1-Benzothiophene-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBYTKLWZRHESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383672 | |
| Record name | 1-benzothiophene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060-64-2 | |
| Record name | Benzo[b]thiophene-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2060-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzothiophene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzothiophene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzothiophene-5-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzothiophene-5-carboxylic acid (CAS No: 2060-64-2) is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid benzothiophene scaffold, combined with the reactive carboxylic acid functionality, makes it a versatile building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in drug discovery and development.
Core Chemical & Physical Properties
This compound is a white solid at room temperature, indicating a stable crystalline structure.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzo[b]thiophene-5-carboxylic acid | [2] |
| CAS Number | 2060-64-2 | [2] |
| Molecular Formula | C₉H₆O₂S | [2] |
| Molecular Weight | 178.21 g/mol | [1][2] |
| Appearance | White Solid | [1] |
| Melting Point | 207-211 °C | [1] |
| Boiling Point | 376.2 °C (at 760 mmHg) | |
| pKa (Predicted) | ~4.13 | [1] |
| InChIKey | SNBYTKLWZRHESA-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC2=C(C=CS2)C=C1C(=O)O | [2] |
Spectroscopic Profile
Spectroscopic analysis is critical for the structural confirmation of this compound. The following table summarizes key expected spectral features.
| Technique | Key Features and Wavenumbers/Shifts |
| FTIR (KBr) | O-H Stretch (Carboxylic Acid): Broad absorption from 2500-3300 cm⁻¹ due to hydrogen bonding.[3] C=O Stretch (Carbonyl): Strong, sharp absorption near 1710 cm⁻¹.[3] Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. C-O Stretch: Absorption in the 1210-1320 cm⁻¹ region. |
| ¹H NMR | -COOH Proton: Highly deshielded, broad singlet typically found in the 10-12 ppm region.[3] Aromatic Protons: Signals expected in the 7.0-8.5 ppm range, with splitting patterns determined by their positions on the bicyclic ring system. |
| ¹³C NMR | Carbonyl Carbon (-C=O): Deshielded signal in the 160-180 ppm range.[3][4] Aromatic Carbons: Multiple signals between 110-150 ppm. |
| Mass Spec. | Molecular Ion (M+): Expected at m/z ≈ 178.01. |
Chemical Reactivity and Applications
The chemical utility of this compound stems from two primary regions of reactivity: the carboxylic acid group and the aromatic benzothiophene ring system. This dual reactivity makes it a valuable scaffold in drug discovery.[1][5][6][7] Derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][7][8][9]
Reactions of the Carboxylic Acid Group
The -COOH group is highly reactive and serves as a handle for derivatization.[1]
-
Esterification: Reaction with alcohols under acidic catalysis yields the corresponding esters.
-
Amidation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine produces amides.
-
Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts.[1]
Reactions of the Benzothiophene Ring
The fused aromatic ring system is amenable to electrophilic aromatic substitution, allowing for further functionalization.[1][10] The directing effects of the fused thiophene ring and the deactivating carboxylic acid group will influence the position of substitution.
The diagram below illustrates the primary reactivity pathways for this molecule.
Caption: Key reactivity pathways of this compound.
Experimental Protocols
General Synthesis Approach: Carboxylation of 1-Benzothiophene
While various specialized syntheses exist for benzothiophene derivatives, a common conceptual approach to this target molecule involves the direct carboxylation of the 1-benzothiophene starting material.[11] The following is a representative, generalized protocol.
Caption: Conceptual workflow for the synthesis of the target compound.
Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with 1-benzothiophene and an anhydrous ether solvent (e.g., THF).
-
Metalation: The solution is cooled to a low temperature (e.g., -78 °C). A strong organolithium base, such as n-butyllithium, is added dropwise while maintaining the low temperature. The reaction is stirred for a period to ensure complete metalation.
-
Carboxylation: The reaction is quenched by the addition of an excess of solid carbon dioxide (dry ice). The mixture is allowed to slowly warm to room temperature.
-
Workup: Once at room temperature, the reaction is carefully quenched with a dilute aqueous acid (e.g., 1M HCl).
-
Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent system to yield pure this compound.
Protocol: Fischer Esterification
This protocol outlines the synthesis of an ester derivative (e.g., methyl ester) from this compound.
Methodology:
-
Reagents: In a round-bottomed flask, dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol).[12]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.[12][13]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours.[12] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is transferred to a separatory funnel containing water.[12] The product is extracted into an organic solvent like dichloromethane or diethyl ether.[12][14]
-
Neutralization: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[12][14]
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed via rotary evaporation to yield the crude ester.[14]
-
Purification: The crude product can be further purified by column chromatography or distillation.
General Protocol: ¹H NMR Analysis
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[15]
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling constants to confirm the aromatic substitution pattern.[16] The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm.[3]
Role in Drug Discovery & Development
The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs like raloxifene and zileuton.[5][6][9] this compound serves as a key starting material for creating libraries of novel derivatives. By modifying the carboxylic acid group and substituting the aromatic ring, chemists can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its pharmacological activity to target specific biological pathways, such as the RhoA/ROCK pathway in cancer.[17]
The following diagram illustrates the logical flow from this core scaffold to a potential drug candidate.
Caption: Role of the scaffold in a typical drug discovery workflow.
Conclusion
This compound is a fundamentally important building block in modern organic and medicinal chemistry.[1] Its well-defined chemical properties, dual points of reactivity, and the established biological significance of its derivatives make it a high-value intermediate for researchers in both academic and industrial settings.[1][5] A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the development of novel therapeutics and functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 11. Benzothiophene synthesis [organic-chemistry.org]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. youtube.com [youtube.com]
- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Benzothiophene-5-carboxylic acid (CAS: 2060-64-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothiophene-5-carboxylic acid, identified by the CAS number 2060-64-2, is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Structurally, it features a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 5-position. This unique arrangement imparts a range of desirable physicochemical properties and renders it a versatile building block for the synthesis of more complex molecules. The benzothiophene scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectral data, synthesis protocols, and its applications as a key intermediate in drug discovery and development.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2060-64-2 | [1][2] |
| Molecular Formula | C₉H₆O₂S | [1][2] |
| Molecular Weight | 178.21 g/mol | [1][2][3] |
| Appearance | White solid | [3] |
| Melting Point | 207-208 °C | [3] |
| pKa (predicted) | ~4.13 | [3] |
| InChIKey | SNBYTKLWZRHESA-UHFFFAOYSA-N | [2] |
| SMILES | O=C(O)c1cc2c(sc=c2)cc1 | [2] |
Table 2: Spectral Data
| Spectrum Type | Key Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The carboxylic acid proton typically appears as a broad singlet at a higher chemical shift. |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield. |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1680-1710 cm⁻¹), and C-O stretching and O-H bending vibrations. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 178. Fragmentation may involve the loss of -OH (M-17) and -COOH (M-45). |
Synthesis of this compound
While various methods exist for the synthesis of the benzothiophene core, a common and effective strategy involves the cyclization of a substituted thiophenol derivative. The following is a representative experimental protocol for the synthesis of this compound.
Representative Experimental Protocol: Synthesis via Gewald Reaction
A plausible synthetic route to this compound can be adapted from the well-established Gewald reaction, which is a multicomponent reaction used to synthesize substituted thiophenes. This would be followed by an annulation step to form the fused benzene ring. A more direct, though hypothetical, detailed protocol based on common benzothiophene syntheses is provided below.
Objective: To synthesize this compound from 4-mercaptophenylacetic acid and glyoxylic acid.
Materials:
-
4-mercaptophenylacetic acid
-
Glyoxylic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filtration apparatus
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-mercaptophenylacetic acid (1 equivalent) in a solution of sodium hydroxide (2 equivalents) in a mixture of ethanol and water.
-
Addition of Reagent: To the stirred solution, add glyoxylic acid (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, IR, and mass spectrometry.
Applications in Drug Discovery and Development
This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. The benzothiophene scaffold is present in several FDA-approved drugs, highlighting its therapeutic potential. Derivatives of benzothiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4]
The carboxylic acid functional group of this compound provides a convenient handle for further chemical modifications, such as amidation and esterification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Visualizations
Logical Workflow for the Synthesis of a Benzothiophene Derivative
The following diagram illustrates a generalized workflow for the synthesis of a substituted benzothiophene, a process for which this compound is a key precursor for further derivatization.
Caption: Generalized synthetic workflow for a benzothiophene derivative.
Role in a Drug Discovery Workflow
This diagram illustrates the pivotal role of this compound as a building block in a typical drug discovery and development pipeline.
Caption: Role of this compound in drug discovery.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as harmful if swallowed and causes serious eye irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its functional groups make it an ideal scaffold for the development of novel therapeutic agents. This technical guide has summarized the core data and methodologies associated with this compound, providing a foundational resource for researchers and professionals in the field. Further exploration of its derivatives is likely to yield new compounds with potent and selective biological activities.
References
An In-depth Technical Guide to the Physical Properties of 1-Benzothiophene-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Benzothiophene-5-carboxylic acid (CAS No: 2060-64-2), a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development. This document compiles essential data, outlines standard experimental protocols for property determination, and presents a logical workflow for the physical characterization of this and similar chemical entities.
Introduction
This compound is a derivative of benzothiophene, an aromatic heterocyclic compound containing a fused benzene and thiophene ring.[1] The presence of the carboxylic acid functional group at the 5-position makes it a versatile intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is fundamental for its application in laboratory synthesis, process development, and formulation.
Core Physical Properties
The quantitative physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆O₂S | [2] |
| Molecular Weight | 178.21 g/mol | [2][3] |
| Appearance | White solid | |
| Melting Point | 207-208 °C | |
| 211 °C | [4] | |
| Boiling Point | 376.2 °C (at 760 mmHg) | [4] |
| Flash Point | 181.3 °C | [4] |
| pKa (Predicted) | ~4.13 | |
| Solubility | Insoluble in water; Soluble in organic solvents such as acetone, ether, and benzene. | [1][5][6] |
Note: The variation in melting point values may be attributed to different experimental conditions or sample purity.
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physical properties listed above.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).
-
Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 2°C per minute as the expected melting point is approached.
-
Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Small-Scale Capillary Technique
-
Sample Preparation: A few milliliters of the liquid substance are placed in a small test tube or fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable bath (e.g., paraffin oil or an aluminum block).
-
Heating and Observation: The apparatus is heated slowly and uniformly. As the boiling point is neared, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped, and the bath is allowed to cool.
-
Measurement: The boiling point is the temperature at which the liquid begins to re-enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the acid is 50% dissociated.
Methodology: Potentiometric Titration
-
Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.
-
Titration Setup: A pH meter with a calibrated electrode is placed into the solution, which is continuously stirred. A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is identified from the steepest part of the curve. The pKa is then determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a solid organic compound like this compound.
Caption: Logical workflow for the physical characterization of a solid organic compound.
References
1-Benzothiophene-5-carboxylic acid melting point and pKa
An In-depth Technical Guide on 1-Benzothiophene-5-carboxylic Acid: Physicochemical Properties and Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of two critical physicochemical properties of this compound (CAS: 2060-64-2): its melting point and acid dissociation constant (pKa). Understanding these parameters is fundamental for its application in organic synthesis, particularly within the pharmaceutical sector where it serves as a key building block for complex active pharmaceutical ingredients (APIs).
Physicochemical Data
This compound is a white solid with the molecular formula C₉H₆O₂S and a molecular weight of 178.21 g/mol .[1][2] Its core structure, a fused benzothiophene ring system with a carboxylic acid group, dictates its physical and chemical behavior.
Quantitative Data Summary
The melting point and pKa are essential for predicting the compound's stability, solubility, and reactivity. The available data for these properties are summarized below.
| Property | Value | Data Type | Source |
| Melting Point | 207-208 °C | Experimental | |
| 211 °C | Experimental | [3] | |
| pKa | ~ 4.13 | Predicted | |
| 4.13 ± 0.30 | Predicted | [4] |
Experimental Protocols
Accurate determination of melting point and pKa is crucial for compound identification and purity assessment. Standard laboratory procedures for these measurements are detailed below.
Melting Point Determination Protocol (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range. The capillary method is a widely used technique for this determination.[5][6]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a glass capillary tube, which is sealed at one end.[5][6] The tube is tapped gently to pack the sample tightly to a height of 1-2 mm at the bottom.[6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.
-
Heating and Observation: The apparatus is heated gradually. An initial rapid heating can be performed to find an approximate melting temperature. For an accurate measurement, a new sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[6]
-
Data Recording: Two temperatures are recorded:
-
Reporting: The melting point is reported as the range between T₁ and T₂. The procedure should be repeated with a fresh sample to ensure consistency.
pKa Determination Protocol (Potentiometric Titration)
Potentiometric titration is a standard and accurate method for determining the pKa of a weak acid like this compound.[8][9] The method involves monitoring the pH of the acid solution as it is neutralized by a strong base.
Methodology:
-
Preparation of Solutions:
-
Apparatus Calibration: A pH meter with a glass electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[9]
-
Titration Procedure:
-
The acid solution is placed in a beaker with a magnetic stirrer.[9] The calibrated pH electrode is immersed in the solution.
-
The NaOH titrant is added in small, precise increments from a burette.
-
After each addition, the solution is allowed to stabilize, and the pH is recorded.[9] This process continues well past the expected equivalence point.
-
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is identified as the midpoint of the steepest portion of the curve (the inflection point).
-
The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
-
pKa Calculation: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the acid [HA] is equal to the concentration of its conjugate base [A⁻].[8] At this specific point, the pH of the solution is equal to the pKa of the acid.[8] The pKa is therefore determined directly from the pH value on the titration curve at the half-equivalence volume.
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for determining melting point via the capillary method.
Caption: Workflow for determining pKa via potentiometric titration.
References
- 1. This compound | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 2060-64-2 [matrix-fine-chemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound CAS#: 2060-64-2 [m.chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. byjus.com [byjus.com]
- 8. web.williams.edu [web.williams.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-Benzothiophene-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophene-5-carboxylic acid (CAS No: 2060-64-2). The information is compiled to assist researchers in compound identification, characterization, and further development. This document presents physical properties, spectroscopic data, detailed experimental protocols, and logical diagrams to illustrate analytical workflows and molecular behavior.
Compound Overview
This compound is a heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical sector.[1] Its rigid benzothiophene core is a key structural motif in various biologically active molecules.[1] Accurate spectroscopic characterization is crucial for its use as a building block in the synthesis of complex chemical entities.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2060-64-2 | [1] |
| Molecular Formula | C₉H₆O₂S | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Melting Point | 211-212 °C | [2] |
| Appearance | White solid | [1] |
| IUPAC Name | This compound | [1] |
| InChIKey | SNBYTKLWZRHESA-UHFFFAOYSA-N |[1] |
Spectroscopic Data
The following sections provide key spectroscopic data for this compound. Note that while experimental data is provided for IR and Mass Spectrometry, the ¹H and ¹³C NMR data are predicted, as experimental spectra were not available in public databases at the time of this guide's compilation.
Note: The following NMR data is predicted using online chemical modeling tools and should be used as a reference. Experimental verification is recommended.
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.98 | Singlet | 1H | -COOH |
| 8.60 | Singlet | 1H | H-4 |
| 8.04 | Doublet | 1H | H-6 |
| 7.96 | Doublet | 1H | H-7 |
| 7.64 | Doublet | 1H | H-2 |
| 7.43 | Doublet | 1H | H-3 |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 171.79 | C=O (Carboxylic Acid) |
| 141.69 | C-7a |
| 138.86 | C-3a |
| 131.78 | C-5 |
| 128.02 | C-7 |
| 126.83 | C-2 |
| 125.10 | C-4 |
| 124.62 | C-6 |
| 123.36 | C-3 |
The IR spectrum provides information about the functional groups present in the molecule. The data is consistent with the structure of a carboxylic acid.
Table 4: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-2500 | Broad | O-H stretch (from carboxylic acid dimer) |
| 1760-1690 | Strong | C=O stretch (carbonyl from carboxylic acid) |
| 1320-1210 | Medium | C-O stretch |
| ~1420 | Medium | O-H bend |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
|---|---|
| 178.01 | Molecular Ion [M]⁺ (Calculated Exact Mass: 178.00885) |
| 161.01 | [M-OH]⁺ |
| 133.01 | [M-COOH]⁺ |
Experimental Protocols & Workflows
The following are generalized protocols for obtaining the spectroscopic data for a solid sample like this compound.
The diagram below illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
-
Sample Preparation : Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial. Ensure complete dissolution.
-
Filtration : Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.
-
Spectral Analysis : Acquire the ¹H and ¹³C spectra. Process the raw data (Free Induction Decay - FID) using a Fourier transform to obtain the frequency domain spectrum.
-
Sample Preparation : Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Film Deposition : Place a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Background Scan : Run a background spectrum with a clean, empty salt plate in the sample holder.
-
Sample Scan : Place the salt plate with the sample film into the spectrometer and acquire the spectrum.
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to provide the final IR spectrum.
-
Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet, where it is vaporized in a vacuum.
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion [M]⁺.
-
Fragmentation : The high energy of the molecular ion causes it to break apart into smaller, charged fragments.
-
Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of each ion at each m/z value, generating the mass spectrum.
Predicted Mass Spectrometry Fragmentation
The following diagram illustrates a logical and predicted fragmentation pathway for this compound under electron ionization (EI) conditions.
References
Unveiling the Structural Void: A Technical Guide to 1-Benzothiophene-5-carboxylic Acid
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Benzothiophene-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block for more complex molecules, a thorough understanding of its structural and chemical properties is paramount for its effective application. This technical guide provides a comprehensive overview of the available data for this compound. Notably, a definitive experimental crystal structure for this specific isomer is not publicly available in prominent crystallographic databases as of the latest searches. Consequently, this document summarizes its known physicochemical properties, outlines general synthetic and analytical methodologies, and discusses the broader biological context of benzothiophene derivatives.
Physicochemical Properties
While the complete crystal structure remains elusive, several key physicochemical properties of this compound have been reported. These parameters are crucial for its handling, formulation, and application in synthetic protocols. The compound typically presents as a white solid, indicating a stable crystalline form at ambient conditions.
| Property | Value | Reference |
| Molecular Formula | C9H6O2S | [1][2] |
| Molecular Weight | 178.21 g/mol | [1][2] |
| CAS Number | 2060-64-2 | [2] |
| Melting Point | 207-208 °C | |
| Predicted pKa | ~4.13 | |
| IUPAC Name | This compound | [1][2] |
Synthesis and Crystallization: A Generalized Approach
Synthetic Strategies
The construction of the benzothiophene core can be achieved through various synthetic routes. One common approach involves the cyclization of a substituted thiophenol derivative. For the synthesis of carboxylic acid-substituted benzothiophenes, the carboxyl group can be introduced either prior to the cyclization or by functionalization of the benzothiophene scaffold. Friedel-Crafts acylation of benzothiophene is a known method to introduce functional groups, which can then be further modified to a carboxylic acid.
General Experimental Workflow for Synthesis and Crystallization
The following diagram illustrates a generalized workflow for the synthesis, purification, and crystallization of a benzothiophene carboxylic acid derivative, culminating in structural analysis.
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. Common techniques for growing single crystals of organic molecules like this compound include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
The choice of solvent is critical and often determined empirically. Solvents such as toluene, heptane, and various alcohols are frequently employed for the crystallization of aromatic carboxylic acids.
Structural Determination by X-ray Crystallography
Should single crystals of this compound be obtained, the following experimental protocol for single-crystal X-ray diffraction would be employed to determine its three-dimensional structure.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods. This process yields the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters. The software packages SHELXS and SHELXL are commonly used for structure solution and refinement.
Biological Significance of the Benzothiophene Scaffold
The benzothiophene ring system is a prominent scaffold in a variety of biologically active compounds.[3] Derivatives have shown a broad spectrum of pharmacological activities, making them attractive targets for drug discovery and development. Some of the notable biological activities associated with benzothiophene derivatives include:
-
Anticancer: Certain derivatives have been investigated for their potential to inhibit tumor growth.
-
Anti-inflammatory: The scaffold is present in molecules with anti-inflammatory properties.
-
Antimicrobial: Antibacterial and antifungal activities have been reported for some benzothiophene compounds.
-
Enzyme Inhibition: Specific derivatives have been shown to inhibit various enzymes, which is a common mechanism of action for many drugs.
The following diagram illustrates the relationship between the core benzothiophene scaffold and its potential therapeutic applications.
Conclusion and Future Outlook
This compound remains a molecule of high interest due to its role as a versatile synthetic intermediate for the development of novel pharmaceuticals and functional materials. While a definitive experimental crystal structure is currently unavailable, this guide provides a foundational understanding of its known properties and the general methodologies required for its synthesis and structural characterization. The elucidation of its precise solid-state structure through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its intermolecular interactions and providing a basis for computational modeling and rational drug design. Future research efforts should be directed towards the successful crystallization of this compound and the subsequent determination of its crystal structure.
References
A Comprehensive Technical Guide to the Synthesis of 1-Benzothiophene-5-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzothiophene-5-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid, aromatic scaffold is a key component in a variety of pharmacologically active agents and functional organic materials.[1][2][3] This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this valuable intermediate. We will dissect two major pathways: the functionalization of a pre-formed benzothiophene core and the construction of the thiophene ring onto a pre-functionalized benzene precursor. The discussion emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to ensure scientific integrity and reproducibility.
Part 1: Strategic Overview and Retrosynthetic Analysis
The synthesis of a substituted benzothiophene, such as this compound, presents a key challenge: regioselectivity. The benzothiophene ring system has multiple non-equivalent positions on its benzene (C4, C5, C6, C7) and thiophene (C2, C3) rings. Direct electrophilic substitution or metalation of the parent 1-benzothiophene typically favors the C2 or C3 position, making direct functionalization at C5 inefficient.[4]
Therefore, robust synthetic strategies must unambiguously install the carboxyl group at the desired C5 position. A retrosynthetic analysis reveals two primary and logical disconnections:
-
C5-COOH Bond Disconnection: This approach relies on a late-stage introduction of the carboxylic acid. It implies the synthesis of a 1-benzothiophene derivative bearing a functional group handle at the C5 position (e.g., a halogen) that can be readily converted to a carboxylic acid. This is often the most convergent and widely used strategy.
-
Thiophene Ring Disconnection: This strategy involves constructing the thiophene ring onto a benzene starting material that already contains the carboxylic acid moiety (or a protected precursor) at the correct position. This method offers excellent control over the substitution pattern on the benzene ring.
The following diagram illustrates these two core retrosynthetic pathways.
Caption: Retrosynthetic analysis of this compound.
Part 2: Synthesis via Functionalization of a Pre-formed Benzothiophene Core
This strategy is arguably the most common and reliable method, leveraging a two-step process: regioselective halogenation of 1-benzothiophene followed by conversion of the C5-halogen bond to a C5-carboxyl group.
Mechanistic Rationale: Halogen-Metal Exchange and Carboxylation
The core of this strategy is the conversion of a carbon-halogen bond into a carbon-carbon bond. This is achieved by transforming the electrophilic carbon of the C-Br bond into a potent carbon nucleophile.
-
Formation of the Organometallic Reagent: 5-Bromo-1-benzothiophene is reacted with a strong reducing metal, typically magnesium (for Grignard reagents) or an organolithium reagent like n-butyllithium (for lithiation). This process, known as halogen-metal exchange, inverts the polarity at the C5 position, creating a highly nucleophilic carbanion. Anhydrous conditions are critical, as these organometallic intermediates are extremely strong bases and will be quenched by protic sources like water.[5]
-
Nucleophilic Attack on Carbon Dioxide: The generated carbanion readily attacks the electrophilic carbon atom of carbon dioxide (CO₂). CO₂ can be supplied as a gas or, more conveniently in the lab, as solid dry ice.[6][7] This addition reaction forms a magnesium or lithium carboxylate salt.
-
Acidic Workup: The reaction is quenched with an aqueous acid (e.g., HCl), which protonates the carboxylate salt to yield the final this compound product.[7][8]
The workflow for this synthetic approach is visualized below.
Caption: Workflow for Synthesis via Carboxylation of 5-Bromo-1-benzothiophene.
Detailed Experimental Protocol
This protocol describes the synthesis starting from commercially available 5-bromo-1-benzothiophene.
Step A: Preparation of the Grignard Reagent and Carboxylation
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel. The entire apparatus must be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to remove all traces of moisture.
-
Reagent Charging: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place a solution of 5-bromo-1-benzothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to the magnesium to initiate the reaction.
-
Grignard Formation: Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming. Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to 0 °C in an ice bath. In a separate, oversized flask, place a large excess of crushed dry ice (solid CO₂). Slowly pour the Grignard solution onto the dry ice with vigorous stirring. Safety Note: This process releases a large amount of CO₂ gas and should be performed in a well-ventilated fume hood.
-
Quenching and Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly add 1 M aqueous HCl to the reaction mixture until the solution becomes acidic (test with pH paper). This will dissolve the magnesium salts and protonate the product.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.[9]
| Parameter | Condition / Reagent | Rationale / Causality |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent through coordination. Must be anhydrous to prevent quenching. |
| Initiation | Iodine crystal, gentle heating | Cleans the magnesium surface and catalyzes the initial insertion. |
| Temperature | Reflux for formation, 0 °C for carboxylation | Reflux ensures complete reaction; cooling for carboxylation minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly reactive organometallic with O₂ or H₂O. |
| Typical Yield | 60-80% | Dependent on the purity of reagents and strictness of anhydrous conditions. |
Part 3: Synthesis via Annulation of a Pre-functionalized Benzene Ring
This approach builds the thiophene ring onto a benzene core that already possesses the carboxylic acid group, thus avoiding any ambiguity in its final position. A common strategy involves the cyclization of a substituted thiophenol.
Mechanistic Rationale: Building the Thiophene Ring
The general principle involves starting with a benzene derivative that has a thiol (-SH) group and a carboxylic acid group in a para relationship (e.g., 4-mercaptobenzoic acid). The thiol group acts as a nucleophile to react with a C2-synthon (a molecule that provides two carbon atoms), followed by an intramolecular cyclization to form the thiophene ring.
One established method is the reaction of a thiophenol with an α-halo ketone or aldehyde, followed by acid-catalyzed cyclization and dehydration. For the parent 1-benzothiophene, the reaction of thiophenol with chloroacetic acid followed by cyclization is a known route.[4]
The diagram below outlines a generalized workflow for this annulation strategy.
Caption: Generalized workflow for the thiophene ring annulation strategy.
Representative Experimental Protocol
Step A: Synthesis of 4-Carboxyphenylthioacetic Acid
-
In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
To this solution, add a solution of chloroacetic acid (1.1 eq) in water.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl until no more precipitate forms.
-
Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry to yield the thioacetic acid intermediate.
Step B: Cyclization to form 3-Hydroxy-1-benzothiophene-5-carboxylic Acid
-
Place the dried 4-carboxyphenylthioacetic acid (1.0 eq) in a flask and add acetic anhydride (5-10 eq).
-
Heat the mixture at reflux for 2-3 hours. During this time, the solid should dissolve.
-
Cool the reaction mixture and pour it cautiously into ice water to hydrolyze the excess acetic anhydride.
-
Collect the resulting solid by filtration, wash with water, and dry. This yields the 3-hydroxy intermediate, which exists in tautomeric equilibrium with the keto form.[4]
Step C: Reduction to this compound
-
The final dehydroxylation step to achieve the fully aromatic benzothiophene can be challenging. Classical methods involve reduction of the corresponding 3-chloro derivative or other multi-step sequences. Modern palladium-catalyzed methods provide more direct routes for related transformations.[10]
Note: While conceptually straightforward, this annulation route can involve harsh conditions and multiple steps, making the Grignard route from Part 2 often more practical for this specific target.
Part 4: Alternative Methodologies
Palladium-Catalyzed Cyclizations
Modern organic synthesis offers several palladium-catalyzed methods for constructing the benzothiophene core. For instance, a Pd-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols provides a route to benzothiophenes.[11][12] If the starting 2-mercaptobenzaldehyde or ketone contained a carboxylic acid precursor at the appropriate position, this could be adapted to synthesize the target molecule. These methods offer high efficiency and functional group tolerance but may require more complex starting materials.[13][14]
Direct C-H Carboxylation
Directly converting a C-H bond on the 1-benzothiophene ring to a C-COOH group is an atom-economical but challenging approach. Recent advances have shown that strong bases combined with additives can promote the direct carboxylation of electron-rich heteroarenes.[15] However, achieving high regioselectivity for the C5 position over the more acidic C2/C3 positions remains a significant hurdle and is an active area of research.
Conclusion
For the synthesis of this compound, the most reliable and well-documented strategy for laboratory and pilot scales involves the carboxylation of a 5-halo-1-benzothiophene intermediate via a Grignard or organolithium reagent . This pathway offers a convergent design, utilizes readily available starting materials, and proceeds with high regiochemical fidelity. The key to success lies in the meticulous application of anhydrous reaction techniques during the formation and reaction of the organometallic intermediate. While ring annulation strategies provide excellent control of the benzene ring substitution, they can be more step-intensive for this particular target. The continued development of C-H activation and catalytic methodologies may, in the future, provide more direct and efficient routes.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of benzothiophene derivatives by Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Benzothiophene-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthetic pathway for 1-benzothiophene-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology proceeds via the formation and subsequent carboxylation of 5-bromo-1-benzothiophene, offering a reliable route to this important scaffold. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with this synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents and functional organic materials. The benzothiophene core is a key structural motif in a variety of biologically active molecules. The carboxylic acid functionality at the 5-position provides a versatile handle for further chemical modifications, such as amidation and esterification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide focuses on a robust and well-documented synthetic approach commencing from commercially available 4-bromothiophenol.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the 1-benzothiophene ring system to yield 5-bromo-1-benzothiophene. The second step is the introduction of the carboxylic acid group at the 5-position via a lithium-halogen exchange followed by quenching with carbon dioxide.
Caption: Overall reaction scheme for the synthesis of this compound.
Step 1: Synthesis of 5-Bromo-1-benzothiophene
This step involves the formation of the benzothiophene ring system from 4-bromothiophenol. The process consists of an initial S-alkylation followed by an acid-catalyzed intramolecular cyclization.
Reaction Mechanism
The synthesis of 5-bromo-1-benzothiophene begins with the nucleophilic attack of the thiophenolate, generated in situ from 4-bromothiophenol and a base, on bromoacetaldehyde diethyl acetal. This SN2 reaction forms 1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene.
The subsequent and key ring-closing step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction). Under the action of a strong acid, such as polyphosphoric acid (PPA), the acetal is hydrolyzed to the corresponding aldehyde, which may exist in equilibrium with a protonated form or a related electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring at the position ortho to the sulfur atom, leading to the formation of a six-membered ring intermediate. Subsequent dehydration and aromatization yield the stable 5-bromo-1-benzothiophene.
Caption: Reaction mechanism for the synthesis of 5-Bromo-1-benzothiophene.
Experimental Protocol
Synthesis of 1-Bromo-4-(2,2-diethoxyethylsulfanyl)benzene:
-
To a solution of sodium methoxide (prepared from sodium in methanol), 4-bromothiophenol is added at room temperature under an inert atmosphere.
-
The resulting mixture is stirred for a short period to ensure the complete formation of the thiophenolate.
-
Bromoacetaldehyde diethyl acetal is then added dropwise to the solution.
-
The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be purified by column chromatography.
Synthesis of 5-Bromo-1-benzothiophene:
-
The crude 1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene is added to a mixture of polyphosphoric acid and chlorobenzene.
-
The mixture is heated to a high temperature (typically >100 °C) with vigorous stirring for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and carefully poured into ice-water.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the resulting crude product is purified by column chromatography or recrystallization to afford 5-bromo-1-benzothiophene.
Quantitative Data
| Parameter | Value | Reference |
| Step | S-Alkylation and Cyclization | [1] |
| Starting Material | 4-Bromothiophenol | [1] |
| Key Reagents | Bromoacetaldehyde diethyl acetal, NaOMe, PPA | [1] |
| Solvent | Methanol, Chlorobenzene | [1] |
| Temperature | Reflux, >100 °C | [1] |
| Reaction Time | Several hours for each step | [1] |
| Yield | Not explicitly stated in the provided snippet |
Step 2: Synthesis of this compound
The final step is the conversion of 5-bromo-1-benzothiophene to the target carboxylic acid. This is efficiently achieved via a lithium-halogen exchange reaction followed by carboxylation with carbon dioxide.
Reaction Mechanism
The reaction proceeds via the formation of an organolithium intermediate. 5-Bromo-1-benzothiophene is treated with a strong organolithium base, typically n-butyllithium, at low temperature (-78 °C). The n-butyllithium undergoes a lithium-halogen exchange with the aryl bromide to generate the highly nucleophilic 1-benzothiophen-5-yl-lithium.
This organolithium species is then quenched by the addition of solid carbon dioxide (dry ice). The nucleophilic carbon of the organolithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Finally, acidic workup protonates the carboxylate to yield the desired this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
-
A solution of 5-bromo-1-benzothiophene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (typically a solution in hexanes) is added dropwise to the stirred solution, and the mixture is stirred at -78 °C for a period of time (e.g., 1 hour) to ensure complete lithium-halogen exchange.[2][3]
-
An excess of freshly crushed dry ice is then added to the reaction mixture in one portion.
-
The reaction is allowed to slowly warm to room temperature, during which time the excess CO₂ sublimes.
-
The reaction is quenched with water or dilute hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to give pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Step | Carboxylation | [2][3] |
| Starting Material | 5-Bromo-1-benzothiophene | [2][3] |
| Key Reagents | n-Butyllithium, Carbon Dioxide (dry ice) | [2][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2][3] |
| Temperature | -78 °C to room temperature | [2][3] |
| Reaction Time | ~1-2 hours | [2][3] |
| Yield | Generally good to high yields are expected for this type of reaction. |
Conclusion
The synthetic route detailed in this guide, commencing from 4-bromothiophenol, represents a reliable and effective method for the preparation of this compound. The two-stage process, involving the initial construction of the 5-bromobenzothiophene core followed by a lithium-halogen exchange and carboxylation, allows for the targeted synthesis of this valuable intermediate. The provided reaction mechanisms, experimental protocols, and data tables offer a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to successfully produce and utilize this compound in their research and development endeavors.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1-Benzothiophene-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothiophene and its derivatives are a prominent class of heterocyclic compounds widely recognized for their significant pharmacological activities.[1][2] The benzothiophene scaffold is a key structural motif in numerous therapeutic agents, exhibiting a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The functionalization of the benzothiophene core through electrophilic aromatic substitution is a fundamental strategy in medicinal chemistry to generate novel derivatives with modulated biological activity and improved pharmacokinetic profiles.[1][2]
This technical guide focuses on the electrophilic aromatic substitution of 1-benzothiophene-5-carboxylic acid, a versatile intermediate in the synthesis of complex bioactive molecules.[4] The presence of the electron-withdrawing carboxylic acid group at the 5-position significantly influences the regioselectivity of these reactions, directing electrophilic attack to specific positions on the benzene ring. Understanding the principles governing this regioselectivity is crucial for the rational design and synthesis of novel drug candidates. This document provides a comprehensive overview of the expected reactivity, detailed experimental protocols for key electrophilic substitution reactions, and insights into the potential applications of the resulting derivatives in drug discovery.
Regioselectivity in Electrophilic Aromatic Substitution
The electrophilic aromatic substitution on the 1-benzothiophene ring system is influenced by the presence of the fused thiophene ring and the nature of any substituents. In the case of this compound, the carboxylic acid group acts as a deactivating group, making the aromatic system less reactive towards electrophiles compared to unsubstituted benzothiophene. This deactivating effect is primarily due to the electron-withdrawing nature of the carboxylic acid, which reduces the electron density of the benzene ring.
Consequently, electrophilic substitution is expected to occur on the benzene portion of the molecule rather than the more electron-rich thiophene ring. The directing effect of the carboxylic acid group, a meta-director, would suggest that incoming electrophiles would preferentially attack the positions meta to the carboxylic acid, i.e., the 4- and 6-positions. However, the overall regioselectivity is a complex interplay of both the electronic effects of the substituent and the inherent reactivity of the bicyclic ring system.
Studies on the analogous benzo[b]thiophen-3-carboxylic acid have shown that nitration occurs at all four available positions in the benzene ring (4, 5, 6, and 7), with the product distribution being highly dependent on the reaction conditions.[5] By analogy, it is plausible that the electrophilic substitution of this compound will also yield a mixture of isomers, with the precise ratio influenced by factors such as the nature of the electrophile, the solvent, and the temperature. It is anticipated that substitution will likely occur at the 4- and 6-positions, and potentially the 2- and 7-positions to a lesser extent.
Key Electrophilic Aromatic Substitution Reactions
This section details the experimental protocols for three major types of electrophilic aromatic substitution reactions on this compound: nitration, halogenation, and Friedel-Crafts acylation. The provided protocols are adapted from established methods for similar substrates and should serve as a robust starting point for experimental work.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can subsequently be reduced to an amino group, a versatile functional handle for further molecular elaboration.
Experimental Protocol: Nitration of this compound
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath with continuous stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Table 1: Predicted Major Isomers in the Nitration of this compound
| Nitrating Agent & Conditions | Major Isomer(s) (Predicted) | Anticipated Yield Range (%) |
| Conc. HNO₃ / Conc. H₂SO₄, 0°C | 4-Nitro & 6-Nitro | 40-60 |
Halogenation
Halogenation, typically bromination or chlorination, introduces a halogen atom onto the aromatic ring, which can serve as a handle for subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Experimental Protocol: Bromination of this compound
-
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution
-
Distilled water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Table 2: Predicted Major Isomers in the Bromination of this compound
| Halogenating Agent & Conditions | Major Isomer(s) (Predicted) | Anticipated Yield Range (%) |
| Br₂ in Acetic Acid, Room Temp. | 4-Bromo & 6-Bromo | 50-70 |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Experimental Protocol: Friedel-Crafts Acetylation of this compound
-
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise at 0°C.[6]
-
Stir the mixture for 15-30 minutes at 0°C to form the acylium ion.[6]
-
Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[6]
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[6]
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.[6]
-
Purify the resulting acetylated product by column chromatography or recrystallization.[6]
-
Table 3: Predicted Major Isomers in the Friedel-Crafts Acetylation of this compound
| Acylating Agent & Conditions | Major Isomer(s) (Predicted) | Anticipated Yield Range (%) |
| CH₃COCl, AlCl₃, CH₂Cl₂, 0°C to RT | 4-Acetyl & 6-Acetyl | 30-50 |
Applications in Drug Discovery
Derivatives of this compound are of significant interest in drug discovery due to the diverse pharmacological activities associated with the benzothiophene scaffold.[1][2] These compounds can serve as building blocks for the synthesis of libraries of novel molecules to be screened for various biological targets.
General Drug Discovery Workflow
The development of new drugs from the this compound core typically follows a multi-step process. This workflow involves the chemical synthesis of a diverse library of derivatives, followed by biological screening to identify lead compounds with desired activities. Subsequent optimization of these leads aims to improve their potency, selectivity, and pharmacokinetic properties.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. websites.umich.edu [websites.umich.edu]
The Enduring Core: A Technical Guide to the Fundamental Reactivity of Benzothiophene
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a thiophene ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides an in-depth exploration of the fundamental reactivity of the benzothiophene core, offering a valuable resource for researchers engaged in the synthesis and development of novel benzothiophene-based compounds.
Electrophilic Aromatic Substitution: The Preferred Path
Electrophilic aromatic substitution is a key reaction for the functionalization of the benzothiophene ring. The thiophene ring is generally more reactive than the benzene ring towards electrophiles. Substitution typically occurs preferentially at the C3 position, and to a lesser extent at the C2 position, due to the superior stabilization of the cationic intermediate formed during attack at C3.[2][3] However, the presence of substituents on either ring can significantly influence the regioselectivity of the reaction.
Nitration
Nitration of benzothiophene introduces a versatile nitro group that can be further transformed into other functional groups, such as amines. The regioselectivity of nitration is highly dependent on the reaction conditions.
-
Experimental Protocol: Nitration of Benzothiophene
-
Method 1 (Kinetic Control): To a stirred solution of benzothiophene in acetic anhydride at 0 °C, a solution of nitric acid in acetic anhydride is added dropwise. The reaction mixture is stirred at this temperature for a specified time, then poured onto ice water. The precipitated product is collected by filtration, washed with water, and dried. This method often yields a mixture of 2-nitrobenzothiophene and 3-nitrobenzothiophene.
-
Method 2 (Thermodynamic Control): Benzothiophene is dissolved in a mixture of acetic acid and sulfuric acid. Nitric acid is added dropwise at a controlled temperature. After the reaction is complete, the mixture is poured into ice water, and the product is isolated by filtration. This method can favor the formation of nitro isomers on the benzene ring, particularly with substituted benzothiophenes.
-
| Electrophile/Conditions | Major Product(s) | Minor Product(s) | Approximate Yield (%) | Reference |
| HNO₃ / Ac₂O, 0 °C | 3-Nitrobenzothiophene | 2-Nitrobenzothiophene | 70-80 (mixture) | General observation |
| HNO₃ / H₂SO₄, Acetic Acid | 4-, 5-, 6-, 7-Nitrobenzothiophenes | - | Varies with substrate | General observation |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing acyl groups onto the benzothiophene core, providing key intermediates for the synthesis of a wide range of derivatives. The reaction typically occurs at the C3 position.
-
Experimental Protocol: Friedel-Crafts Acylation of Benzothiophene
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane, carbon disulfide) at 0 °C, the acyl chloride or acid anhydride is added dropwise.
-
A solution of benzothiophene in the same solvent is then added slowly, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over a drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the product is purified by distillation or recrystallization.
-
| Acylating Agent | Lewis Acid | Major Product | Approximate Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ | 3-Acetylbenzothiophene | 85-95 | [4][5] |
| Acetic Anhydride | SnCl₄ | 3-Acetylbenzothiophene | ~80 | [4] |
| Benzoyl Chloride | AlCl₃ | 3-Benzoylbenzothiophene | High | General observation |
Halogenation
Halogenation introduces halogen atoms that can serve as handles for further functionalization through cross-coupling reactions. The regioselectivity depends on the halogenating agent and reaction conditions.
| Halogenating Agent | Conditions | Major Product(s) | Approximate Yield (%) |
| Br₂ | Acetic Acid | 3-Bromobenzothiophene | ~70 |
| SO₂Cl₂ | Benzene | 3-Chlorobenzothiophene | High |
| I₂ / HIO₃ | Acetic Acid | 3-Iodobenzothiophene | ~60 |
Sulfonation
Sulfonation introduces a sulfonic acid group, which can be a useful functional group or a directing group for subsequent reactions.
-
Experimental Protocol: Sulfonation of Benzothiophene
-
Benzothiophene is added portion-wise to concentrated sulfuric acid at room temperature with stirring.
-
The reaction mixture is heated to a specified temperature (e.g., 100 °C) for several hours.
-
After cooling, the mixture is carefully poured onto crushed ice.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
| Reagent | Conditions | Major Product | Approximate Yield (%) |
| H₂SO₄ | 100 °C | Benzothiophene-3-sulfonic acid | Moderate to High |
Nucleophilic Substitution: A More Challenging Path
Nucleophilic substitution on the electron-rich benzothiophene ring is generally more difficult than electrophilic substitution. However, it becomes feasible when the ring is substituted with strong electron-withdrawing groups or when a good leaving group is present.
Nucleophilic Aromatic Substitution (SNA r)
Halogenated benzothiophenes, particularly those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution. The reactivity of the halogen follows the general trend: F > Cl > Br > I.
-
Experimental Protocol: Amination of 3-Bromobenzothiophene
-
A mixture of 3-bromobenzothiophene, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The product is purified by column chromatography.
-
| Substrate | Nucleophile | Conditions | Product | Approximate Yield (%) |
| 3-Bromobenzothiophene | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C | 3-(Morpholino)benzothiophene | ~80 |
| 2-Chlorobenzothiophene | Sodium Methoxide | Methanol, reflux | 2-Methoxybenzothiophene | Moderate |
Reduction of the Benzothiophene Core
Reduction of the benzothiophene ring can lead to either partial or complete saturation of the heterocyclic ring, providing access to different classes of compounds.
Catalytic Hydrogenation
Catalytic hydrogenation typically leads to the reduction of the thiophene ring.
-
Experimental Protocol: Catalytic Hydrogenation of Benzothiophene
-
A solution of benzothiophene in a suitable solvent (e.g., ethanol, acetic acid) is placed in a hydrogenation vessel.
-
A catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added.
-
The vessel is pressurized with hydrogen gas to the desired pressure.
-
The mixture is shaken or stirred at a specified temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the product.
-
| Catalyst | Conditions | Major Product | Approximate Yield (%) | Reference |
| Pd/C | H₂ (50 psi), Ethanol, RT | 2,3-Dihydrobenzothiophene | High | [6][7] |
| Raney Nickel | H₂ (high pressure), Ethanol | Ethylbenzene (desulfurization) | Varies | [7] |
Birch Reduction
The Birch reduction offers a method for the partial reduction of the benzene ring of the benzothiophene system.
-
Experimental Protocol: Birch Reduction of Benzothiophene
-
To a solution of benzothiophene in a mixture of liquid ammonia, an alcohol (e.g., ethanol or tert-butanol), and a co-solvent (e.g., THF) at -78 °C, small pieces of an alkali metal (e.g., sodium or lithium) are added until a persistent blue color is observed.
-
The reaction is stirred for a period, and then quenched by the addition of a proton source (e.g., ammonium chloride).
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated to give the product.
-
| Reagents | Product |
| Na, liquid NH₃, EtOH | 4,7-Dihydrobenzothiophene |
Oxidation
Oxidation of the sulfur atom in the benzothiophene ring leads to the formation of sulfoxides and sulfones, which have different electronic properties and reactivity compared to the parent heterocycle.
| Oxidizing Agent | Product |
| m-CPBA (1 equivalent) | Benzothiophene-1-oxide |
| m-CPBA (2 equivalents) | Benzothiophene-1,1-dioxide |
| H₂O₂ / Acetic Acid | Benzothiophene-1,1-dioxide |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are invaluable tools for the C-C bond formation at halogenated positions of the benzothiophene core, enabling the synthesis of complex derivatives.[8]
Visualizing Reactivity and Biological Interactions
Structure-Activity Relationships in Electrophilic Substitution
The regioselectivity of electrophilic substitution is governed by the electronic properties of the substituents on the benzothiophene ring.
Caption: Influence of substituents on electrophilic substitution.
Benzothiophene Derivatives as p38 MAPK Inhibitors
Certain benzothiophene derivatives act as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways.[9][10][11]
Caption: Inhibition of the p38 MAPK signaling pathway.
Mechanism of Action of Raloxifene, a Benzothiophene-Based SERM
Raloxifene, a selective estrogen receptor modulator (SERM), exhibits tissue-specific estrogen agonist and antagonist effects. This is achieved through differential conformational changes of the estrogen receptor (ER) and subsequent recruitment of co-regulators.[9][12][13][14]
Caption: Dual mechanism of action of Raloxifene.
This guide provides a foundational understanding of the reactivity of the benzothiophene core. For more specific applications and complex synthetic strategies, consulting the primary literature is recommended. The versatility of this scaffold ensures its continued importance in the development of new therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. conference.pixel-online.net [conference.pixel-online.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical synthesis of sulfonated benzothiophenes using 2-alkynylthioanisoles and sodium sulfinates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Raloxifene: a selective estrogen-receptor modulator for postmenopausal osteoporosis - a clinical update on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Raloxifene and ICI182,780 increase estrogen receptor-alpha association with a nuclear compartment via overlapping sets of hydrophobic amino acids in activation function 2 helix 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic characterization of 1-Benzothiophene-5-carboxylic acid derivatives
An In-depth Technical Guide to the Basic Characterization of 1-Benzothiophene-5-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental characterization of this compound and its derivatives. It covers physicochemical properties, spectroscopic analysis, common synthetic strategies, and relevant experimental protocols, tailored for professionals in the field of medicinal chemistry and drug discovery.
Physicochemical Properties of the Core Scaffold
This compound serves as a crucial building block for a wide array of derivatives. Its inherent chemical and physical properties are foundational to its synthetic utility and the characteristics of its subsequent derivatives. The benzothiophene moiety is found in numerous biologically active compounds, making this scaffold highly valuable in pharmaceutical research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2060-64-2 | [1] |
| Molecular Formula | C₉H₆O₂S | [1] |
| Molecular Weight | 178.21 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 207-211 °C | [3][4] |
| Boiling Point | 376.2 °C (at 760 mmHg) | [3][4] |
| pKa (Predicted) | ~4.13 | [3] |
| InChIKey | SNBYTKLWZRHESA-UHFFFAOYSA-N | [2][4] |
The presence of the carboxylic acid group makes the molecule acidic and provides a reactive handle for various chemical modifications, such as esterification and amidation, to generate diverse libraries of compounds.
Synthesis and Derivatization Strategies
The synthesis of the benzothiophene core can be achieved through various methods, including intramolecular electrophilic cyclization and palladium-catalyzed reactions.[5] Modern protocols often focus on domino reactions and metal-free cascade reactions to improve efficiency and environmental friendliness.[6][7][8] Once the this compound core is obtained, the carboxylic acid moiety is the primary site for derivatization to explore structure-activity relationships (SAR).
Caption: General workflow for the synthesis and derivatization of this compound.
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of newly synthesized derivatives.[5][9]
Table 2: Key Spectroscopic Data for Characterization
| Technique | Key Information Provided | Typical Observations for Benzothiophene Derivatives |
| ¹H NMR | Elucidates the proton environment, including number, type, and connectivity. | Aromatic protons on the benzothiophene ring, signals for substituents. Coupling constants help determine substitution patterns.[5][6] |
| ¹³C NMR | Determines the carbon skeleton of the molecule. | Characteristic signals for the fused ring system carbons and the carbonyl carbon of the acid/derivative.[5] |
| FT-IR | Identifies specific functional groups present in the molecule. | C=O stretch for the carboxylic acid or derivative (amide, ester), C-S stretching, and aromatic C-H bands.[5][9] |
| Mass Spectrometry | Confirms the molecular weight and elemental composition. | Provides the molecular ion peak (M+) corresponding to the calculated mass of the derivative.[9] |
| TLC | Assesses reaction progress and purity of the final compound. | A single spot under UV visualization typically indicates a pure compound.[5] |
Detailed Experimental Protocols
The following sections provide standardized methodologies for the characterization of a novel this compound derivative.
General Characterization Workflow
The systematic characterization of a newly synthesized compound is critical to confirm its identity, purity, and structure before proceeding to biological evaluation.
Caption: Standard experimental workflow for the purification and characterization of a novel derivative.
Protocol 1: Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Spot the dissolved samples onto a TLC plate (e.g., silica gel 60 F254).[5]
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).[5]
-
Visualization: After the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[5] Calculate the Retention Factor (Rf) for each spot. A single spot for the purified product indicates high purity.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[5]
-
¹H NMR Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Note the integration, multiplicity (singlet, doublet, etc.), and coupling constants (J) in Hertz (Hz).[5]
-
¹³C NMR Acquisition: Record the ¹³C NMR spectrum. This typically requires a longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[5]
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Interpretation: Analyze the resulting mass spectrum to find the molecular ion peak [M+H]⁺ or [M]⁺. Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the proposed structure to confirm the molecular formula.[9]
Biological Activities and Potential Mechanisms
Derivatives of benzothiophene are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular effects.[10][11] Some derivatives have been shown to act as selective estrogen receptor modulators (SERMs) or as inhibitors of specific enzymes.[12] For instance, certain benzothiophene derivatives can activate peroxisome proliferator-activated receptor (PPAR), an intranuclear transcription factor involved in metabolic regulation.[13] Others have shown potent activity against Mycobacterium tuberculosis by potentially targeting enzymes like DprE1.[14]
Caption: Representative signaling pathway for a benzothiophene derivative acting as a nuclear receptor agonist.
References
- 1. This compound | CAS 2060-64-2 [matrix-fine-chemicals.com]
- 2. This compound | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 2060-64-2 [m.chemicalbook.com]
- 4. This compound | 2060-64-2 [sigmaaldrich.com]
- 5. ias.ac.in [ias.ac.in]
- 6. malayajournal.org [malayajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 10. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
- 14. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Bioactive 1-Benzothiophene-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of bioactive 1-benzothiophene-5-carboxylic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The protocols detailed below offer step-by-step guidance for the synthesis of key derivatives and the execution of essential biological assays to assess their therapeutic potential.
Data Presentation: Bioactivity of 1-Benzothiophene Derivatives
The following tables summarize the inhibitory activities of various benzothiophene derivatives against different cancer cell lines and protein kinases. This quantitative data allows for a comparative analysis of the structure-activity relationships (SAR) within this compound class.
Table 1: Anticancer Activity of Benzothiophene Carboxamide and Hydrazide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| b19 | Benzo[b]thiophene-3-carboxamide 1,1-dioxide | MDA-MB-231 (Breast) | 1.89 | [1] |
| a11 | Benzo[b]thiophene-3-carboxamide | MDA-MB-231 (Breast) | >10 | [1] |
| 16b | 5-Hydroxybenzothiophene hydrazide | U87MG (Glioblastoma) | 7.2 | [2] |
| 16b | 5-Hydroxybenzothiophene hydrazide | HCT-116 (Colon) | >10 | [2] |
| 16b | 5-Hydroxybenzothiophene hydrazide | A549 (Lung) | >10 | [2] |
| 16b | 5-Hydroxybenzothiophene hydrazide | HeLa (Cervical) | >10 | [2] |
| Compound 6 | Benzo[a]phenazine derivative | MCF-7 (Breast) | 11.7 | [3] |
| Compound 6 | Benzo[a]phenazine derivative | HepG2 (Liver) | 0.21 | [3] |
| Compound 6 | Benzo[a]phenazine derivative | A549 (Lung) | 1.7 | [3] |
| 2b | Thiophene Carboxamide | Hep3B (Liver) | 5.46 | [4] |
| 2d | Thiophene Carboxamide | Hep3B (Liver) | 8.85 | [4] |
| 2e | Thiophene Carboxamide | Hep3B (Liver) | 12.58 | [4] |
Table 2: Kinase Inhibitory Activity of 5-Hydroxybenzothiophene Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 16b | Clk4 | 11 | [2] |
| 16b | DRAK1 | 87 | [2] |
| 16b | Haspin | 125.7 | [2] |
| 16b | Clk1 | 163 | [2] |
| 16b | Dyrk1B | 284 | [2] |
| 16b | Dyrk1A | 353.3 | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the context and application of these bioactive compounds. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by benzothiophene derivatives and a general experimental workflow for their synthesis and evaluation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzothiophene-5-carboxylic Acid: A Versatile Intermediate in Pharmaceutical Research
Introduction: 1-Benzothiophene-5-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid benzothiophene core and the reactive carboxylic acid group make it an ideal scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this versatile intermediate.
Physicochemical Properties and Data
This compound is a white solid with well-defined physical and chemical properties that are essential for its application in organic synthesis.[1] A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2060-64-2 | [1] |
| Molecular Formula | C₉H₆O₂S | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Melting Point | 207-208 °C | [1] |
| Boiling Point | 376.2 °C at 760 mmHg | |
| pKa | ~4.13 | [1] |
| Appearance | White solid | [1] |
Applications in Pharmaceutical Synthesis
The benzothiophene moiety is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] this compound, in particular, serves as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs), enzyme inhibitors, and other therapeutic agents.
Synthesis of Raloxifene Analogues
Raloxifene is a SERM used for the prevention and treatment of osteoporosis in postmenopausal women. The synthesis of raloxifene and its analogues often involves the use of a benzothiophene core. While direct synthesis of raloxifene from this compound is not the primary route, the chemistry involved in the synthesis of related benzothiophene structures is highly relevant.
Experimental Protocols
General Synthesis of Benzothiophene Derivatives
Workflow for a Generic Benzothiophene Synthesis:
Caption: General workflow for benzothiophene synthesis.
Protocol for Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which can be an indicator of cell viability, proliferation, or cytotoxicity. This protocol is essential for evaluating the anticancer properties of newly synthesized benzothiophene derivatives.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
96-well plates
-
Benzothiophene derivative compounds
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives. Include a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways Targeted by Benzothiophene Derivatives
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a critical role in regulating cell shape, motility, and contraction. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain benzothiophene derivatives have been identified as inhibitors of the RhoA/ROCK pathway.
Caption: Inhibition of the RhoA/ROCK signaling pathway.
The activation of G protein-coupled receptors (GPCRs) leads to the activation of guanine nucleotide exchange factors (GEFs), which in turn activate RhoA by promoting the exchange of GDP for GTP.[1] Active RhoA-GTP then activates ROCK, which phosphorylates downstream targets to induce cytoskeletal changes.[1] Benzothiophene-based inhibitors can target ROCK, preventing these downstream effects.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, making it an attractive target for cancer therapy.
Caption: Inhibition of the STAT3 signaling pathway.
Upon binding of a cytokine or growth factor to its receptor, Janus kinases (JAKs) are activated and phosphorylate STAT3.[2] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and survival. Small molecule inhibitors, including some benzothiophene derivatives, can prevent the dimerization of STAT3, thereby blocking its downstream signaling.
Quantitative Data on Biological Activity
The following table summarizes the cytotoxic activity of several benzothiophene derivatives against various cancer cell lines, as indicated by their IC50 or GI50 values.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) |
| Benzothiophene Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) |
| Benzothiophene Acrylonitriles | Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) |
| Benzothiophene Acrylonitriles | Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) |
| Substituted Benzothiophenes | Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate | MCF-7, NCI-H460, SF-268 | Most Active |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a diverse range of biologically active compounds. Its utility in constructing complex molecules targeting key signaling pathways in diseases like cancer and osteoporosis highlights its importance in modern drug discovery and development. The protocols and data presented here provide a foundation for researchers to explore the full potential of this important pharmaceutical building block.
References
Applications of 1-Benzothiophene-5-carboxylic Acid in Medicinal Chemistry: A Detailed Overview for Researchers
Introduction
1-Benzothiophene, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous molecules and its ability to engage in various biological interactions. The incorporation of a carboxylic acid group at the 5-position of the benzothiophene ring system provides a crucial handle for synthetic modification and a potential key interaction point with biological targets. This document provides detailed application notes on the use of 1-benzothiophene-5-carboxylic acid in drug discovery, with a focus on its role as a precursor for potent enzyme inhibitors.
Application Note 1: Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
Therapeutic Area: Inflammatory Diseases, Immuno-oncology, and Cancer
Background: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways. It acts as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer. Consequently, the development of small molecule inhibitors of IRAK4 is a highly pursued therapeutic strategy.
Derivatives of this compound, particularly N-substituted carboxamides, have emerged as a promising class of IRAK4 inhibitors. The benzothiophene core serves as a rigid scaffold to orient key pharmacophoric features within the ATP-binding site of the kinase, while the carboxamide group can form crucial hydrogen bond interactions with the hinge region of the enzyme.
Key Derivatives and Structure-Activity Relationships (SAR):
While extensive quantitative SAR data for a broad series of 1-benzothiophene-5-carboxamide derivatives as IRAK4 inhibitors is not widely available in the public domain, patent literature discloses the general structure of these compounds. The core structure typically involves the 1-benzothiophene-5-carboxamide moiety linked to a substituted carbocyclic or heterocyclic ring system.
| Compound/Series | General Structure | Target | Potency (IC50) | Therapeutic Indication |
| IRAK4 Inhibitor Series | 1-benzothiophene-5-carboxamide linked to a substituted cyclohexyl ring | IRAK4 | Data not publicly disclosed in detail, but implied to be in the nanomolar range in patents. | Asthma, Chronic Obstructive Pulmonary Disease (COPD), Cancer, Autoimmune Diseases |
Table 1: Summary of this compound Derivatives as IRAK4 Inhibitors.
Logical Relationship for IRAK4 Inhibition
Caption: Synthetic and logical workflow for the development of 1-benzothiophene-5-carboxamide derivatives as IRAK4 inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of 1-Benzothiophene-5-carboxamide Derivatives
This protocol outlines a general method for the synthesis of N-substituted 1-benzothiophene-5-carboxamides from this compound.
Workflow for Synthesis
Caption: General workflow for the synthesis of 1-benzothiophene-5-carboxamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Substituted amine (R-NH₂)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 1-benzothiophene-5-carbonyl chloride. This is often used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude 1-benzothiophene-5-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 1-benzothiophene-5-carboxamide.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro IRAK4 Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for assessing the inhibitory activity of compounds against IRAK4 kinase using a fluorescence resonance energy transfer (FRET)-based assay, such as LanthaScreen®.
Experimental Workflow for IRAK4 Inhibition Assay
Caption: Workflow for a FRET-based IRAK4 kinase inhibition assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
LanthaScreen® Eu-anti-tag antibody and Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (1-benzothiophene-5-carboxamide derivatives) dissolved in DMSO
-
Staurosporine or a known IRAK4 inhibitor as a positive control
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring time-resolved FRET (TR-FRET)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Prepare the kinase/antibody mixture in assay buffer at the desired concentration.
-
Prepare the tracer solution in assay buffer at the recommended concentration.
-
-
Assay Protocol:
-
Add a small volume (e.g., 2 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase/antibody mixture (e.g., 4 µL) to all wells.
-
Initiate the binding reaction by adding the tracer solution (e.g., 4 µL) to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This compound is a valuable starting material for the synthesis of medicinally relevant compounds, particularly in the development of kinase inhibitors such as those targeting IRAK4. The protocols provided herein offer a foundational framework for the synthesis and in vitro evaluation of novel derivatives based on this scaffold. Further exploration and optimization of substituents on the carboxamide nitrogen are likely to yield potent and selective modulators of clinically important biological targets.
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 1-Benzothiophene-5-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzothiophene scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals, agrochemicals, and organic materials. Its derivatives are known to exhibit diverse biological activities, including action as estrogen receptor modulators, kinase inhibitors, and antimicrobial agents. The functionalization of the benzothiophene core is crucial for modulating these properties, and the introduction of a carboxylic acid ester group, particularly at the 5-position, provides a versatile handle for further synthetic transformations in drug discovery and development.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the efficient and selective construction of complex organic molecules. Among these, palladium-catalyzed carbonylation offers a direct and powerful method for converting aryl halides into valuable carboxylic acid derivatives. This application note provides a detailed protocol for the synthesis of 1-benzothiophene-5-carboxylic acid esters via the palladium-catalyzed alkoxycarbonylation of 5-halo-1-benzothiophenes.
Key Synthetic Strategy: Alkoxycarbonylation
The primary strategy discussed is the palladium-catalyzed alkoxycarbonylation of a 5-halo-1-benzothiophene (e.g., 5-bromo- or 5-iodo-1-benzothiophene). This reaction involves the introduction of a carbonyl group (CO) and an alkoxy group from an alcohol solvent to form the desired ester. The process is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precursor. The reaction requires a source of carbon monoxide, a base, and an alcohol, which serves as both the solvent and the nucleophile.
Reaction Scheme:
Illustration: A 5-halobenzothiophene reacts with an alcohol and carbon monoxide in the presence of a palladium catalyst and a base to yield the corresponding this compound ester.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for palladium-catalyzed alkoxycarbonylation and a typical experimental workflow for performing the reaction.
Caption: Catalytic cycle for Pd-catalyzed alkoxycarbonylation of aryl halides.
Caption: General experimental workflow for pressure carbonylation reactions.
Experimental Protocols
The following is a representative protocol for the synthesis of methyl 1-benzothiophene-5-carboxylate from 5-bromo-1-benzothiophene. This procedure is adapted from established methods for the carbonylation of related heterocyclic and aromatic halides.[1][2]
Materials and Equipment:
-
5-Bromo-1-benzothiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Carbon Monoxide (CO), high purity
-
Nitrogen (N₂) or Argon (Ar) gas
-
Stainless-steel autoclave (e.g., Parr reactor) with magnetic stirring and pressure gauge
-
Standard laboratory glassware
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexane, dichloromethane)
-
Silica gel for column chromatography
Protocol: Synthesis of Methyl 1-benzothiophene-5-carboxylate
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add palladium(II) acetate (e.g., 2 mol%) and dppp (e.g., 2.5 mol%) to a clean, dry reaction vessel suitable for the autoclave.
-
Charging the Reactor: Remove the vessel from the glovebox and add 5-bromo-1-benzothiophene (1.0 equiv). Add a magnetic stir bar.
-
Addition of Solvent and Base: Add anhydrous methanol (concentration of substrate ~0.1–0.2 M) followed by triethylamine (2.0–3.0 equiv).
-
Assembly and Purging: Securely seal the vessel in the stainless-steel autoclave. Purge the autoclave with an inert gas (N₂ or Ar) 3-5 times to remove all oxygen.
-
Pressurizing with CO: Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10–40 atm). Be sure to follow all safety procedures for handling high-pressure gas cylinders.
-
Reaction: Heat the autoclave to the reaction temperature (e.g., 80–120 °C) with vigorous stirring. Monitor the reaction progress by observing the pressure drop (as CO is consumed) or by analyzing aliquots (if the reactor setup allows). The reaction may take 12–24 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully and slowly vent the excess CO in a well-ventilated fume hood.
-
Isolation: Open the reactor and transfer the reaction mixture to a round-bottom flask. Filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with methanol or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound ester.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Parameters
The optimal conditions for palladium-catalyzed carbonylation can vary based on the substrate, catalyst, and ligand. The table below summarizes typical conditions and reported yields for analogous alkoxycarbonylation reactions of various aryl halides.
| Substrate (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | CO Pressure (atm) | Time (h) | Yield (%) | Reference |
| 2-(Phenylethynyl)thioanisole | PdI₂ (5) | KI (2.5 equiv) | - | MeOH | 80 | 32 | 24 | 80 | [1] |
| 2-((4-BrPh)ethynyl)thioanisole | PdI₂ (5) | KI (2.5 equiv) | - | MeOH | 80 | 32 | 24 | 83 | [1] |
| 5-Bromofuroic Acid | Pd/C (5) | - | NaOH (3) | H₂O | 130 | 40 | 6 | >95 | [2] |
| 4-Iodoanisole | Pd(OAc)₂ (1) | dppf (1.5) | Et₃N (3) | DMF | 100 | 10 | 16 | 95 | General |
| 2-Bromonaphthalene | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | EtOH | 120 | 20 | 12 | 88 | General |
Note: "General" refers to widely established conditions for these types of reactions, not a specific single source.
Conclusion
Palladium-catalyzed alkoxycarbonylation is a highly effective and versatile method for the synthesis of this compound esters from readily available 5-halo-1-benzothiophenes. This approach provides direct access to a key synthetic intermediate that is valuable for the development of new pharmaceuticals and functional materials. The protocol described herein, along with the tabulated data, offers a solid foundation for researchers to successfully implement this transformation in their own laboratories. Careful optimization of catalyst, ligand, base, and reaction conditions is key to achieving high yields and purity.
References
Application Notes and Protocols: Antimicrobial Activity of 1-Benzothiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene and its derivatives represent a significant class of sulfur-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their broad pharmacological activities.[1] The structural versatility of the benzothiophene core allows for a wide range of chemical modifications, leading to derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2] With the rise of multidrug-resistant (MDR) microbial strains, the development of novel antimicrobial agents is a critical global health priority, and benzothiophenes have emerged as a promising scaffold in this endeavor.[2][3][4]
This document provides an overview of the quantitative antimicrobial activity of various 1-benzothiophene analogs, detailed protocols for their biological evaluation, and a general synthesis methodology. While the topic specifies 1-Benzothiophene-5-carboxylic acid analogs, the available literature provides broader data on various substituted benzothiophene derivatives, which are covered herein.
Quantitative Data Summary: Antimicrobial Activity
The antimicrobial efficacy of benzothiophene analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize MIC values for representative benzothiophene derivatives against various bacterial strains.
Table 1: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives This table presents the MIC values of several 2-amido-substituted tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives against both Gram-negative and Gram-positive bacteria.[5]
| Compound ID | R1 Substituent | R2 Substituent | E. coli (μM) | P. aeruginosa (μM) | Salmonella (μM) | S. aureus (μM) |
| 3a | Me | H | >10.0 | >10.0 | >10.0 | >10.0 |
| 3b | Me | 2-Iodo | 1.11 | 0.61 | 0.73 | 2.22 |
| 3c | Me | 4-Fluoro | 2.34 | 1.00 | 2.11 | 4.68 |
| 3k | H | 2-Iodo | 0.64 | 0.98 | 0.54 | 1.28 |
Table 2: Antibacterial Activity of Thiophene Derivatives Against Colistin-Resistant (Col-R) Bacteria This table highlights the activity of novel thiophene derivatives against challenging drug-resistant Gram-negative clinical isolates.[6]
| Compound ID | Description | Col-R A. baumannii MIC₅₀ (mg/L) | Col-R E. coli MIC₅₀ (mg/L) |
| 4 | 2-(4-chlorobenzamido)-5-(piperidin-4-yloxy) | 16 | 8 |
| 5 | 2-(4-chlorobenzamido)-5-(piperidin-4-yloxy) | 16 | 32 |
| 8 | 2-(3-chlorobenzamido)-5-(piperidin-4-yloxy) | 32 | 32 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the standard broth microdilution method for determining the MIC of synthesized benzothiophene analogs, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Materials:
-
Synthesized benzothiophene analog(s)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CaMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Subsequent dilutions should be made in CaMHB to achieve the desired starting concentration for the assay.
-
Plate Setup: Dispense 50 µL of CaMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the starting compound solution (in CaMHB) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only CaMHB.
-
Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in CaMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[7]
Protocol 2: General Synthesis of Benzo[b]thiophene-2-Acylhydrazone Analogs
This protocol outlines a general synthetic route for preparing benzo[b]thiophene acylhydrazones, which have shown significant activity against S. aureus.[8]
Step 1: Synthesis of Tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate
-
Dissolve benzo[b]thiophene-2-carboxylic acid (1 eq.) and tert-butyl carbazate (1 eq.) in a suitable solvent like dichloromethane (DCM).
-
Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove byproducts and concentrate the filtrate under reduced pressure to obtain the protected hydrazide.
Step 2: Deprotection and Acylhydrazone Formation
-
Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).
-
Stir the mixture at room temperature for 1-2 hours until the tert-butyl carboxylate group is removed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude benzo[b]thiophene-2-carbohydrazide.
-
Dissolve the crude hydrazide and a selected aromatic or heteroaromatic aldehyde (1 eq.) in ethanol.
-
Add a catalytic amount of acetic acid and reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature. The resulting acylhydrazone product will often precipitate and can be collected by filtration, then washed with cold ethanol and dried.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for antimicrobial screening and the potential mechanisms of action for benzothiophene analogs.
Caption: A flowchart of the experimental process from compound synthesis to MIC determination.
Caption: Potential mechanisms by which benzothiophene analogs may exert their antimicrobial effects.
Structure-Activity Relationship (SAR) and Mechanism of Action
The antimicrobial activity of benzothiophene analogs is highly dependent on the nature and position of substituents on the core structure.[2]
-
Substituent Effects: Studies on fluorinated benzothiophene-indole hybrids have shown that the position of substituents significantly impacts activity against S. aureus and MRSA strains.[9] For tetrahydrobenzothiophene derivatives, the presence of a halogen, particularly iodine at the 2-position of the benzamido group (as in compounds 3b and 3k), appears crucial for potent antibacterial activity.[5]
-
Potential Mechanisms: While the exact mechanisms for many analogs are still under investigation, several potential modes of action have been proposed. Some studies suggest that these compounds may disrupt the bacterial cell membrane potential or induce the production of harmful reactive oxygen species (ROS).[2] For certain benzothiophene-indole hybrids, bacterial pyruvate kinase has been identified as a potential molecular target.[9] Other related heterocyclic compounds, such as chalcones, are known to exert their effects by disrupting bacterial membranes or interfering with DNA replication by inhibiting enzymes like DNA gyrase.[10] These findings suggest that benzothiophene derivatives may act through multiple mechanisms, making them promising candidates for overcoming drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Research Portal [ircommons.uwf.edu]
- 4. Synthesis of β-aminocarbonyl containing benzothiophene to generate a library of novel bioactive compounds - American Chemical Society [acs.digitellinc.com]
- 5. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Substituted Benzothiophenes with Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of substituted benzothiophenes, including quantitative data, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.
Introduction
Substituted benzothiophenes are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their anti-inflammatory potential stands out as a promising area for the development of novel therapeutic agents. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and by modulating pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document serves as a practical guide for researchers interested in exploring the anti-inflammatory applications of substituted benzothiophenes.
Data Presentation: Anti-inflammatory Activity of Substituted Benzothiophenes
The following tables summarize the quantitative data on the anti-inflammatory activity of various substituted benzothiophene derivatives, providing a comparative analysis of their potency.
Table 1: In Vitro COX-2 Inhibitory Activity of Substituted Benzothiophenes
| Compound ID | Substitution Pattern | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 4a | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | 0.31 | 183.8 | [1] |
| 4j | 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro[b]benzothiophene | 1.40 | 48.8 | [1] |
| 4k | 2-(4-chlorophenyl)-4,5,6,7-tetrahydro[b]benzothiophene | 0.85 | >117.6 | [1] |
| 4q | 2-(4-fluorophenyl)-4,5,6,7-tetrahydro[b]benzothiophene | 0.55 | >181.8 | [1] |
| 3-Nitrobenzothiophene | 3-nitro | 15.8 | Not Reported | [2] |
| 5-Nitrobenzothiophene | 5-nitro | 10.2 | Not Reported | [2] |
| 2-Amino-5-nitrobenzothiophene | 2-amino-5-nitro | 8.5 | Not Reported | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Substituted Benzothiophenes in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Time Point (h) | Paw Edema Inhibition (%) | Reference |
| 4a | 10 | 3 | 78.9 | [1] |
| 4j | 10 | 3 | 72.5 | [1] |
| 4k | 10 | 3 | 75.8 | [1] |
| 4q | 10 | 3 | 76.2 | [1] |
| Celecoxib (Reference) | 10 | 3 | 80.4 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of substituted benzothiophenes.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds (substituted benzothiophenes) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
96-well plates
-
Plate reader (for colorimetric or fluorometric detection)
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2). b. Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding arachidonic acid to each well. e. Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Detection: a. Stop the reaction by adding a stopping solution (e.g., 1 M HCl). b. Measure the product formation (e.g., Prostaglandin E2) using a suitable detection method (e.g., ELISA or a fluorometric probe).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (substituted benzothiophenes)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: a. Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at various doses). b. Administer the test compounds or reference drug orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: a. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Data Analysis: a. Calculate the percentage increase in paw volume for each group at each time point compared to the initial paw volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Protocol 3: Determination of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay measures the effect of test compounds on the production of pro-inflammatory cytokines like TNF-α and IL-6.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (substituted benzothiophenes)
-
MTT or other cell viability assay reagents
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control group and a group with LPS alone.
-
Cell Viability Assay: After the treatment period, assess the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Cytokine Measurement: a. Collect the cell culture supernatants. b. Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control. b. Determine the IC50 values for the inhibition of each cytokine.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the experimental workflow for assessing the anti-inflammatory activity of substituted benzothiophenes.
Caption: NF-κB signaling pathway and points of inhibition by substituted benzothiophenes.
Caption: MAPK signaling pathway and potential inhibition by substituted benzothiophenes.
References
Application Notes and Protocols for Amide Coupling with 1-Benzothiophene-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives of 1-benzothiophene-5-carboxylic acid, a crucial scaffold in medicinal chemistry. The protocols cover activation of the carboxylic acid to an acyl chloride and standard amide coupling procedures using common reagents.
Introduction
Amide bond formation is a cornerstone of modern drug discovery and development. The 1-benzothiophene core is a privileged scaffold found in numerous biologically active compounds. The ability to efficiently couple this compound with a diverse range of amines is therefore of significant interest for the generation of novel chemical entities with potential therapeutic applications. This document outlines two primary strategies for this transformation: conversion to the acyl chloride followed by reaction with an amine, and direct coupling using common amide coupling reagents.
Data Presentation: Comparison of Common Amide Coupling Protocols
The choice of coupling method can significantly impact reaction efficiency, yield, and purity. Below is a summary of common approaches for the synthesis of 1-benzothiophene-5-carboxamides.
| Coupling Method | Key Reagents | Typical Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages & Disadvantages |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, Amine, Base (e.g., Triethylamine, Pyridine) | DCM, Toluene, DMF | 0 to 160 | 2 - 24 hours | 49 - 90+ | Advantages: High reactivity of acyl chloride can lead to high yields. Disadvantages: Requires an extra synthetic step; harsh reagents may not be suitable for sensitive substrates. |
| EDC/HOBt | EDC, HOBt, Amine, Base (e.g., DIPEA) | DMF, DCM | 0 to Room Temp | 12 - 24 hours | Varies | Advantages: Mild conditions, water-soluble byproducts are easily removed. Disadvantages: Can be sluggish with electron-deficient amines. |
| HATU | HATU, Amine, Base (e.g., DIPEA) | DMF | Room Temp | 1 - 24 hours | Varies | Advantages: High efficiency, fast reaction times, low racemization. Disadvantages: Higher cost of reagent. |
Experimental Protocols
Protocol 1: Amide Coupling via Acyl Chloride Intermediate
This protocol involves the initial conversion of this compound to its corresponding acyl chloride, which is then reacted with the desired amine.
Step 1: Synthesis of 1-Benzothiophene-5-carbonyl chloride
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is fully consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-benzothiophene-5-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
Method A: Fusion (Solvent-Free)[1][2][3]
-
Combine the crude 1-benzothiophene-5-carbonyl chloride (1.1 eq) and the desired amine (1.0 eq) in a reaction vessel.
-
Heat the mixture to 130-150 °C for 20-60 minutes.[2]
-
Cool the reaction mixture and purify the resulting residue by recrystallization or column chromatography to yield the desired amide.
Method B: In Solution
-
Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like DCM or DMF.
-
Cool the solution to 0 °C.
-
Add a solution of crude 1-benzothiophene-5-carbonyl chloride (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, an aqueous solution of a mild acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Direct Amide Coupling using EDC/HOBt
This protocol is a widely used method that proceeds under mild conditions.
Materials:
-
This compound
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Direct Amide Coupling using HATU
HATU is a highly efficient coupling reagent, often used for more challenging couplings.
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the mixture and stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the synthesis of 1-Benzothiophene-5-carboxamides.
Caption: Activation pathways for EDC/HOBt and HATU mediated amide coupling.
References
Application Notes and Protocols: Esterification Reactions of 1-Benzothiophene-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various alkyl esters of 1-benzothiophene-5-carboxylic acid, a key intermediate in the development of pharmacologically active molecules. The benzothiophene core is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents.[1] The esterification of the 5-carboxylic acid group allows for the modulation of physicochemical properties such as lipophilicity and cell permeability, which is crucial for optimizing drug candidates. This document outlines two common and effective esterification methods: the Fischer-Speier esterification and the Steglich esterification.
Chemical Profile of this compound
This compound (CAS: 2060-64-2) is a white solid with a molecular weight of 178.21 g/mol .[1] Its carboxylic acid group is highly reactive and readily undergoes reactions such as esterification and amidation.[1] This reactivity, combined with the biological significance of the benzothiophene moiety, makes it a valuable building block in organic synthesis and drug discovery.[1]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
The Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. This method is cost-effective and suitable for a range of primary and secondary alcohols.
General Procedure:
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, propanol; used as the solvent), add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.
Protocol 2: Steglich Esterification
The Steglich esterification is a milder method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly useful for acid-sensitive substrates or when using more hindered alcohols.
General Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ester.
Data Presentation
The following table summarizes typical, illustrative quantitative data for the esterification of this compound with various alcohols using the Fischer-Speier and Steglich methods. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Ester Product | Alcohol | Method | Catalyst | Reaction Time (h) | Temp (°C) | Illustrative Yield (%) |
| Methyl 1-benzothiophene-5-carboxylate | Methanol | Fischer-Speier | H₂SO₄ | 6 | Reflux | 92 |
| Ethyl 1-benzothiophene-5-carboxylate | Ethanol | Fischer-Speier | H₂SO₄ | 8 | Reflux | 89 |
| Isopropyl 1-benzothiophene-5-carboxylate | Isopropanol | Fischer-Speier | H₂SO₄ | 12 | Reflux | 75 |
| Methyl 1-benzothiophene-5-carboxylate | Methanol | Steglich | DCC/DMAP | 12 | RT | 95 |
| Ethyl 1-benzothiophene-5-carboxylate | Ethanol | Steglich | DCC/DMAP | 16 | RT | 93 |
| Isopropyl 1-benzothiophene-5-carboxylate | Isopropanol | Steglich | DCC/DMAP | 24 | RT | 88 |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound esters.
References
Application Notes and Protocols for High-Throughput Screening of Benzothiophene Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] The structural versatility of the benzothiophene nucleus allows for extensive chemical modification, leading to the development of compounds with therapeutic potential across numerous disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1][2] High-throughput screening (HTS) is an essential methodology for efficiently interrogating large libraries of novel benzothiophene analogs to identify promising "hit" compounds for further drug development.[1] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the HTS of benzothiophene libraries.
Therapeutic Potential of Benzothiophene Derivatives
Benzothiophene-based compounds have been investigated for a multitude of biological activities:
-
Anticancer Activity: Many benzothiophene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, kinase inhibition (e.g., Aurora kinases, DYRK1A/1B), and modulation of key signaling pathways like STAT3 and RhoA/ROCK.[1][4][5]
-
Anti-inflammatory Effects: Several benzothiophene analogs exhibit significant anti-inflammatory properties.[6] Some compounds have shown efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) by targeting enzymes like cyclooxygenase-2 (COX-2).[7][8]
-
Kinase Inhibition: The benzothiophene scaffold has been successfully utilized to develop potent inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[9]
-
Neuroprotection: Certain benzothiophene derivatives, particularly selective estrogen receptor modulators (SERMs), have been shown to provide neuroprotection through novel mechanisms, such as the GPR30-dependent signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the biological activity of selected benzothiophene derivatives from various high-throughput screening assays.
Table 1: Anticancer Activity of Benzothiophene Derivatives
| Compound Class | Target Cell Line | Activity Metric | Value |
| Benzothiophene Acrylonitrile (Analog 5) | Leukemia (CCRF-CEM) | GI50 | 28.6 nM |
| Benzothiophene Acrylonitrile (Analog 6) | Leukemia (K-562) | GI50 | 21.2 nM |
| Benzothiophene Acrylonitrile (Analog 13) | Colon Cancer (HCC-2998) | GI50 | < 10.0 nM |
| 2-Carbonylbenzo[b]thiophene 1,1-dioxide (6o) | Breast Cancer (MDA-MB-231) | IC50 | 2.14 µM |
| 2-Carbonylbenzo[b]thiophene 1,1-dioxide (6o) | Breast Cancer (MCF-7) | IC50 | 3.52 µM |
| Aminobenzo[b]thiophene 1,1-dioxide (15) | Various Cancer Cell Lines | IC50 | 0.33-0.75 µM |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Liver Cancer (HepG2) | EC50 | 67.04 µM |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Colon Cancer (Caco-2) | EC50 | 63.74 µM |
Table 2: Anti-inflammatory Activity of Benzothiophene Derivatives
| Compound Class | Target/Assay | Activity Metric | Value |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4a) | COX-2 Inhibition | IC50 | 0.31 µM |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4j) | COX-2 Inhibition | IC50 | 1.40 µM |
| Benzothiophene hybrid with phenolic acid (2) | 5-LOX Inhibition | IC50 | 6.0 µM |
| Benzothiophene hybrid with phenolic acid (3) | 5-LOX Inhibition | IC50 | 6.6 µM |
Table 3: Kinase Inhibitory Activity of Benzothiophene Derivatives
| Compound Class | Target Kinase | Activity Metric | Value |
| 5-hydroxybenzothiophene hydrazide (16b) | Clk4 | IC50 | 11 nM |
| 5-hydroxybenzothiophene hydrazide (16b) | DRAK1 | IC50 | 87 nM |
| 5-hydroxybenzothiophene hydrazide (16b) | Haspin | IC50 | 125.7 nM |
| 5-hydroxybenzothiophene hydrazide (16b) | Dyrk1A | IC50 | 353.3 nM |
| Benzothiophene-3-carboxamide (36) | Aurora Kinase A | IC50 | 16 nM |
| Benzothiophene-3-carboxamide (36) | Aurora Kinase B | IC50 | 29 nM |
Experimental Protocols
Protocol 1: General High-Throughput Screening Workflow
This protocol outlines a generalized workflow for the high-throughput screening of a library of novel benzothiophene derivatives to identify hit compounds with a specific biological activity.
-
Assay Development and Miniaturization:
-
Select a biologically relevant in vitro assay (e.g., enzyme inhibition, receptor binding, cell viability).
-
Optimize assay conditions (e.g., reagent concentrations, incubation times, temperature) for robustness and reproducibility.
-
Miniaturize the assay to a 96-well or 384-well plate format to reduce reagent consumption and increase throughput.
-
-
Compound Library Preparation:
-
Synthesize and purify a diverse library of benzothiophene derivatives.
-
Dissolve each compound in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration.
-
Prepare intermediate compound plates by diluting the stock solutions to the desired screening concentration.
-
-
High-Throughput Screening:
-
Dispense the appropriate reagents (e.g., enzyme, substrate, cells) into the wells of the microplates using automated liquid handlers.
-
Add the benzothiophene compounds from the intermediate plates to the assay plates.
-
Include appropriate controls on each plate:
-
Positive control: A known inhibitor or activator to ensure the assay is working correctly.
-
Negative control: Vehicle (e.g., DMSO) without any compound to establish the baseline response.
-
-
Incubate the plates for the optimized duration.
-
Read the plates using a suitable plate reader (e.g., spectrophotometer, fluorometer, luminometer).
-
-
Data Analysis:
-
Calculate the percentage of inhibition or activation for each compound relative to the controls.
-
Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition).
-
-
Hit Confirmation and Validation:
-
Perform dose-response studies for the hit compounds to determine their potency (e.g., IC50 or EC50 values).
-
Re-test the confirmed hits in the primary assay to rule out false positives.
-
Perform secondary, orthogonal assays to confirm the mechanism of action and rule out non-specific effects.
-
Assess the structure-activity relationship (SAR) of the hit compounds to guide further chemical optimization.
-
Protocol 2: Anticancer Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Benzothiophene derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Protocol 3: STAT3 Inhibition (Fluorescence Polarization Assay)
This protocol describes a fluorescence polarization (FP) assay to screen for inhibitors of the STAT3:DNA interaction.
-
Materials:
-
Recombinant human STAT3 protein (e.g., STAT3127-688 construct)[2]
-
Fluorescently labeled DNA probe with a STAT3 binding site (e.g., Bodipy-labeled)[2]
-
Assay Buffer: 25 mM Tris pH 8.5[2]
-
Benzothiophene derivative library (dissolved in DMSO)
-
Known STAT3 inhibitor as a positive control
-
Black, non-binding 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescently labeled DNA probe in the assay buffer at a final concentration of 20 nM.[2]
-
Prepare a working solution of the STAT3 protein in the assay buffer. The optimal concentration should be determined empirically to give a stable and robust FP signal (e.g., 480 nM for 80% of the maximum FP response).[2]
-
Serially dilute the benzothiophene compounds in DMSO and then in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add the benzothiophene compounds or controls.
-
Add the fluorescent DNA probe to all wells.
-
Initiate the binding reaction by adding the STAT3 protein to all wells except for the "probe only" controls.
-
The final assay volume is typically 20-50 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 14-24 hours), protected from light.[2]
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The FP signal is measured in millipolarization units (mP).
-
Calculate the percentage of inhibition for each compound based on the FP values of the positive and negative controls.
-
Determine the IC50 values for the active compounds by fitting the dose-response data to a sigmoidal curve.
-
-
Visualizations
High-Throughput Screening Workflow
Caption: A typical workflow for high-throughput screening of benzothiophene libraries.
Signaling Pathways Modulated by Benzothiophene Derivatives
Caption: Key signaling pathways modulated by various classes of benzothiophene derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Benzothiophene-5-carboxylic Acid in the Development of Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals exploring the applications of novel organic materials in optoelectronics.
These notes provide a comprehensive overview of the potential of 1-Benzothiophene-5-carboxylic acid as a foundational building block for synthesizing advanced materials for Organic Light-Emitting Diodes (OLEDs). Included are detailed synthetic protocols, device fabrication procedures, and performance data of analogous compounds.
Introduction: The Role of Benzothiophene Scaffolds in OLEDs
Benzothiophene and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of organic electronics. Their rigid, planar structure and rich electron-pi system make them excellent candidates for constructing robust and efficient materials for various layers within an OLED device, including the emissive layer (EML), hole transport layer (HTL), and host materials. The inherent electronic properties of the benzothiophene moiety can be finely tuned through chemical modification, allowing for the rational design of materials with desired characteristics such as high charge carrier mobility, thermal stability, and specific emission wavelengths.
This compound serves as a versatile starting material for the synthesis of these functional molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, enabling the attachment of other functional groups to build complex donor-acceptor or bipolar molecules essential for high-performance OLEDs.
Proposed Synthetic Pathway for a Hole-Transporting Material Derived from this compound
While direct utilization of this compound in OLEDs is not documented, it can be readily converted into a valuable intermediate for a hole-transporting material. A plausible synthetic route involves the conversion of the carboxylic acid to an amine, followed by a Buchwald-Hartwig amination to attach hole-transporting moieties like diphenylamine.
Caption: Proposed synthetic pathway from this compound to a hole-transporting material.
Experimental Protocols
This protocol outlines a potential multi-step synthesis to convert this compound into a functional hole-transporting material.
Step 1: Synthesis of 1-Benzothiophene-5-carbonyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Benzothiophene-5-carboxamide
-
Dissolve the crude 1-Benzothiophene-5-carbonyl chloride in anhydrous tetrahydrofuran (THF).
-
Slowly add this solution to a stirred, cooled (0 °C) aqueous solution of ammonium hydroxide (excess).
-
Stir the mixture vigorously for 1 hour at 0 °C and then for 2 hours at room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain the amide.
Step 3: Synthesis of 1-Benzothiophen-5-amine via Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cold (0 °C) aqueous solution of sodium hydroxide.
-
Add the 1-Benzothiophene-5-carboxamide (1.0 eq) to the freshly prepared sodium hypobromite solution.
-
Heat the mixture to 50-70 °C and monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
Step 4: Synthesis of 5-Bromo-1-benzothiophene via Sandmeyer Reaction
-
Dissolve the crude 1-Benzothiophen-5-amine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Step 5: Synthesis of N,N-diphenyl-1-benzothiophen-5-amine (Buchwald-Hartwig Amination)
-
To a reaction vessel under an inert atmosphere, add 5-Bromo-1-benzothiophene (1.0 eq), diphenylamine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the mixture to reflux (around 110 °C) and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with toluene, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final hole-transporting material.
This protocol describes a general procedure for fabricating a multi-layer OLED device using the synthesized hole-transporting material.
Caption: General workflow for the fabrication of a multi-layer OLED device.
Protocol:
-
Substrate Cleaning:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the synthesized N,N-diphenyl-1-benzothiophen-5-amine in a suitable organic solvent (e.g., chlorobenzene or toluene).
-
Spin-coat the HTL solution onto the PEDOT:PSS layer inside the glovebox.
-
Anneal the substrate at an appropriate temperature to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material system (e.g., a host material like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with a phosphorescent emitter like fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)) in a suitable solvent.
-
Spin-coat the EML solution onto the HTL.
-
Anneal the substrate.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate into a thermal evaporation chamber with a base pressure of < 10⁻⁶ Torr.
-
Sequentially deposit the electron transport layer (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi)), an electron injection layer (e.g., Lithium Fluoride, LiF), and the metal cathode (e.g., Aluminum, Al).
-
-
Encapsulation:
-
Encapsulate the completed device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from atmospheric moisture and oxygen.
-
Performance of Structurally Analogous Benzothiophene-Based OLEDs
Direct performance data for OLEDs using materials synthesized from this compound is not available in the cited literature. However, the performance of devices incorporating other benzothiophene derivatives provides a benchmark for expected performance.
| Material/Device Structure | Role of Benzothiophene Derivative | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Reference |
| 12BTAc-PM based TADF OLED | Donor in TADF emitter | 25.6 | Not Specified | Not Specified | [1] |
| 34BFAc-PM based TADF OLED | Donor in TADF emitter | 27.7 | 19.6 @ 5000 | Not Specified | [1] |
| CBTPO as host for blue PHOLED | Bipolar host material | 19.1 | Not Specified | Blue | [2] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.
The data indicates that benzothiophene-containing materials can lead to highly efficient OLEDs, particularly in thermally activated delayed fluorescence (TADF) and phosphorescent devices. The specific performance of a material derived from this compound would depend on its final molecular structure and energy levels.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel organic materials for OLED applications. Through established synthetic transformations, the carboxylic acid functionality can be converted into various other groups, allowing for the construction of complex molecules tailored for specific roles within an OLED device, such as hole transport. The protocols provided herein offer a foundational guide for the synthesis of such materials and their subsequent integration into functional OLEDs. The performance of analogous benzothiophene-based devices suggests that materials derived from this scaffold have the potential to contribute to the development of next-generation, high-performance organic displays and lighting.
References
Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on the Benzothiophene Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the chemical modification of the carboxylic acid group on the benzothiophene scaffold. Benzothiophene and its derivatives are pivotal heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The functionalization of the carboxylic acid moiety is a key strategy for modulating the physicochemical and pharmacological profiles of these molecules, impacting their solubility, stability, and interaction with biological targets.
This document offers comprehensive experimental protocols, quantitative data for key derivatization reactions, and visualizations of experimental workflows and relevant signaling pathways.
Key Functionalization Reactions
The primary methods for derivatizing the carboxylic acid group on the benzothiophene ring include:
-
Amide Bond Formation (Amidation): Conversion of the carboxylic acid to an amide is a common strategy to introduce diverse functionalities and modulate biological activity.
-
Esterification: Esterification can enhance the lipophilicity of benzothiophene derivatives, which is often crucial for improving their pharmacokinetic properties.
-
Acylhydrazone Synthesis: This two-step process involves the formation of a hydrazide intermediate followed by condensation with an aldehyde or ketone, leading to compounds with significant biological potential.
Experimental Protocols
Amide Bond Formation using Carbodiimide Coupling Agents
This protocol describes the synthesis of benzothiophene-2-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
Benzothiophene-2-carboxylic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve benzothiophene-2-carboxylic acid (1.0 eq.) in anhydrous DCM.
-
Add the desired amine (1.2 eq.) and DMAP (0.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification using Palladium-Catalyzed Carbonylative Cyclization
This protocol outlines the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes through a palladium-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence.[2]
Materials:
-
2-(Methylthio)phenylacetylene substrate
-
Palladium(II) iodide (PdI₂)
-
Potassium iodide (KI)
-
Methanol (or other alcohol)
-
Carbon monoxide (CO)
-
Air
Procedure:
-
In a stainless steel autoclave, charge PdI₂ (5 mol %), KI (50 mol %), and a solution of the 2-(methylthio)phenylacetylene substrate (1.0 eq.) in the desired alcohol (e.g., methanol).[2]
-
Seal the autoclave and pressurize with CO (e.g., 30 atm) and then with air to a total pressure of 40 atm.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling and carefully venting the autoclave, transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding benzothiophene-3-carboxylic ester.
Acylhydrazone Synthesis via a Hydrazide Intermediate
This protocol describes a two-step synthesis of benzothiophene-2-acylhydrazones.
Step 1: Synthesis of Benzothiophene-2-carbohydrazide
Materials:
-
Ethyl benzothiophene-2-carboxylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethyl benzothiophene-2-carboxylate (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (10 eq.) to the solution.
-
Reflux the mixture for 18 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain benzothiophene-2-carbohydrazide. A yield of 74% has been reported for this reaction.[3]
Step 2: Synthesis of Benzothiophene-2-acylhydrazone
Materials:
-
Benzothiophene-2-carbohydrazide
-
Aldehyde or ketone of choice
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve benzothiophene-2-carbohydrazide (1.0 eq.) in ethanol or methanol.
-
Add the desired aldehyde or ketone (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6 hours.[4]
-
Cool the reaction to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry to yield the acylhydrazone product.
Data Presentation
Table 1: Comparative Yields of Benzothiophene-2-carboxamide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| EDC | DMAP | - | DCM | 24 | High | [5] |
| HATU | - | DIPEA | DMF | 5 | 38 | [6] |
| Fusion | - | - | Neat | 0.3 | 49-98 | [7] |
Table 2: Yields of Substituted Benzothiophene-3-carboxylic Esters[3]
| R¹ Substituent | R² Substituent | Product | Yield (%) |
| Phenyl | H | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 78 |
| 4-Methylphenyl | H | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 76 |
| 4-Bromophenyl | H | Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | 83 |
| Thiophen-3-yl | H | Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate | 70 |
| Cyclohex-1-en-1-yl | H | Methyl 2-(cyclohex-1-en-1-yl)benzo[b]thiophene-3-carboxylate | 79 |
| Phenyl | 5-Methyl | Methyl 5-methyl-2-phenylbenzo[b]thiophene-3-carboxylate | 61 |
| Phenyl | 5-Fluoro | Methyl 5-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate | 74 |
| Phenyl | 6-Fluoro | Methyl 6-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate | 74 |
Table 3: Spectroscopic Data for Selected Functionalized Benzothiophenes
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | (300 MHz, DMSO-d₆) δ 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H) | (101 MHz, DMSO-d₆) δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60 | [5] |
| Methyl benzo[b]thiophene-2-carboxylate | - | - | Melting Point: 70-74 °C |
| N-Cyclohexyl-3-chlorobenzo[b]thiophene-2-carboxamide | - | Spectra available | [] |
| N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide | (600 MHz, CDCl₃) δ 8.37 (d, J = 8.1 Hz, 1H), 7.87 (s, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.43 (t, J = 7.5 Hz, 1H), 7.38 (t, J = 7.5 Hz, 1H), 6.85 (d, J = 9.3 Hz, 2H), 6.87–6.84 (m, 2H), 6.84–6.81 (m, 1H), 4.11 (t, J = 5.1 Hz, 2H), 3.85 (q, J = 5.4 Hz, 2H), 3.76 (s, 3H) | (151 MHz, CDCl₃) δ 164.24, 154.27, 152.67, 140.31, 136.80, 131.95, 129.61, 125.22, 125.18, 124.27, 122.64, 115.62, 114.86, 67.54, 55.81, 39.44 | [9] |
Visualizations
Experimental Workflows
Signaling Pathways
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. BENZO[B]THIOPHENE-2-CARBOXYLIC HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. ikm.org.my [ikm.org.my]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for the Biological Screening of Novel Benzothiophene Compounds
Introduction
Benzothiophene and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry.[1] This privileged scaffold is present in a wide array of pharmacologically active molecules, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The structural versatility of the benzothiophene core allows for extensive chemical modification, leading to diverse libraries of compounds with unique biological profiles.[1]
The discovery of novel therapeutic agents from these libraries necessitates robust and efficient biological screening methods. High-throughput screening (HTS) is crucial for evaluating large collections of benzothiophene analogs to identify promising lead compounds for further development.[3] This document provides detailed application notes and standardized protocols for the initial biological evaluation of novel benzothiophene compounds, focusing on anticancer, antimicrobial, and kinase inhibition assays, as well as methods to elucidate their mechanism of action.
Anticancer Activity Screening
Application Note:
A primary application for novel benzothiophene derivatives is in the field of oncology. Many analogs have been shown to possess potent cytotoxic activity against a variety of human cancer cell lines.[4][5] The initial screening phase typically involves assessing the general cytotoxicity or growth inhibition of the compounds against a panel of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is proportional to the number of viable cells, providing a quantitative measure of a compound's cytostatic or cytotoxic effects.[6][7] Compounds that show significant activity are then subjected to further mechanistic studies.
Data Presentation: Cytotoxicity of Benzothiophene Derivatives
The following table summarizes the reported growth inhibition or cytotoxic activity of selected benzothiophene analogs against various human cancer cell lines.
| Derivative Class | Compound/Analog | Cancer Cell Line(s) | Activity (GI₅₀ / IC₅₀ in µM) | Reference |
| Benzothiophene Acrylonitriles | Analog 5 | 60-cell line panel | 0.01 - 0.1 (GI₅₀) | [4][5] |
| Benzothiophene Acrylonitriles | Analog 6 | 60-cell line panel | 0.01 - 0.1 (GI₅₀) | [4][5] |
| Benzothiophene Acrylonitriles | Analog 13 | 60-cell line panel | 0.01 - 0.1 (GI₅₀) | [4][5] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | IPBT | HepG2 (Liver) | 67.04 (EC₅₀) | [8] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | IPBT | Caco-2 (Colon) | 63.74 (EC₅₀) | [8] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | IPBT | Panc-1 (Pancreatic) | 76.72 (EC₅₀) | [8] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | Compound b19 | MDA-MB-231 (Breast) | Significant inhibition at 2 µM | [9][10] |
Experimental Protocol: MTT Cell Viability Assay [1]
This protocol details the steps for assessing the effect of novel benzothiophene compounds on cancer cell viability.
Materials:
-
Novel benzothiophene compounds
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare stock solutions of the benzothiophene compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with DMSO) and untreated cells.[1]
-
Incubate the plate for 48 to 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualization: Anticancer Screening Workflow
Antimicrobial Activity Screening
Application Note:
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzothiophene derivatives have shown promise as a scaffold for developing novel antibacterial and antifungal compounds.[2][13] The standard preliminary assay for antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[14][15] The broth microdilution method is a high-throughput technique widely used for determining the MIC values of large numbers of compounds.[16][17]
Data Presentation: Antimicrobial Activity of Benzothiophene Derivatives
The following table summarizes the MIC values for selected benzothiophene derivatives against various microbial strains.
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [18] |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | Staphylococcus aureus | High activity | |
| 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene | Staphylococcus aureus | High activity | |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene | Candida albicans | Antifungal potential | |
| Compound 18 | Staphylococcus aureus (MRSA, MSSA, DRSA) | 4 | [19] |
| Compound 26 | Staphylococcus aureus (MRSA, MSSA, DRSA) | 4 | [19] |
Experimental Protocol: Broth Microdilution MIC Assay [2]
This protocol describes the determination of MIC values for benzothiophene compounds using the broth microdilution method in a 96-well plate format.
Materials:
-
Novel benzothiophene compounds
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[20]
-
Sterile 96-well microtiter plates[15]
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic) and negative control (vehicle)
-
Spectrophotometer or microplate reader (for OD₆₀₀)
Procedure:
-
Compound Preparation:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
In a 96-well plate, add 50 µL of sterile broth to wells in columns 2 through 12.
-
Add 100 µL of the test compound (at 2x the highest desired concentration) to the wells in column 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well.
-
Continue this process, transferring 50 µL from each well to the next (column 2 to 3, 3 to 4, etc.) up to column 10. Discard the final 50 µL from column 10.
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no compound, no inoculum).[16]
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.[15]
-
Add 50 µL of the standardized inoculum to each well from column 1 to 11. Do not inoculate column 12.
-
-
Incubation:
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
-
Alternatively, microbial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[16]
-
Visualization: Broth Microdilution Workflow
Kinase Inhibition Assays
Application Note:
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. This makes them prime targets for therapeutic intervention.[21] Several benzothiophene derivatives have been developed as potent inhibitors of various kinases, including Aurora kinases, Clk, DRAK1, and Dyrk kinases.[22][23][24] In vitro kinase inhibition assays are essential for determining the potency (e.g., IC₅₀ value) and selectivity of novel compounds. These assays typically measure the activity of a purified kinase enzyme in the presence of varying concentrations of the inhibitor.
Data Presentation: Kinase Inhibitory Activity of Benzothiophene Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 16b | Clk4 | 11 | [22][23] |
| Compound 16b | DRAK1 | 87 | [22][23] |
| Compound 16b | Haspin | 125.7 | [22][23] |
| Compound 16b | Clk1 | 163 | [22][23] |
| Compound 16b | Dyrk1B | 284 | [22][23] |
| Compound 16b | Dyrk1A | 353.3 | [22][23] |
| Compound 36 | Aurora Kinase A/B | Nanomolar range | [21] |
Experimental Protocol: General In Vitro Kinase Inhibition Assay
This protocol provides a generalized workflow for a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay), a common format for HTS.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Novel benzothiophene compounds
-
Kinase assay buffer
-
Luminescent detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the benzothiophene compounds in the appropriate buffer.
-
Dispense a small volume (e.g., 1-5 µL) of the diluted compounds and controls into the wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in the reaction buffer.
-
Prepare an ATP solution at 2x the final desired concentration.
-
Add the kinase/substrate mixture to the wells containing the compounds.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.
-
Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Visualization: Simplified Kinase Signaling Pathway
Elucidating Mechanism of Action: Western Blot Analysis
Application Note:
Once a benzothiophene compound has been identified as a "hit" in primary screening, it is essential to understand its molecular mechanism of action. Western blotting is a powerful technique used to detect specific proteins in a sample and is invaluable for this purpose.[25] For anticancer agents, researchers often use Western blotting to assess whether the compound induces apoptosis (by measuring levels of proteins like caspases) or affects key signaling pathways (e.g., by measuring the phosphorylation status of proteins like AKT).[4][26] This provides critical insights into how the compound exerts its biological effect.
Experimental Protocol: Western Blot Analysis for Protein Expression [26]
This protocol outlines the steps to analyze changes in protein expression in cells treated with a benzothiophene compound.
Materials:
-
Cell line of interest and culture reagents
-
Benzothiophene compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[26]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the benzothiophene compound at various concentrations (e.g., around its IC₅₀) for a specified time (e.g., 24-48 hours). Include a vehicle control.[26]
-
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[26]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[26]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[26]
-
Quantify the band intensities using densitometry software and normalize the expression of the target protein to a loading control (e.g., β-actin) to compare expression levels across different treatments.
-
Visualization: Western Blot Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. oiccpress.com [oiccpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. scilit.com [scilit.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. benchchem.com [benchchem.com]
- 27. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzothiophene-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Benzothiophene-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary strategies for synthesizing this compound involve two main approaches:
-
Ring formation from a pre-functionalized benzene ring: This is often the more successful approach for achieving the desired 5-substitution pattern. A common starting material is a 4-substituted benzene derivative, such as 4-chlorobenzoic acid or 4-mercaptobenzoic acid, which is then converted to a thioether and subsequently cyclized to form the benzothiophene ring.
-
Direct carboxylation of 1-Benzothiophene: While seemingly straightforward, this method is often hampered by poor regioselectivity. Electrophilic substitution on the benzothiophene ring typically favors the 3-position, making the isolation of the 5-carboxylic acid isomer in high yield challenging.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Purity of Starting Materials: Ensure all reactants, especially thiols which can oxidize, are pure.
-
Inefficient Cyclization: The ring-closing step is critical. Reaction temperature, choice of catalyst (e.g., Lewis acids, polyphosphoric acid), and reaction time can significantly impact the efficiency.
-
Side Reactions: Competing reactions, such as polymerization or the formation of isomers, can consume starting materials and reduce the yield of the desired product.
-
Incomplete Hydrolysis: If the synthesis proceeds through an ester or nitrile intermediate, incomplete hydrolysis to the carboxylic acid will lower the final yield.
-
Product Loss During Workup and Purification: The product may be partially lost during extraction, precipitation, or recrystallization steps.
Q3: How can I minimize the formation of the 3-carboxylic acid isomer during direct carboxylation?
A3: Direct carboxylation of 1-benzothiophene preferentially occurs at the 3-position. To favor the 5-position, a different strategy is recommended. It is more effective to start with a benzene ring already bearing a carboxyl group (or a precursor) at the desired position and then construct the thiophene ring.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound typically involves the following steps:
-
Acid-Base Extraction: After quenching the reaction, the product can be extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to separate it from neutral organic impurities. The aqueous layer is then acidified to precipitate the carboxylic acid.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or toluene/heptane) to remove impurities.
-
Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed for further purification.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Poor quality of starting materials: Thiols can oxidize over time. | Use freshly distilled or purified starting materials. Ensure dryness of solvents and reagents where necessary. |
| Ineffective catalyst or cyclizing agent: The chosen acid catalyst (e.g., PPA, Lewis acid) may be old or inactive. | Use a fresh batch of the cyclizing agent. Consider screening different catalysts to find the optimal one for your specific substrate. | |
| Suboptimal reaction temperature: The reaction may require a specific temperature range for efficient cyclization. | If the yield is low at a certain temperature, try incrementally increasing or decreasing it. Monitor the reaction by TLC to track progress and side product formation. | |
| Incorrect reaction time: The reaction may not have gone to completion, or prolonged reaction times may lead to decomposition. | Monitor the reaction progress using TLC. Optimize the reaction time based on the disappearance of the starting material. | |
| Formation of Multiple Products (Isomers/Byproducts) | Lack of regioselectivity in electrophilic substitution: Direct functionalization of the benzothiophene ring can lead to a mixture of isomers. | Employ a synthetic route that builds the thiophene ring onto a pre-functionalized benzene ring to ensure correct regiochemistry. |
| Side reactions due to harsh conditions: High temperatures or strong acids can promote polymerization or decomposition. | Use milder reaction conditions where possible. Consider using a protecting group strategy if sensitive functional groups are present. | |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent: The product may not fully precipitate upon acidification. | Cool the solution in an ice bath to maximize precipitation. If the product remains in solution, perform additional extractions with an appropriate organic solvent. |
| Formation of an emulsion during extraction: This can make phase separation difficult. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Product is Impure After Initial Purification | Co-precipitation of impurities: Starting materials or byproducts may precipitate along with the product. | Optimize the pH for precipitation. Perform a second acid-base extraction cycle. |
| Ineffective recrystallization solvent: The chosen solvent may not provide adequate separation of the product from impurities. | Screen a variety of solvents or solvent mixtures for recrystallization. Ensure slow cooling to promote the formation of pure crystals. |
Experimental Protocols
Method 1: Synthesis from 4-Mercaptobenzoic Acid
This method involves the reaction of 4-mercaptobenzoic acid with an appropriate C2 synthon followed by cyclization.
Step 1: S-Alkylation of 4-Mercaptobenzoic Acid
-
Dissolve 4-mercaptobenzoic acid in a suitable solvent such as ethanol or DMF.
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol.
-
Add a 2-haloacetaldehyde derivative (e.g., chloroacetaldehyde dimethyl acetal) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup to isolate the intermediate thioether.
Step 2: Cyclization to form this compound
-
Treat the thioether intermediate with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture to a temperature typically ranging from 80°C to 120°C.
-
Monitor the reaction by TLC until the cyclization is complete.
-
Carefully quench the reaction by pouring the hot mixture onto ice.
-
Collect the precipitated crude product by filtration.
-
Purify the crude product by recrystallization or other methods as described in the FAQ section.
Method 2: Direct Carboxylation of 1-Benzothiophene (for comparison)
This method is generally less preferred for the 5-isomer but is included for completeness.
-
Dissolve 1-benzothiophene in a dry, non-polar solvent like toluene.
-
Add a Lewis acid such as ethylaluminum dichloride (EtAlCl₂) under an inert atmosphere.[1]
-
Pressurize the reaction vessel with carbon dioxide (CO₂).[1]
-
Heat the reaction mixture, typically to around 100°C.[1]
-
After the reaction is complete, quench with a dilute acid.
-
Extract the product and purify. Note that this will likely yield a mixture of isomers with the 3-carboxylic acid being the major product.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Typical Starting Materials | Key Reagents | General Yield Range | Advantages | Disadvantages |
| Ring Formation | 4-Mercaptobenzoic acid, 2-haloacetaldehyde derivative | Base (NaOH, K₂CO₃), Acid catalyst (PPA) | 60-80% | High regioselectivity for the 5-isomer. | Multi-step process. |
| Direct Carboxylation | 1-Benzothiophene | Lewis Acid (EtAlCl₂), CO₂ | 10-20% (for 5-isomer) | Single step from the parent heterocycle. | Poor regioselectivity, favors the 3-isomer.[1] |
Visualizations
Experimental Workflow: Synthesis from 4-Mercaptobenzoic Acid
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Optimization of Palladium-Catalyzed Benzothiophene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of benzothiophene and its derivatives.
Troubleshooting Guides
Problem 1: Low to No Product Yield
Low or no yield of the desired benzothiophene product is a common issue in palladium-catalyzed synthesis. This can often be attributed to several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Suboptimal Catalyst System: The choice of palladium source and ligands is critical.
-
Solution: Screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂, Pd(TFA)₂) and, if applicable, ligands. The addition of a specific ligand can significantly improve yield. For instance, in the synthesis of dibenzothiophene derivatives via C-S and C-H bond cleavage, the addition of a carboxylic acid ligand like 2,6-Me₂C₆H₃CO₂H was found to be optimal.[1]
-
-
Ineffective Oxidant/Co-Catalyst: Many palladium-catalyzed reactions require an oxidant to regenerate the active Pd(II) species.
-
Inappropriate Solvent: The solvent can significantly influence the solubility of reagents and the reaction pathway.
-
Incorrect Reaction Temperature: The reaction may not be proceeding to completion due to insufficient thermal energy, or side reactions may be occurring at excessively high temperatures.
-
Presence of Impurities: Water, oxygen, or impurities in the starting materials or solvent can poison the catalyst.
-
Solution: Ensure all reagents and solvents are pure and dry. Reactions should be set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Problem 2: Poor Regioselectivity (e.g., C2 vs. C3 Functionalization)
Achieving the desired regioselectivity is a frequent challenge in the functionalization of the benzothiophene core.
Possible Causes and Solutions:
-
Reaction Mechanism Control: The regioselectivity can be influenced by the dominant reaction mechanism, which in turn is affected by the catalyst loading and additives.
-
Solution: In some cases, a lower palladium catalyst loading can favor a different mechanistic pathway. For instance, in the arylation of benzo[b]thiophenes, a switch from C3 to C2 selectivity was observed by decreasing the palladium catalyst concentration, which was attributed to a shift towards a Ag(I)-mediated C-H activation pathway.[6]
-
-
Directing Group Effects: The presence and nature of directing groups on the benzothiophene scaffold can dictate the site of C-H activation.
-
Solution: For substrates with directing groups, ensure the reaction conditions are compatible with the desired regiochemical outcome. If direct C-H functionalization is not selective, consider a strategy involving pre-functionalization of the desired position.
-
Problem 3: Formation of Side Products (e.g., Homocoupling)
The formation of undesired side products, such as the homocoupling of starting materials, can reduce the yield of the target benzothiophene.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The balance of reagents and additives can influence the prevalence of side reactions.
-
Solution: Adjusting the stoichiometry of the coupling partners and additives can minimize homocoupling. For example, in the direct arylation of benzo[b]thiophene 1,1-dioxides, pyridine was identified as a superior base to suppress side reactions.[3]
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of my C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides?
A1: Low yields in this reaction often stem from a suboptimal combination of catalyst, oxidant, and solvent. A systematic optimization study has shown that using Pd(OAc)₂ as the catalyst with Cu(OAc)₂ as the oxidant in DMSO at 100 °C provides significantly improved yields.[2][3]
Q2: What are the recommended purification methods for my crude benzothiophene derivative?
A2: The most common and effective methods for purifying benzothiophene derivatives are column chromatography and recrystallization.[2] For column chromatography, silica gel is typically used, and the eluent system should be chosen based on the polarity of the product, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.[2]
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
A3: Many palladium-catalyzed reactions require an inert atmosphere to prevent catalyst deactivation and unwanted side reactions. It is crucial to use oven-dried glassware and perform the reaction under an inert gas like nitrogen or argon. Solvents should be anhydrous, and reagents should be of high purity.
Data Presentation
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [2][3]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Table 2: Optimization of Pd-Catalyzed Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxide [4][5]
| Entry | Ag Salt (3.0 equiv) | Additive (3.0 equiv) | Solvent | Yield (%) |
| 1 | AgOAc | - | AcOH | 37 |
| 2 | AgOPiv | PivOH | THF | 95 |
| 3 | Ag₂CO₃ | PivOH | THF | 55 |
| 4 | AgOAc | PivOH | THF | 82 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), styrene (1.5 equiv), Pd(OAc)₂ (5 mol %), Ag salt (3.0 equiv), and additive (3.0 equiv) in solvent at 80 °C for 12 h.
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides[3]
-
To an oven-dried Schlenk tube, add benzo[b]thiophene 1,1-dioxide (0.1 mmol), arylboronic acid (0.3 mmol), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (4.0 equiv), and pyridine (3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen).
-
Add DMSO (1.0 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C-H Olefination of Thiophene 1,1-Dioxides[4][5]
-
In a nitrogen-filled glovebox, add thiophene 1,1-dioxide derivative (0.2 mmol), alkene (0.3 mmol), Pd(OAc)₂ (5 mol %), AgOPiv (0.6 mmol), and PivOH (0.6 mmol) to a 10 mL Schlenk tube.
-
Add THF (1.2 mL) to the tube.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling, filter the solution through a celite pad, washing with dichloromethane.
-
Concentrate the filtrate, and purify the residue by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Generalized catalytic cycle for Pd-cross-coupling.
Caption: General experimental workflow for synthesis.
References
- 1. Palladium( ii )-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04890G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of benzothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of benzothiophenes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in benzothiophene synthesis?
A1: Common side reactions include low yields, particularly in palladium-catalyzed processes, due to suboptimal conditions or catalyst deactivation[1]. The formation of regioisomers, such as a mixture of C2 and C3 substituted products, is a frequent challenge[1][2]. Other notable side reactions include dimerization of benzothiophene intermediates, over-alkylation or acylation leading to polysubstituted products, and the formation of oxidized byproducts like sulfones under certain reaction conditions. In some cases, substrate decomposition can also significantly reduce the yield[3].
Q2: How can I improve the regioselectivity of my benzothiophene synthesis?
A2: Improving regioselectivity often involves a combination of strategies. The use of directing groups on the starting material can effectively control the position of substitution[1]. For instance, a directing metalation group (DMG) can be used to achieve selective lithiation at a specific position, followed by quenching with an electrophile[4][5]. The choice of catalyst and ligands in metal-catalyzed reactions also plays a crucial role in determining the regiochemical outcome[1]. Furthermore, optimizing reaction conditions such as temperature and solvent can favor the formation of one regioisomer over another[4]. Metal-free methods, like the interrupted Pummerer reaction of benzothiophene S-oxides, can also provide excellent regioselectivity for C3-functionalization[2][4][6].
Q3: What are the best methods for purifying benzothiophenes from common side products?
A3: Purification of benzothiophene derivatives typically relies on standard laboratory techniques. Column chromatography is widely used to separate the desired product from unreacted starting materials and byproducts with different polarities[1]. For crystalline products, recrystallization can be a highly effective method to achieve high purity, often using a mixed solvent system[1][7]. In cases where regioisomers have very similar polarities, making chromatographic separation difficult, techniques like fractional crystallization or derivatization to alter the physical properties of one isomer can be employed[4].
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed synthesis of a 2-substituted benzothiophene is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in palladium-catalyzed benzothiophene synthesis are a common issue that can be addressed by systematically evaluating and optimizing the reaction parameters.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, temperature, and reaction time are all critical. A thorough optimization of these parameters is often necessary.
-
Catalyst Deactivation: The palladium catalyst can deactivate during the reaction. Ensuring an inert atmosphere and using high-purity, dry solvents can help mitigate this.
-
Side Product Formation: Undesired side reactions can consume starting materials and reduce the yield of the target product.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Quantitative Data on Reaction Optimization:
The following table summarizes the effect of different palladium catalysts and copper salt oxidants on the yield of a C2-selective direct arylation of benzo[b]thiophene 1,1-dioxide.
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%)[8] |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h. |
Experimental Protocol: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [8]
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Question: My reaction is producing a mixture of C2 and C3-substituted benzothiophenes. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in the functionalization of benzothiophenes. The electronic properties of the benzothiophene ring can lead to substitution at both the C2 and C3 positions.
Strategies to Improve Regioselectivity:
-
Directed ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity by using a directing metalation group (DMG) to guide deprotonation to a specific position[4][5]. The resulting organolithium species can then be reacted with an electrophile.
-
Use of Benzothiophene S-oxides: Benzothiophene S-oxides can serve as precursors for highly regioselective C3-functionalization via an interrupted Pummerer reaction[2][4][6].
-
Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of the metal center and the steric and electronic properties of the ligands can significantly influence the regiochemical outcome[1].
-
Reaction Condition Optimization: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, thus improving regioselectivity[4].
Logical Relationship for Improving Regioselectivity:
Caption: Decision tree for improving regioselectivity.
Experimental Protocol: Regioselective 6-Lithiation of N,N-diethyl-7-carbamoyloxy-1-benzothiophene via Directed ortho-Metalation (DoM) [4]
This protocol is adapted from methodologies for the directed ortho-metalation of aryl O-carbamates.
Materials:
-
N,N-diethyl-7-carbamoyloxy-1-benzothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried, three-necked round-bottom flask with N,N-diethyl-7-carbamoyloxy-1-benzothiophene (1.0 eq).
-
Add anhydrous THF via syringe and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled TMEDA (1.2 eq) dropwise to the stirred solution.
-
Add s-BuLi (1.2 eq) dropwise via syringe over 10-15 minutes, maintaining the internal temperature below -70 °C. Stir the solution at -78 °C for 1-2 hours.
-
Add the chosen electrophile (1.5 eq), dissolved in a small amount of anhydrous THF if necessary, dropwise to the reaction mixture at -78 °C. Stir for an additional 1-3 hours at this temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Separate the aqueous layer and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Problem 3: Formation of Dimer Byproducts
Question: I am observing the formation of significant amounts of a dimer byproduct in my reaction. How can I prevent this?
Answer: Dimerization can occur through various mechanisms, including the reaction of intermediates with starting material or other reactive species. This is particularly prevalent in reactions involving benzothiophene S-oxides, which can undergo Diels-Alder type dimerizations.
Strategies to Minimize Dimerization:
-
Control of Stoichiometry: Using a slight excess of one reagent can sometimes suppress the self-reaction of another.
-
Reaction Temperature: Lowering the reaction temperature may slow down the rate of dimerization relative to the desired reaction.
-
Slow Addition of Reagents: Adding a reactive intermediate or reagent slowly to the reaction mixture can maintain a low concentration and minimize self-reaction.
-
Choice of Reaction Pathway: If dimerization is inherent to the chosen synthetic route (e.g., with certain benzothiophene S-oxides), exploring alternative pathways that do not involve such reactive intermediates may be necessary.
Experimental Workflow for Minimizing Dimerization:
Caption: Strategies to minimize dimerization.
Experimental Protocol: Metal-Free C3 C-H Arylation (Minimizing Side Reactions) [1]
This protocol for C3 arylation using benzothiophene S-oxides can be optimized to minimize side reactions like dimerization by careful control of temperature and addition rates.
-
To a N₂-flushed, oven-dried reaction vessel, add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml).
-
Cool the mixture to -40 °C.
-
Add trifluoroacetic anhydride (TFAA) (0.3 mmol) dropwise.
-
After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml) slowly over a period of 10-15 minutes.
-
Stir the mixture for 15 minutes at -40 °C, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours).
-
Add p-toluenesulfonic acid (pTsOH) (0.4 mmol) and heat the mixture at 45 °C for 5 hours.
-
Quench the reaction with water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Benzothiophene-5-carboxylic Acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 1-benzothiophene-5-carboxylic acid via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, a general experimental protocol, and supporting data to facilitate your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. For this compound, a polar protic solvent or a mixture including one is often a good starting point due to the presence of the carboxylic acid group. A mixture of an alcohol (like ethanol or isopropanol) and water can be effective. The optimal solvent or solvent system should be determined through small-scale solubility tests.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the solid. This creates a saturated solution upon cooling, which is necessary for crystal formation. A common error is adding too much solvent, which will result in a low or no yield of crystals.[1]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the solvent, or when it precipitates as an oil from the cooling solution. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To resolve this, try using a lower-boiling point solvent or a solvent mixture. Slower cooling of the solution can also promote crystal formation over oiling out.
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
A4: If no crystals form, the solution is likely not saturated. You can induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Adding a seed crystal of pure this compound.
-
Reducing the solvent volume by gently heating the solution to evaporate some of the solvent, then allowing it to cool again.
-
Cooling the solution in an ice bath to further decrease the solubility of the compound.
Q5: How can I assess the purity of my recrystallized product?
A5: The purity of the recrystallized this compound can be assessed by its melting point. A pure compound will have a sharp melting point range that is close to the literature value (approximately 207-208°C).[2] A broad melting point range typically indicates the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Evaporate some of the solvent and allow the solution to cool again.- Use a different solvent or a solvent/anti-solvent system.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution was cooled too quickly.- High concentration of impurities. | - Select a lower-boiling point solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Consider a pre-purification step if the starting material is highly impure. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product.- The impurity was not fully removed during dissolution. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Try a different recrystallization solvent. |
| Crystals Form Too Quickly | - The solution is supersaturated and cooled too rapidly. | - Reheat the solution and add a small amount of additional solvent to ensure the solution is not overly concentrated.- Allow for slower cooling. |
Solubility Data
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol, Acetic Acid | Good solubility, especially when heated. | The carboxylic acid group can form hydrogen bonds with these solvents. A mixture of alcohol and water is often a good choice for recrystallization. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely to have high solubility. | May be too soluble for effective recrystallization unless used as part of a solvent system. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to low solubility. | Solubility will likely increase with heat. Could be used as the "poorer" solvent in a mixed-solvent system. |
| Nonpolar Aliphatic | Hexane, Heptane | Very low solubility. | Likely to be effective as an anti-solvent. |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a general framework. The choice of solvent and specific volumes should be optimized based on small-scale trials.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents or solvent mixtures to each tube.
-
Observe the solubility at room temperature and then upon heating in a water bath.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold. A promising system for this compound is an ethanol/water mixture.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) dropwise while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Add the minimum amount of hot solvent needed to completely dissolve the solid.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
To remove insoluble impurities and activated charcoal, perform a hot gravity filtration.
-
Use a pre-heated funnel and filter paper to prevent premature crystallization in the funnel.
-
Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
5. Crystallization:
-
Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Slow cooling generally results in larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them.
-
For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
8. Analysis:
-
Determine the yield and assess the purity of the recrystallized product by measuring its melting point.
Visualization
Recrystallization Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues during recrystallization.
References
Navigating the Challenges of Carboxylic Acid Purification: A Technical Support Guide
For researchers, scientists, and drug development professionals, the purification of carboxylic acids using silica gel column chromatography can present a number of significant challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you overcome common obstacles and achieve optimal separation of your acidic compounds.
I. Troubleshooting Guide
This guide addresses the most common issues encountered during the column chromatography of carboxylic acids on silica gel, offering step-by-step solutions to improve your purification outcomes.
Issue 1: Peak Tailing
Peak tailing is the most frequent problem, characterized by asymmetrical peaks with a drawn-out trailing edge. This is primarily caused by strong hydrogen bonding between the polar carboxylic acid group and the acidic silanol groups on the surface of the silica gel.[1][2][3]
Solutions:
-
Incorporate an Acidic Modifier into the Mobile Phase: Adding a small amount of a volatile organic acid, such as acetic acid or formic acid, to the eluent can significantly reduce tailing.[3][4][5] This suppresses the ionization of the carboxylic acid, minimizing its interaction with the silica surface.[3]
-
Recommended Concentration: Start with 0.1% to 2% (v/v) of acetic or formic acid in your eluent.[4] The optimal concentration may require some experimentation.
-
Procedure:
-
Prepare your desired solvent system (e.g., ethyl acetate/hexane).
-
Add the calculated volume of acetic or formic acid to the mobile phase mixture.
-
Thoroughly mix the solution before use.
-
Equilibrate the column with the acidified mobile phase before loading your sample.
-
-
-
Optimize the Solvent System: The choice of solvent can impact the degree of tailing. Experiment with different solvent systems to find the one that provides the best balance of solubility for your compound and effective separation. Common solvent systems for acidic compounds include mixtures of ethyl acetate and hexane, or dichloromethane and methanol.
Issue 2: Irreversible Adsorption or Poor Recovery
In some cases, the carboxylic acid may bind so strongly to the silica gel that it fails to elute from the column, leading to low or no recovery of the desired product.
Solutions:
-
Increase the Polarity of the Mobile Phase: A gradual increase in the polarity of the eluent (gradient elution) can help to overcome strong interactions and elute the tightly bound carboxylic acid. For very polar acids, a mobile phase containing a higher percentage of a polar solvent like methanol may be necessary.[6]
-
Employ a Stronger Acidic Modifier: If a weak acid modifier is insufficient, a slightly higher concentration or a different acid might be effective. However, be mindful of the stability of your target compound under more acidic conditions.
-
Consider an Alternative Stationary Phase: If irreversible adsorption persists, silica gel may not be the appropriate stationary phase. Consider the alternatives outlined in the FAQs section.
Issue 3: Co-elution with Other Compounds
Carboxylic acids may co-elute with other components in the mixture, particularly those of similar polarity, making separation difficult.
Solutions:
-
Fine-tune the Solvent System: Small adjustments to the solvent polarity can significantly alter the retention times of different compounds. A shallower gradient or isocratic elution with an optimized solvent ratio can improve resolution.
-
Optimize the Acidic Modifier Concentration: The concentration of the acidic modifier can influence the retention of the carboxylic acid without affecting non-acidic impurities to the same extent, thereby improving separation.
-
Dry Loading the Sample: If the sample is not readily soluble in the initial mobile phase, dry loading can lead to a more uniform application onto the column and better separation.[7]
-
Procedure:
-
Dissolve your crude sample in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent to obtain a free-flowing powder of your sample adsorbed onto the silica.
-
Carefully load this powder onto the top of your packed column.
-
-
II. Frequently Asked Questions (FAQs)
Q1: Why do my carboxylic acid spots streak or tail on a TLC plate?
A1: The same principle that causes peak tailing in column chromatography applies to TLC. The strong interaction between the carboxylic acid and the silica gel stationary phase leads to streaking. Adding a small amount of acetic or formic acid (0.1-2%) to your developing solvent will typically result in more compact and well-defined spots.[4]
Q2: How do I choose the right amount of acidic modifier to add?
A2: The optimal amount of acidic modifier depends on the specific carboxylic acid and the solvent system. A good starting point is 0.5-1% (v/v). You can optimize this by running a series of TLC plates with varying concentrations of the acid and observing which concentration gives the best spot shape and separation.
Q3: Can I use a stronger acid, like trifluoroacetic acid (TFA), as a modifier?
A3: While TFA is a strong acid and can be very effective at suppressing ionization, it is not as volatile as acetic or formic acid and can be difficult to remove from the final product. It is also more corrosive and may not be suitable for all compounds. For preparative chromatography, it is generally best to start with weaker, more volatile acids.
Q4: What are some alternative stationary phases for purifying carboxylic acids?
A4: If silica gel proves to be problematic, consider these alternatives:
-
Reversed-Phase (C18) Silica Gel: In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an excellent option for purifying polar carboxylic acids that interact too strongly with silica gel.[1][8]
-
Alumina: Alumina is another polar stationary phase, but its surface properties differ from silica. Neutral or acidic alumina can sometimes provide better separation for certain carboxylic acids.[9]
-
Deactivated Silica Gel: For acid-sensitive compounds, silica gel can be "deactivated" by washing it with a solution containing a base like triethylamine to neutralize the acidic silanol groups.[10][11]
Q5: How should I pack a column when using an acidified mobile phase?
A5: The general principles of column packing still apply. You can use either the "slurry" or "dry pack" method. It is crucial to ensure the silica gel is thoroughly equilibrated with the acidified mobile phase before loading your sample. This ensures a consistent chromatographic environment from the start.
III. Quantitative Data Summary
The addition of an acidic modifier to the mobile phase has a quantifiable effect on peak shape. The following table provides a representative comparison of peak shape parameters for a generic carboxylic acid with and without an acidic modifier.
| Mobile Phase Composition | Tailing Factor (Tf) | Asymmetry Factor (As) |
| Ethyl Acetate / Hexane (30:70) | 2.1 | 2.5 |
| Ethyl Acetate / Hexane / Acetic Acid (30:70:1) | 1.1 | 1.2 |
Note: Tailing factor and asymmetry factor are calculated based on standard chromatographic equations.[2][10][12][13] A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.
The following table illustrates the effect of different solvent systems (all containing 1% acetic acid) on the retention factor (Rf) of a model carboxylic acid.
| Solvent System (with 1% Acetic Acid) | Retention Factor (Rf) |
| 20% Ethyl Acetate in Hexane | 0.25 |
| 40% Ethyl Acetate in Hexane | 0.55 |
| 10% Methanol in Dichloromethane | 0.40 |
IV. Experimental Protocols & Visualizations
Protocol 1: General Column Chromatography of a Carboxylic Acid on Silica Gel with an Acidic Modifier
This protocol outlines the standard procedure for purifying a carboxylic acid using a mobile phase containing acetic acid.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Mobile phase (e.g., Ethyl Acetate/Hexane)
-
Glacial Acetic Acid
-
Sample containing the carboxylic acid
-
Collection tubes
Procedure:
-
Prepare the Mobile Phase: Prepare a suitable volume of your chosen solvent system and add 0.5-1% (v/v) glacial acetic acid. Mix thoroughly.
-
Pack the Column:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the acidified mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Once the silica has settled, add a protective layer of sand on top.
-
-
Equilibrate the Column: Run the acidified mobile phase through the packed column until the eluent is clear and the column is fully equilibrated.
-
Load the Sample: Dissolve the sample in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.
-
Elute the Column: Begin eluting with the mobile phase, collecting fractions.
-
Monitor the Separation: Monitor the fractions by TLC to identify those containing the purified carboxylic acid.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid is volatile and should be removed during this step.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and resolve common issues during the column chromatography of carboxylic acids.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of 1-Benzothiophene-5-carboxylic Acid in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low solubility of 1-Benzothiophene-5-carboxylic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound for my biological assay. Why is it so poorly soluble?
A1: this compound is a crystalline solid with a chemical structure that confers low aqueous solubility.[1] Its benzothiophene core is hydrophobic, and while the carboxylic acid group adds some polarity, the overall molecule is sparingly soluble in water, especially at neutral or acidic pH.[2][3]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used organic solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[4] It is miscible with most aqueous assay buffers. However, the final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[5]
Q3: Can I improve the solubility by adjusting the pH of my assay buffer?
A3: Yes, pH adjustment can significantly improve the solubility of this compound. As a carboxylic acid with a predicted pKa of approximately 4.13, it will be predominantly in its more soluble deprotonated (carboxylate) form at pH values above its pKa.[1][6] Increasing the pH of the buffer to 7.4 or higher will increase its aqueous solubility.[7][8][9]
Q4: I've noticed precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to work at a lower final concentration of the compound in your assay.
-
Use a co-solvent system: Prepare your assay buffer with a small percentage of an organic co-solvent, if your assay permits.
-
Serial dilutions: Perform serial dilutions in a mixture of your assay buffer and an appropriate co-solvent.
-
pH adjustment: Ensure your final assay buffer is at a pH that favors the soluble form of the compound.
Q5: Are there any other methods to enhance the solubility of this compound in my assay?
A5: Yes, the use of cyclodextrins can be an effective method. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, thereby increasing their apparent aqueous solubility.[10][] This can be particularly useful for in vivo studies or when the use of organic co-solvents is not desirable.
Troubleshooting Guides
Problem: Compound Precipitation Upon Dilution
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
Due to the limited availability of specific experimental solubility data for this compound in the public domain, the following tables provide illustrative examples based on the general properties of carboxylic acids. Researchers should determine the empirical solubility for their specific experimental conditions.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Water (pH 5.0) | < 0.1 mg/mL | Poorly soluble below its pKa. |
| Water (pH 7.4) | 0.1 - 1 mg/mL | Solubility increases as the carboxylic acid deprotonates. |
| PBS (pH 7.4) | 0.1 - 1.5 mg/mL | Similar to water at the same pH, salts may slightly increase solubility. |
| DMSO | > 50 mg/mL | High solubility, suitable for stock solutions. |
| Ethanol | 1 - 10 mg/mL | Moderate solubility. |
Table 2: Effect of pH on the Aqueous Solubility of Carboxylic Acids (General Trend)
| pH | Predominant Species | Expected Relative Solubility |
| 2.0 | COOH (protonated) | Very Low |
| 4.13 (pKa) | COOH ≈ COO- | Low |
| 6.0 | COO- (deprotonated) | Moderate |
| 7.4 | COO- (deprotonated) | High |
| 8.0 | COO- (deprotonated) | High |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to make a 10-50 mM stock solution.
-
Prepare a high pH buffer: Prepare your desired biological buffer (e.g., Tris, HEPES) at a pH of 8.0.
-
Dilution: Serially dilute the DMSO stock solution into the pH 8.0 buffer to your desired final concentrations.
-
pH Neutralization (Optional): If the final assay requires a lower pH, you can carefully adjust the pH of the diluted compound solution back to the desired pH (e.g., 7.4) using a dilute acid solution (e.g., 0.1 M HCl). Monitor for any signs of precipitation.
-
Final dilution: Add the pH-adjusted compound solution to your assay system. Ensure the final DMSO concentration is below the tolerance level of your assay.
Protocol 2: Solubilization using Cyclodextrins
-
Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and low toxicity.[]
-
Prepare a cyclodextrin solution: Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 1-10% w/v).
-
Complexation:
-
Method A (from solid): Add an excess of solid this compound to the HP-β-CD solution. Stir or sonicate the mixture for several hours to facilitate complexation.
-
Method B (from organic stock): Slowly add a concentrated DMSO stock of the compound to the stirring HP-β-CD solution. The final DMSO concentration should be kept to a minimum.
-
-
Remove undissolved compound: Centrifuge or filter the solution to remove any undissolved this compound.
-
Determine concentration: The concentration of the solubilized compound in the supernatant/filtrate should be determined spectrophotometrically or by HPLC.
-
Use in assay: Use the clarified, complexed solution in your biological assay.
Potential Signaling Pathway
Benzothiophene derivatives have been investigated for a variety of biological activities, including as anticancer agents. Some derivatives have been shown to target the RhoA/ROCK signaling pathway, which is involved in cell migration and invasion.[12] While the specific targets of this compound are not well-documented, a plausible pathway for investigation is presented below.
Caption: Potential inhibition of the RhoA/ROCK signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chembk.com [chembk.com]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 2060-64-2 [m.chemicalbook.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 10. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzothiophenes via Electrophilic Cyclization
Welcome to the technical support center for the synthesis of benzothiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the electrophilic cyclization for the synthesis of these important heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the electrophilic cyclization of benzothiophenes, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Benzothiophene | - Incomplete Reaction: Insufficient reaction time or temperature. - Suboptimal Reagents: Purity of starting materials, solvents, or catalysts can significantly impact the reaction outcome.[1] - Side Reactions: Formation of byproducts such as regioisomers, dimers, or polymers. | - Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] - Reagent Purity: Ensure all starting materials are pure and solvents are of the appropriate grade and dry if necessary.[1] - Optimize Conditions: Systematically vary reaction parameters such as temperature, catalyst loading, and reaction time to find the optimal conditions for your specific substrate. |
| Formation of Regioisomeric Byproducts | - Nature of Substituents: The electronic and steric properties of substituents on the aromatic ring and the alkyne can influence the site of cyclization. - Reaction Mechanism: The specific electrophile and catalyst used can favor different cyclization pathways (e.g., 5-exo vs. 6-endo).[2][3] - Kinetic vs. Thermodynamic Control: Reaction conditions may favor the formation of a kinetic or thermodynamic product. | - Choice of Catalyst/Electrophile: The selection of the catalyst and electrophile is crucial in directing the regioselectivity. For instance, in some radical cyclizations, the choice of a hydrogen atom transfer (HAT) agent can switch the selectivity between 5-exo and 6-endo products.[2] - Directing Groups: Utilize directing groups on your starting materials to favor cyclization at the desired position.[1] - Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. |
| Dimerization or Polymerization of Starting Material | - High Concentration: High concentrations of starting materials can favor intermolecular reactions over the desired intramolecular cyclization. - Reactive Intermediates: The formation of highly reactive cationic or radical intermediates can lead to dimerization or polymerization. - Presence of Oxygen: For radical reactions, the presence of oxygen can initiate unwanted side reactions. | - Slow Addition: Add the starting material or a key reagent dropwise to maintain a low concentration in the reaction mixture. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-induced side reactions. - Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of undesired side reactions. |
| Formation of Unidentified Byproducts | - Reaction with Solvent: The solvent may not be inert under the reaction conditions and could be participating in side reactions. - Degradation of Product: The desired benzothiophene product may be unstable under the reaction conditions, leading to degradation products. - Complex Reaction Pathways: The reaction may proceed through multiple competing pathways leading to a complex mixture of products. | - Solvent Selection: Choose a solvent that is known to be inert under the specific reaction conditions.[1] - Reaction Time: Avoid unnecessarily long reaction times to minimize product degradation. Monitor the reaction by TLC.[1] - Spectroscopic Analysis: Isolate and characterize major byproducts using techniques like NMR, MS, and IR to understand their structure and deduce the mechanism of their formation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the electrophilic cyclization of 2-alkynylthioanisoles?
A1: The most common byproducts are typically regioisomers, which arise from the electrophile attacking different positions of the alkyne, leading to different cyclization products. For instance, with unsymmetrical alkynes, you might observe a mixture of isomers depending on which terminus of the alkyne participates in the initial electrophilic attack. Another potential byproduct can be dimers or polymers of the starting material, especially if the intramolecular cyclization is slow compared to intermolecular reactions. In some cases, if the reaction conditions are too harsh, degradation of the starting material or the product can lead to a complex mixture of unidentified byproducts.
Q2: How can I control the regioselectivity of the cyclization to obtain a specific isomer?
A2: Controlling regioselectivity is a key challenge and can be influenced by several factors. The electronic nature of the substituents on the alkyne is a primary determinant; electron-donating groups can direct the electrophilic attack to the adjacent carbon. The choice of the electrophile and catalyst system is also critical. Some catalysts may favor a specific cyclization mode (e.g., 5-exo-dig vs. 6-endo-dig). Additionally, the solvent can play a role by stabilizing certain intermediates over others. For radical cyclizations, the choice of the hydrogen atom transfer (HAT) reagent can even switch the regioselectivity between kinetically and thermodynamically favored products.[2]
Q3: My reaction is very slow and gives a low yield. What can I do to improve it?
A3: A slow reaction and low yield can be due to several factors. First, ensure the purity of your starting materials and solvents, as impurities can inhibit the catalyst or quench reactive intermediates.[1] Increasing the reaction temperature can often increase the reaction rate, but this should be done cautiously as it can also lead to increased byproduct formation. Optimizing the catalyst loading is also important; too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions. Finally, consider the choice of the electrophile; some are more reactive than others and can significantly impact the reaction rate and yield.
Q4: I am observing the formation of a significant amount of a dimeric byproduct. How can I prevent this?
A4: Dimerization typically occurs when the rate of the intermolecular reaction competes with or exceeds the rate of the intramolecular cyclization. To minimize dimerization, it is often effective to use high dilution conditions. This can be achieved by using a larger volume of solvent or by adding the substrate slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular pathway. Lowering the reaction temperature can also sometimes help to suppress dimerization.
Experimental Protocols
Protocol 1: Electrophilic Cyclization of o-Alkynyl Thioanisoles using Dimethyl(thiodimethyl)sulfonium Tetrafluoroborate
This protocol is adapted from a high-yield synthesis of 2,3-disubstituted benzo[b]thiophenes.[5]
Materials:
-
o-Alkynyl thioanisole (1.0 equiv)
-
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
To a solution of the o-alkynyl thioanisole in anhydrous dichloromethane, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Effect of Reaction Conditions on Yield [5]
| Entry | Electrophile (equiv) | Solvent | Time (h) | Temperature | Yield (%) |
| 1 | 2.0 | CH₂Cl₂ | 24 | Room Temp | 99 |
| 2 | 1.0 | CH₂Cl₂ | 24 | Room Temp | 75 |
| 3 | 2.0 | Toluene | 24 | Room Temp | 60 |
| 4 | 2.0 | CH₂Cl₂ | 12 | Room Temp | 85 |
Visualizations
Reaction Pathway: Formation of Product vs. Dimer
Caption: Competing pathways in electrophilic cyclization.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Benzothiophene-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Benzothiophene-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: Several synthetic strategies exist for the preparation of benzothiophene derivatives. For scaling up the synthesis of this compound, a common and effective method involves the cyclization of a substituted thiophene precursor. A frequently employed route starts from 4-mercaptophenylacetic acid and a suitable cyclizing agent. Another viable approach begins with methyl 4-mercaptobenzoate, which undergoes condensation and cyclization to form the benzothiophene ring, followed by hydrolysis of the ester to the carboxylic acid.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I optimize it?
A2: Low yields are a common issue when scaling up organic syntheses.[1] Several factors could be contributing to this problem. Firstly, ensure the purity of your starting materials, as impurities can interfere with the reaction. The choice of solvent and reaction temperature is also critical; a systematic optimization of these parameters can significantly improve yields. For palladium-catalyzed reactions, the selection of the palladium source and any co-catalysts or oxidants is crucial for achieving high efficiency.[1] Finally, incomplete reaction or the formation of side products can lead to lower yields. Monitoring the reaction progress by techniques like TLC or HPLC is recommended to determine the optimal reaction time.
Q3: My final product is impure. What are the recommended purification methods for this compound at scale?
A3: Achieving high purity is essential, especially for pharmaceutical applications. The two most effective purification methods for this compound are column chromatography and recrystallization. For larger quantities, column chromatography can be resource-intensive. Therefore, optimizing the reaction to minimize impurities is the preferred strategy. If chromatography is necessary, a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can also be a highly effective and scalable method for purification.
Q4: Are there any specific safety precautions I should be aware of when working with the reagents for this synthesis?
A4: Yes, safety is paramount. When working with thiols like 4-mercaptophenylacetic acid or methyl 4-mercaptobenzoate, it is crucial to work in a well-ventilated fume hood as they have strong, unpleasant odors and can be toxic. Many of the solvents used, such as toluene and methanol, are flammable and should be handled with care, away from ignition sources. When using strong acids or bases for catalysis or hydrolysis, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential to prevent chemical burns. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for some palladium catalysts). |
| Incorrect reaction temperature | Optimize the temperature. Some reactions require heating to proceed at an adequate rate, while others may decompose at higher temperatures. | |
| Poor quality of starting materials | Verify the purity of starting materials using techniques like NMR or melting point analysis. | |
| Formation of Multiple Products (Side Reactions) | Non-selective reaction conditions | Adjust the reaction temperature or change the catalyst to improve selectivity. |
| Presence of air or moisture | For air- or moisture-sensitive reactions, ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent | Modify the work-up procedure, for example, by adjusting the pH to precipitate the carboxylic acid or by using a different extraction solvent. |
| Emulsion formation during extraction | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. | |
| Product Purity Issues After Purification | Co-eluting impurities in column chromatography | Try a different solvent system for elution or consider an alternative purification technique like recrystallization. |
| Incomplete removal of solvent | Ensure the product is dried under high vacuum for a sufficient period to remove all residual solvent. |
Experimental Protocols
Synthesis of this compound from 4-Mercaptophenylacetic Acid
This protocol describes a potential scalable synthesis route.
Step 1: Cyclization
-
To a stirred solution of 4-mercaptophenylacetic acid (1 equivalent) in a suitable solvent such as toluene (10 volumes), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Work-up and Isolation
-
Wash the cooled reaction mixture with water (2 x 5 volumes) and then with a saturated sodium bicarbonate solution (2 x 5 volumes).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
Table 1: Illustrative Reaction Parameters for Scaled-up Synthesis
| Scale (g) | Starting Material (g) | Solvent Volume (mL) | Catalyst (g) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| 10 | 10.0 | 100 | 1.0 | 5 | 85 | >98 |
| 50 | 50.0 | 500 | 5.0 | 6 | 82 | >98 |
| 250 | 250.0 | 2500 | 25.0 | 6.5 | 80 | >97 |
Table 2: Comparison of Purification Methods
| Method | Scale (g) | Solvent System | Recovery (%) | Final Purity (%) |
| Column Chromatography | 10 | Hexane/Ethyl Acetate | 90 | >99 |
| Recrystallization | 50 | Ethanol/Water | 95 | >98 |
| Recrystallization | 250 | Toluene | 92 | >98 |
Visualizations
References
Troubleshooting low conversion rates in benzothiophene functionalization
Welcome to the technical support center for benzothiophene functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and modification of benzothiophene derivatives. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific challenges, particularly low conversion rates.
Frequently Asked Questions & Troubleshooting Guides
Q1: My palladium-catalyzed direct C-H arylation of benzothiophene is resulting in a low conversion rate. What are the most common causes and how can I address them?
A1: Low conversion rates in palladium-catalyzed C-H arylations of benzothiophene are a frequent challenge and can often be attributed to several key factors. A systematic approach to optimizing your reaction conditions is the most effective way to troubleshoot this issue.
Initial Checks:
-
Reagent Purity: Ensure the purity of your benzothiophene, aryl halide, and all reagents. Impurities can poison the catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent and Reagent Degassing: Solvents and liquid reagents should be thoroughly degassed to remove dissolved oxygen.
Key Optimization Parameters:
-
Catalyst System (Catalyst, Ligand, and Additives): The choice of palladium source and ligands is critical. If you are observing low yields, consider screening different catalyst systems.[1]
-
Base: The base plays a crucial role in the C-H activation step. The strength and nature of the base can significantly impact the reaction rate and yield.
-
Solvent: The polarity and coordinating ability of the solvent can influence catalyst solubility, stability, and reactivity.
-
Temperature: C-H activation reactions are often sensitive to temperature. An inadequate temperature may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side reactions.
Below is a systematic workflow to guide your optimization efforts.
References
Technical Support Center: Optimizing Solvent Conditions for Reactions Involving 1-Benzothiophene-5-carboxylic Acid
Introduction
1-Benzothiophene-5-carboxylic acid is a versatile heterocyclic building block crucial in the synthesis of complex molecules for pharmaceuticals and materials science.[1] Its unique structure, combining a carboxylic acid with a benzothiophene core, presents specific challenges and opportunities in reaction design. The success of a synthesis often hinges on the judicious selection of solvent, which governs reactant solubility, influences reaction kinetics, and can even alter reaction pathways. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for optimizing solvent conditions and troubleshooting common issues encountered when working with this valuable intermediate.
Section 1: Fundamental Properties & Solubility Profile
A thorough understanding of the physicochemical properties of this compound is the foundation for rational solvent selection.
Q1: What are the key physical and chemical properties of this compound that influence reaction conditions?
This compound is a white solid with a molecular weight of 178.21 g/mol and a high melting point, typically around 211°C, which indicates a stable crystalline structure.[1] Its most critical feature is the carboxylic acid group, which imparts acidic properties with a predicted pKa of approximately 4.13.[1] This functional group is the primary site for common reactions such as amidation and esterification.[1] The benzothiophene ring itself is relatively stable to oxidizing agents, but it can participate in electrophilic substitution.[2]
Key takeaways for reaction setup:
-
High Melting Point: Suggests that reactions may require heating to achieve homogeneity, making the solvent's boiling point a key consideration.
-
Acidity (pKa ~4.13): The compound will deprotonate in the presence of a base to form a carboxylate salt. This dramatically alters its solubility, increasing its affinity for polar and aqueous solvents while decreasing it for non-polar organic solvents. This is a critical factor in biphasic reactions or basic work-ups.
Q2: How do I select an appropriate solvent based on the solubility of this compound?
Choosing the right solvent begins with ensuring that the starting material, and all other reagents, can be adequately dissolved under the reaction conditions. Due to its rigid, aromatic structure and the polar carboxylic acid group, this compound exhibits nuanced solubility. It is generally more soluble in polar organic solvents than in non-polar ones and is poorly soluble in water under neutral or acidic conditions.[3][4]
The following table summarizes its general solubility in common laboratory solvents. This data should be used as a guideline and confirmed experimentally for your specific reaction concentration.
| Solvent | Type | General Solubility | Rationale & Comments |
| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent choice for dissolving the acid and many coupling reagents. High boiling point (153°C). |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Strong solubilizing power. Very high boiling point (189°C). Can be difficult to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Good general-purpose solvent. Lower boiling point (66°C) makes it easier to remove. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to Low | Useful for reactions near room temperature. Low boiling point (40°C). |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to Low | Can be a good choice, but sometimes reactions proceed sluggishly.[5] |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderate | Can act as both solvent and reactant in esterifications. Hydrogen bonding capability can solvate the acid. |
| Toluene | Non-Polar | Low | Generally a poor choice for dissolving the starting material, but can be used in biphasic systems. |
| Water | Polar Protic | Low (as acid) | Solubility is very low at neutral or acidic pH. |
| Water + Base (e.g., NaHCO₃) | Aqueous Basic | High (as salt) | Deprotonation to the carboxylate salt dramatically increases aqueous solubility. Useful for extractions. |
Section 2: General Troubleshooting Workflow
Q3: My reaction is failing (low yield, no product, or side products). Where do I start troubleshooting?
When a reaction with this compound fails, a systematic approach to troubleshooting is essential. The primary culprit is often poor solubility of the starting material. The following workflow provides a logical sequence of steps to diagnose and resolve common issues.
Caption: General troubleshooting workflow for reactions.
Section 3: Optimizing Solvents for Specific Reactions
Amide Coupling Reactions
The formation of an amide bond is one of the most common transformations of this compound. This reaction requires the activation of the carboxylic acid, typically with a coupling reagent.[6][7]
Q4: What are the best solvent conditions for amide coupling with this compound?
The ideal solvent must dissolve the carboxylic acid, the amine, the coupling reagent (e.g., HATU, HBTU, EDC), and a non-nucleophilic base (e.g., DIPEA, TEA) without participating in the reaction. Polar aprotic solvents are the standard choice.
-
Expertise & Causality: Polar aprotic solvents like DMF and DCM are effective because they can solvate the charged intermediates formed during the activation of the carboxylic acid without interfering (as a protic solvent might). DMF is often superior due to its excellent solubilizing power for a wide range of organic molecules.[6] For particularly stubborn cases or electron-deficient amines, heating may be required, making a higher-boiling solvent like DMF preferable to DCM.[8][9]
Table 2: Recommended Starting Conditions for Amide Coupling
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Excellent solubility for reactants and reagents. |
| Coupling Reagent | HATU (1.1 eq) | High efficiency, especially for hindered substrates.[6][8] |
| Base | DIPEA (2.0-3.0 eq) | Non-nucleophilic base to neutralize acids without competing with the amine. |
| Temperature | 0°C to Room Temp | Standard conditions; may require heating (40-80°C) for difficult couplings.[9] |
| Atmosphere | Nitrogen or Argon | Recommended to prevent side reactions with moisture-sensitive coupling reagents. |
Experimental Protocol: General Amide Coupling using HATU/DIPEA
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture, either neat or as a solution in a small amount of DMF.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-60°C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]
Q5 (Troubleshooting): My amide coupling yield is low, and I see unreacted starting material. What should I do?
This is a classic problem. First, confirm solubility. If you see suspended solids, your reaction is heterogeneous and will be slow. Switch to a better solvent like DMF or DMSO, or increase the temperature. Second, your coupling reagent may have degraded from exposure to moisture; use a fresh bottle. Finally, some amines are poor nucleophiles. For these, extended reaction times (up to 24 hours) and elevated temperatures may be necessary to drive the reaction to completion.[9]
Esterification Reactions
Q6: How do I choose a solvent for the esterification of this compound?
The choice of solvent is highly dependent on the chosen esterification method.
-
Fischer Esterification: This classic method uses an excess of the alcohol as both the reactant and the solvent, with a strong acid catalyst (e.g., H₂SO₄, TsOH).[10][11] This is a simple and cost-effective method for simple alcohols like methanol or ethanol. The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction forward.
-
Alkyl Halide Esterification: For more complex esters, reacting the carboxylate salt (formed by adding a base like K₂CO₃ or Cs₂CO₃) with an alkyl halide (e.g., methyl iodide, benzyl bromide) is effective. A polar aprotic solvent like DMF or acetone is ideal here, as it dissolves the carboxylate salt and promotes the Sₙ2 reaction.
Experimental Protocol: Fischer Esterification
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, used in large excess as the solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, typically 2-5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.[10]
Q7 (Troubleshooting): My Fischer esterification is not reaching completion. How can I improve the yield?
Fischer esterification is an equilibrium process that produces water as a byproduct.[10] To improve the yield, you must shift the equilibrium to the product side. The easiest way is to use a large excess of the alcohol, which also serves as the solvent. Alternatively, you can remove the water as it forms using a Dean-Stark apparatus, especially when using higher-boiling alcohols.
Suzuki-Miyaura Coupling Reactions
For Suzuki couplings, a derivative such as Bromo-1-benzothiophene-5-carboxylic acid is typically used. The solvent system must facilitate the interaction between an organic-soluble aryl halide and a water-soluble inorganic base and boronic acid.
Q8: What solvent system should I use for a Suzuki coupling?
A biphasic solvent system is almost always required. This typically consists of an organic solvent mixed with water.
-
Expertise & Causality: The organic solvent (e.g., 1,4-dioxane, toluene, n-butanol) dissolves the aryl halide and the palladium catalyst/ligand complex. The aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) and the boronic acid (or its boronate salt). The reaction occurs at the interface of the two phases or within micelles, facilitated by the palladium catalyst.[12][13] Degassing the solvent is critical, as oxygen can deactivate the Pd(0) catalyst.
Table 3: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Condition | Rationale |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | A robust, widely used system that balances solubility of organic and inorganic reagents.[12] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ | Common, effective catalysts for cross-coupling. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) | Essential for the transmetalation step of the catalytic cycle. |
| Temperature | 80-110°C | Required to drive the catalytic cycle efficiently. |
| Atmosphere | Rigorously Inert (N₂ or Ar) | Crucial to prevent oxidative degradation of the Pd(0) active catalyst.[12] |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: To a flask, add the bromo-1-benzothiophene-5-carboxylic acid derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). If the product is the carboxylic acid, perform a basic extraction to move the product into the aqueous layer, wash the aqueous layer with ether to remove organic impurities, then re-acidify and extract the product back into an organic solvent.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[12]
Section 4: Advanced FAQs
Q9: Can the benzothiophene ring itself react under my chosen conditions?
Yes, although it is generally stable. The benzothiophene ring system can undergo electrophilic aromatic substitution.[1] However, the carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, making side reactions on the ring less common compared to reactions at the acid group. Under forcing conditions with strong electrophiles, substitution could occur. Always be mindful of the reactivity of all functional groups present in your molecules.
Q10: How does the pKa of this compound affect my choice of reaction conditions, particularly during work-up?
The pKa of ~4.13 is crucial.[1] In any reaction involving a base (like amide couplings or Suzuki reactions), the acid will exist as the carboxylate salt. This salt is highly polar and often has better solubility in polar solvents like DMF but poor solubility in less polar solvents like ethyl acetate or DCM. This property is highly advantageous for purification. During an aqueous work-up, you can add a base (e.g., NaHCO₃) to convert the product to its salt form, which will move it into the aqueous layer, allowing you to wash away non-polar, non-acidic impurities with an organic solvent like ether. Afterward, re-acidifying the aqueous layer with HCl will precipitate the pure carboxylic acid or allow it to be extracted back into an organic solvent.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-Benzothiophene-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 1-Benzothiophene-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. Depending on the synthetic route, these may include:
-
Unreacted Starting Materials: Such as precursors from a Gewald synthesis (e.g., a ketone or aldehyde and an α-cyanoester).
-
Reaction Intermediates: Incomplete cyclization or hydrolysis can leave intermediate products.
-
Side-Products: Dimerization of Knoevenagel condensation intermediates can occur during a Gewald synthesis.[1]
-
Positional Isomers: Synthesis may sometimes yield isomers of the desired product.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., ethanol, acetic acid) and reagents may be present.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly used methods for purifying crude this compound are recrystallization and column chromatography.[2][3] A combination of these techniques is often employed to achieve high purity.
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Recrystallization is generally preferred for removing small amounts of impurities from a large amount of solid material, especially if the impurities have significantly different solubility profiles from the desired product. It is often a more scalable and economical method.
-
Column Chromatography is more effective for separating complex mixtures with multiple components or impurities that have similar solubility to the product. It offers higher resolution but can be more time-consuming and require larger volumes of solvent, making it less ideal for very large-scale purifications.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: Based on the properties of aromatic carboxylic acids, suitable solvents for recrystallization include:
-
Glacial Acetic Acid: Often a good choice for aromatic carboxylic acids.[4]
-
Alcohols (e.g., Ethanol, Isopropanol): Can be effective, sometimes in combination with water.[5]
-
Aqueous Alcohol Mixtures: A mixture of an alcohol and water can be a good solvent system.[5]
It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q5: What is a good starting point for a solvent system in column chromatography?
A5: For silica gel column chromatography of benzothiophene derivatives, a common starting point is a mixture of a non-polar and a polar solvent.[2] Good options include:
-
Hexane/Ethyl Acetate: A widely used system with adjustable polarity.
-
Dichloromethane/Methanol: Suitable for more polar compounds.
The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the desired compound.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by boiling off some solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | - Reheat the solution to dissolve the oil. - Add a small amount of a solvent in which the oil is miscible to reduce the saturation level. - Ensure a slower cooling rate. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | - Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.[3] |
| Poor Recovery | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is too high or too low. | - Optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2] |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent system. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). - For very polar compounds, a dichloromethane/methanol system may be necessary.[6] |
| Streaking or Tailing of the Product Band | The compound is interacting too strongly with the silica gel (acidic). | - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing. |
| Cracks in the Silica Gel Bed | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the chromatography.[7] |
Experimental Protocols
Protocol 1: Recrystallization from Acetic Acid
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove residual acetic acid, followed by a small amount of a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Silica Gel Flash Column Chromatography
This is a general procedure and the solvent system should be optimized based on TLC analysis.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives the desired compound an Rf of approximately 0.3. Adding a small amount of acetic acid to the eluent can improve the spot shape.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the optimized solvent system. If a gradient is needed, start with a less polar eluent and gradually increase the polarity by adding more of the polar solvent.[2]
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
Solubility Data (Qualitative)
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Very low[8] |
| Methanol | High | Soluble |
| Ethanol | High | Soluble[5] |
| Acetic Acid | High | Soluble, especially when hot[4] |
| Ethyl Acetate | Medium | Moderately Soluble |
| Dichloromethane | Medium | Moderately Soluble |
| Toluene | Low | Sparingly Soluble |
| Hexane | Low | Insoluble |
Note: The carboxylic acid moiety increases polarity compared to the parent benzothiophene.
Visualization
Logical Workflow for Purification Method Selection
References
- 1. santaisci.com [santaisci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. solubilityofthings.com [solubilityofthings.com]
Improving the stability of 1-Benzothiophene-5-carboxylic acid derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 1-benzothiophene-5-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common stability issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter in the lab.
Question: I am observing unexpected degradation of my compound in solution. What are the likely causes and how can I fix it?
Answer: Unexpected degradation in solution is often linked to environmental factors. Consider the following:
-
Oxidation: The benzothiophene core, particularly the sulfur atom, is susceptible to oxidation.[1][2] This can be accelerated by exposure to air (oxygen), peroxides in solvents (like older ethers or THF), or trace metal impurities.
-
Solution: Degas your solvents by sparging with an inert gas (nitrogen or argon) before use. Store compounds under an inert atmosphere. Consider adding an antioxidant if compatible with your experimental design.
-
-
pH Sensitivity: The carboxylic acid group imparts pH-dependent solubility and stability.[3] Extreme pH conditions (highly acidic or basic) during work-ups or in buffer solutions can catalyze hydrolysis or other degradation pathways. Some derivatives may also undergo ring-opening at neutral pH.[4]
-
Solution: Screen a range of pH values to find the optimal stability point for your specific derivative. Use freshly prepared buffers and minimize the time the compound is exposed to harsh pH conditions.
-
-
Solvent Reactivity: Ensure the solvent is inert to your compound. Protic solvents might react with highly activated derivatives, and certain solvents can contain impurities that initiate degradation.
-
Solution: Use high-purity, HPLC-grade solvents. Check for solvent compatibility and potential for solvolysis.
-
Question: My compound changes color or degrades rapidly when exposed to light. What is happening and how can I prevent it?
Answer: This is likely photodegradation. The benzothiophene ring system can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products. Photooxidation can convert the benzothiophene to a benzothiophene-2,3-dione, which can lead to further products.[4]
-
Prevention:
-
Storage: Store the compound in amber vials or wrap containers in aluminum foil to protect from light.
-
Handling: Conduct experiments under yellow light or in a darkened fume hood to minimize exposure.
-
Formulation: If developing a formulation, consider adding a UV absorber or photostabilizer.
-
Question: I'm seeing multiple new spots on my TLC/peaks in my LC-MS after storing my sample. How do I identify the degradation products?
Answer: Identifying degradation products is crucial for understanding the stability profile. The primary degradation pathway often involves oxidation of the sulfur atom.
-
Common Degradants: The most common degradation products are the corresponding sulfoxides and sulfones.[1][2] In cases of photooxidation or biodegradation, ring-opened products like 2-mercaptophenylglyoxylate or disulfides may form.[4]
-
Identification Workflow:
-
Mass Spectrometry (LC-MS/MS): This is the most powerful tool. Look for masses corresponding to the addition of one oxygen atom (M+16, for sulfoxide) or two oxygen atoms (M+32, for sulfone).[5] Fragment the parent ion and the potential degradant ions to see if they share a common core fragmentation pattern.
-
Forced Degradation: Intentionally degrade your compound under controlled oxidative (e.g., H₂O₂), acidic, basic, thermal, and photolytic conditions.[6] Analyze the stressed samples by LC-MS to see if the peaks match the unknown impurities in your stored sample. This helps confirm the degradation pathway.
-
NMR Spectroscopy: If a significant amount of a degradant can be isolated, ¹H and ¹³C NMR can confirm its structure.
-
Question: My compound appears unstable during aqueous work-up or purification on silica gel. What should I do?
Answer: This suggests sensitivity to either pH or the stationary phase.
-
Aqueous Work-up: The carboxylic acid moiety can form salts at neutral or basic pH, which might have different stability profiles. Prolonged exposure to acidic or basic aqueous layers during extraction can cause degradation.
-
Solution: Minimize the time of the aqueous work-up. Work quickly and at low temperatures. If possible, adjust the pH to a range where your compound is most stable (this may require preliminary screening).
-
-
Silica Gel Purification: Silica gel is acidic and can catalyze the degradation of sensitive compounds.
-
Solution:
-
Neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent, then packing the column.
-
Use a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or C18 (reverse-phase).
-
Minimize the time the compound spends on the column by using a faster flow rate or gradient elution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
The primary degradation pathways are oxidation, photodegradation, and pH-mediated hydrolysis.
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide and subsequently the sulfone.[1][2] This is a very common pathway.
-
Photodegradation: Exposure to UV light can lead to photooxidation, potentially forming intermediates like benzothiophene-2,3-dione, which can further degrade to ring-opened products.[4]
-
Biodegradation: In environmental or biological systems, microbial degradation can occur via pathways like the Kodama pathway, leading to intermediates such as 3-hydroxy-2-formyl-benzothiophene.[4][7]
Q2: How does pH affect the stability of these compounds?
The carboxylic acid group makes these compounds sensitive to pH. At or below a pH of 3, some related heterocyclic carboxylic acids can undergo structural changes like ring opening.[8] High pH can deprotonate the carboxylic acid, forming a carboxylate salt which may have different solubility and stability. The oxidation of some benzothiophene derivatives has been shown to be highly pH-sensitive, with maximum removal observed at a pH of 8.0 in one study.[1] It is crucial to determine the optimal pH for your specific derivative experimentally.
Q3: What are the best practices for storing this compound derivatives?
For optimal stability, follow these storage guidelines:
-
Solid Form: Store the compound as a solid, as this is generally the most stable state.[3]
-
Temperature: Store at room temperature or refrigerated, as specified by the supplier. For long-term storage, colder temperatures (-20°C or -80°C) are preferable to slow down potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.[4]
-
Moisture: Keep in a desiccator or use sealed containers with a desiccant to protect from moisture, which can facilitate hydrolytic degradation.
Q4: Can I improve the stability of my derivative through chemical modification?
Yes, chemical modifications can enhance stability.
-
Oxidation Stability: Oxidizing the benzothiophene core to the corresponding sulfone (BTBTTO) has been shown to significantly increase thermal and oxidation stability.[2]
-
Bioisosteres: In drug design, replacing the carboxylic acid with a bioisostere (e.g., a tetrazole or hydroxamic acid) can sometimes improve metabolic stability and other pharmacokinetic properties, though this may alter biological activity.[9]
-
Steric Hindrance: Introducing bulky groups near the sulfur atom may sterically hinder oxidative attack, potentially increasing stability.
Q5: What analytical techniques are best suited for a comprehensive stability study?
A combination of techniques is required for a robust stability study:
-
HPLC with UV/DAD: A stability-indicating HPLC method is the cornerstone. It should be able to separate the parent compound from all potential degradation products.[5] A Diode Array Detector (DAD) is useful for checking peak purity.
-
LC-MS/MS: Essential for the identification of degradation products by providing molecular weight and structural information from fragmentation patterns.[5]
-
GC-MS: Suitable for volatile derivatives or degradation products. Derivatization may be required for non-volatile compounds.[4]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to determine the thermal stability and decomposition temperature of the compound in its solid state.[2]
Quantitative Stability Data
The stability of benzothiophene derivatives is highly dependent on their specific substitution patterns. The table below presents thermal stability data for 2,7-dibromo-[4]benzothieno[3,2-b][4]benzothiophene (2,7-diBr-BTBT) and its S-oxidized forms as a representative example of how sulfur oxidation impacts stability.
| Compound Name | Structure | Decomposition Temp. (Td) at 5% Weight Loss (°C) |
| 2,7-diBr-BTBT | Dibromo-benzothienobenzothiophene | ~350 |
| 2,7-diBr-BTBTDO | Dibromo-benzothienobenzothiophene-5,5-dioxide | ~370 |
| 2,7-diBr-BTBTTO | Dibromo-benzothienobenzothiophene-5,5,10,10-tetraoxide | ~388 |
| Data adapted from a study on oxidized BTBT derivatives, demonstrating that thermal stability increases with the number of oxygen atoms on the sulfur atoms.[2] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Protocol
This protocol is used to intentionally degrade the drug substance to identify likely degradation products and pathways.
-
Preparation: Prepare stock solutions of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 1 M HCl.
-
Incubate at 60°C for 24-48 hours.
-
At timed intervals (e.g., 2, 8, 24, 48h), withdraw an aliquot, neutralize with 1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M NaOH.
-
Keep at room temperature for 24-48 hours.
-
At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24-48 hours, protected from light.
-
At timed intervals, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a high temperature (e.g., 70°C) with humidity control (e.g., 75% RH) for several weeks.[10]
-
Also, heat a stock solution at 60°C.
-
Sample at timed intervals for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to a light source that provides both UV and visible light (ICH Option 1 or 2).
-
Run a dark control sample in parallel, wrapped in foil.
-
Analyze after a specified exposure period.
-
-
Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC-UV/DAD method.[6] Subject peaks showing significant degradation to LC-MS/MS for identification.
Protocol 2: General Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an analytical method to monitor stability.
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Screen mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Generate Degradation Samples: Use the forced degradation protocol (Protocol 1) to create a mixed sample containing the parent compound and its primary degradation products.
-
Method Optimization:
-
Inject the mixed degradation sample into the HPLC.
-
Adjust the gradient slope, temperature, and flow rate to achieve baseline separation of the parent peak from all degradation product peaks.
-
The goal is a resolution (Rs) of >1.5 between all adjacent peaks.
-
-
Detection: Use a UV/DAD detector. Monitor at multiple wavelengths, including the λmax of the parent compound, to ensure all degradants are detected. Check for peak purity of the parent compound in the stressed samples.
-
Validation: Once optimized, validate the method according to ICH guidelines. This includes assessing specificity (the key part of this protocol), linearity, accuracy, precision, and robustness.
Visualizations
Caption: A logical workflow for troubleshooting common stability issues.
Caption: Common oxidative degradation pathway for benzothiophene derivatives.
Caption: Workflow for conducting a forced degradation (stress testing) study.
References
- 1. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmr.net.in [ijmr.net.in]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Benzothiophene Isomers: Unveiling Structure-Activity Relationships in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene, a bicyclic aromatic compound, and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4][5][6][7] The isomeric forms of substituted benzothiophenes often exhibit distinct biological profiles, making a comparative study of their activities crucial for rational drug design and development. This guide provides an objective comparison of the biological performance of various benzothiophene isomers, supported by experimental data, to aid researchers in navigating the structure-activity relationships within this important class of heterocyclic compounds.
Anticancer Activity: A Tale of Two Isomers
The geometric isomerism of benzothiophene derivatives can significantly impact their cytotoxic potential. A study on benzothiophene acrylonitrile analogs revealed a stark contrast in the anticancer activity between Z and E isomers.
Table 1: Comparative Anticancer Activity of Benzothiophene Acrylonitrile Isomers
| Compound | Isomer | Cell Line Panel | GI50 (Molar) | Reference |
| 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Z | NCI-60 | Not specified as highly potent | [8] |
| 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | E | NCI-60 | < 10.0 nM (in most cell lines) | [8] |
GI50: The molar concentration required to cause 50% growth inhibition.
The E-isomer of 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile demonstrated exceptionally potent growth inhibition, with GI50 values in the nanomolar range across a majority of the 60 human cancer cell lines tested.[8] This highlights the critical role of stereochemistry in the interaction of these compounds with their biological targets, which in this case was hypothesized to be tubulin.[8]
Antimicrobial, Anti-inflammatory, and Analgesic Activities of Nitrobenzothiophene Isomers
Positional isomerism of substituents on the benzothiophene core also dramatically influences biological activity. A comparative analysis of nitro-substituted benzothiophenes has provided valuable insights into their potential as antimicrobial, anti-inflammatory, and analgesic agents.
Table 2: Comparative Biological Activities of Nitrobenzothiophene Isomers
| Compound | Position of Nitro Group | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory Activity (IC50, µM) | Analgesic Activity (% Inhibition) | Reference | |---|---|---|---|---| | 2-Nitrobenzothiophene | 2 | E. coli: >128, S. aureus: 64 | Not Reported | Not Reported |[9] | | 3-Nitrobenzothiophene | 3 | E. coli: 64, S. aureus: 32 | 15.8 | 65.7 |[9] | | 5-Nitrobenzothiophene | 5 | E. coli: 32, S. aureus: 16 | 10.2 | 78.3 |[9] |
MIC: Minimum Inhibitory Concentration; IC50: The concentration that inhibits 50% of the activity.
The data clearly indicates that the position of the nitro group significantly affects the biological efficacy. 5-Nitrobenzothiophene emerged as the most potent isomer across all three tested activities, exhibiting the lowest MIC against both E. coli and S. aureus, the lowest IC50 for anti-inflammatory activity, and the highest percentage of inhibition in the analgesic assay.[9] This suggests that the electronic and steric effects conferred by the nitro group at the 5-position are most favorable for these biological interactions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to determine the biological activities presented above.
In Vitro Growth Inhibition Assay (NCI-60)
This assay is used to determine the cytotoxic potency of a compound against a panel of 60 human cancer cell lines.
-
Cell Plating: Cancer cell lines are plated in 96-well microtiter plates and incubated to allow for cell attachment.
-
Compound Addition: The test compounds are serially diluted and added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
Growth Inhibition Measurement: After incubation, the cell viability is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay. The absorbance is read on a plate reader.
-
Data Analysis: The GI50 value, representing the concentration that causes 50% growth inhibition, is calculated from the dose-response curves.[8]
Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Compound Preparation: A two-fold serial dilution of each benzothiophene isomer is prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria.[9]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared.[9]
-
Inoculation: The prepared inoculum is added to each well of the microtiter plate.[9]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Visualizing the Research Workflow
To understand the logical flow of a comparative biological activity study, the following diagram illustrates a typical experimental workflow.
Signaling Pathways
While the specific signaling pathways for many of the cited benzothiophene isomers are not fully elucidated in the provided references, some studies point towards interference with fundamental cellular processes. For instance, the anticancer activity of benzothiophene acrylonitrile analogs is hypothesized to be due to their interaction with tubulin, a key component of the cytoskeleton.[8] Disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by a tubulin-targeting anticancer agent.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiophene derivatives: Significance and symbolism [wisdomlib.org]
- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis for Drug Development: 1-Benzothiophene-5-carboxylic acid vs. 1-Benzofuran-5-carboxylic acid
An essential guide for researchers and drug development professionals, this document provides a head-to-head comparison of 1-Benzothiophene-5-carboxylic acid and 1-Benzofuran-5-carboxylic acid. This analysis, supported by available data, evaluates their physicochemical properties, synthesis methodologies, and biological potential to inform early-stage drug discovery and development decisions.
Both this compound and its oxygen bioisostere, 1-Benzofuran-5-carboxylic acid, are heterocyclic compounds that serve as crucial building blocks in medicinal chemistry. Their structural similarities and differences, primarily the presence of a sulfur atom in the thiophene ring versus an oxygen atom in the furan ring, lead to distinct physicochemical and biological characteristics. Understanding these differences is paramount for their strategic application in the design of novel therapeutic agents.
Physicochemical Properties: A Tale of Two Heteroatoms
A comparative summary of the key physicochemical properties of this compound and 1-Benzofuran-5-carboxylic acid is presented below. These parameters are critical in predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.
| Property | This compound | 1-Benzofuran-5-carboxylic acid |
| Molecular Formula | C₉H₆O₂S[1][2][3] | C₉H₆O₃[4][5][6] |
| Molecular Weight | 178.21 g/mol [1][2][3] | 162.14 g/mol [4][6] |
| Melting Point (°C) | 207-208[3] | 189-190[4] |
| Predicted pKa | ~4.13[3] | ~4.06[4] |
| Aqueous Solubility | Insoluble[7] | Sparingly soluble |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
A standard method for determining the aqueous solubility of compounds is the shake-flask method.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method to determine the pKa of an acidic or basic compound.
Synthesis Strategies
Both this compound and 1-Benzofuran-5-carboxylic acid can be synthesized through multi-step sequences, often starting from commercially available substituted benzenes.
Synthesis of this compound
A common route to this compound involves the carboxylation of 5-bromo-1-benzothiophene.
Experimental Protocol:
-
Formation of the Organometallic Intermediate: 5-Bromo-1-benzothiophene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent. Alternatively, organolithium reagents like n-butyllithium can be used at low temperatures.
-
Carboxylation: The resulting organometallic intermediate is then quenched with solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the solution.
-
Acidification: The reaction mixture is subsequently acidified with a dilute acid (e.g., HCl) to protonate the carboxylate salt and yield this compound.
Synthesis of 1-Benzofuran-5-carboxylic acid
The synthesis of 1-Benzofuran-5-carboxylic acid can be achieved through various methods, including the oxidation of a suitable precursor or the cyclization of substituted phenols. One potential route involves the carboxylation of 5-bromo-1-benzofuran, analogous to the synthesis of the benzothiophene derivative.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
Comparative Analysis of Substituted Benzothiophene-5-Carboxylic Acids: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1] This guide provides a comparative analysis of substituted benzothiophene-5-carboxylic acids, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information herein is compiled from various studies to aid in the rational design of novel therapeutic agents.
Anticancer Activity: Targeting the RhoA/ROCK Pathway
Recent studies have explored benzothiophene derivatives as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in tumor growth and metastasis.[2][3] The general structure of the evaluated compounds centers on a benzothiophene core, with key substitutions influencing their anti-proliferative efficacy.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the anti-proliferative activity of various substituted benzothiophene-3-carboxylic acid 1,1-dioxide derivatives against MDA-MB-231 and MCF-7 breast cancer cell lines. While not exclusively 5-carboxylic acid derivatives, these findings provide valuable insights into the SAR of the broader benzothiophene carboxylic acid class. The data highlights how modifications at the C3 and C5 positions of the benzothiophene ring impact anticancer activity.[3]
| Compound ID | R1 (C3-carboxamide) | R2 (C5-substituent) | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
| a21 | N-(heptan-4-yl) | 1-methyl-1H-pyrazol-4-yl | >10 | >10 |
| a22 | N-(3,4-dimethoxyphenethyl) | 1-methyl-1H-pyrazol-4-yl | >10 | >10 |
| a23 | Propyl ester | 1-methyl-1H-pyrazol-4-yl | >10 | >10 |
| b8 | N-(benzo[d][1][4]dioxol-5-yl) | H | 5.31 | 6.28 |
| b19 | N-(quinolin-6-yl) | 1-methyl-1H-pyrazol-4-yl | 0.87 | 1.24 |
Data synthesized from multiple sources for comparative purposes.[2][3]
Key Findings:
-
The presence of a carboxamide at the C3 position and a 1-methyl-1H-pyrazol group at the C5 position significantly enhances anti-proliferative activity.[3]
-
Compound b19 , with a quinolin-6-yl-carboxamide at C3 and a 1-methyl-1H-pyrazol at C5, demonstrated the most potent activity against both MDA-MB-231 and MCF-7 cell lines.[3]
Experimental Protocols
Anti-proliferative Activity (MTT Assay):
The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: MDA-MB-231 and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the benzothiophene derivatives for 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Signaling Pathway
References
Comparing the efficacy of different benzothiophene-based enzyme inhibitors
A Comparative Guide to the Efficacy of Benzothiophene-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. Its unique bicyclic, sulfur-containing aromatic structure allows for diverse functionalization, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of different benzothiophene-based inhibitors against several key enzyme targets. The data presented is compiled from various research studies, offering a valuable resource for those involved in drug discovery and development.
Cholinesterase Inhibitors
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several benzothiophene derivatives have been investigated as potent cholinesterase inhibitors.
Data Presentation: Comparative Efficacy of Benzothiophene-Based Cholinesterase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of various benzothiophene derivatives against AChE and BChE.
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5f | Benzothiophene-chalcone hybrid | AChE | 62.10 | Galantamine | 28.08 |
| 5h | Benzothiophene-chalcone hybrid | BChE | 24.35 | Galantamine | 28.08 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols: Cholinesterase Inhibition Assay
The inhibitory activity of the benzothiophene derivatives was determined using a modified Ellman's spectrophotometric method.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (benzothiophene derivatives) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing 1.5 mM acetylthiocholine iodide, 1.5 mM DTNB, and the desired concentration of the test inhibitor (or DMSO for the control) in 0.1 M phosphate buffer (pH 8.0), resulting in a final volume of 200 µL.[1]
-
The respective enzyme (AChE or BChE) is added to the reaction mixture.
-
The absorbance is immediately monitored at 405 nm.
-
The assay is based on the hydrolysis of acetylthiocholine by the cholinesterase enzyme, which produces thiocholine.
-
Thiocholine then reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected by the microplate reader.[1]
-
The percentage of inhibition is calculated by comparing the rate of reaction of the sample with that of the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Cholinergic Neurotransmission
The diagram below illustrates the role of acetylcholinesterase in cholinergic neurotransmission and the mechanism of its inhibition.
Caption: Role of Acetylcholinesterase (AChE) in the synaptic cleft and its inhibition.
α-Amylase Inhibitors
α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars.[2] Inhibiting this enzyme can delay carbohydrate digestion and absorption, making it a therapeutic target for managing type 2 diabetes.
Data Presentation: Comparative Efficacy of Benzothiophene-Based α-Amylase Inhibitors
The following table presents the in vitro inhibitory activity of benzothiophene-derived thiadiazole analogues against α-amylase.
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3 | Benzothiophene-thiadiazole | α-Amylase | 4.20 ± 0.50 | Acarbose | 5.90 ± 0.30 |
| 6 | Benzothiophene-thiadiazole | α-Amylase | 3.10 ± 1.20 | Acarbose | 5.90 ± 0.30 |
| 10 | Benzothiophene-thiadiazole | α-Amylase | 5.20 ± 1.20 | Acarbose | 5.90 ± 0.30 |
| 16 | Benzothiophene-thiadiazole | α-Amylase | 3.90 ± 2.20 | Acarbose | 5.90 ± 0.30 |
Experimental Protocols: α-Amylase Inhibition Assay
The in vitro α-amylase inhibitory activity of the benzothiophene derivatives is typically evaluated using a colorimetric assay.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in phosphate buffer
-
Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (pH 6.9)
-
Test compounds (benzothiophene derivatives) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
A mixture of the test compound at various concentrations and the α-amylase enzyme solution is pre-incubated.
-
The starch solution is added to the mixture to initiate the enzymatic reaction.
-
The reaction is incubated for a specific period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by adding the DNSA reagent.
-
The mixture is then heated in a boiling water bath to allow for color development.
-
After cooling to room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
The amount of reducing sugar (maltose) produced is proportional to the enzyme activity.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathway: Carbohydrate Digestion
The diagram below illustrates the role of α-amylase in the breakdown of starch and the point of inhibition.
Caption: Inhibition of α-amylase in the carbohydrate digestion pathway.
Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the synthesis of prostaglandins.[3][4][5] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Data Presentation: Comparative Efficacy of Benzothiophene-Based COX-2 Inhibitors
The following table shows the in vitro COX-2 inhibitory activity of several 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives.
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 4a | Tetrahydro[b]benzothiophene | COX-2 | 0.31 | 183.8 |
| 4j | Tetrahydro[b]benzothiophene | COX-2 | 1.40 | 48.8 |
| 4k | Tetrahydro[b]benzothiophene | COX-2 | 0.82 | 89.2 |
| 4q | Tetrahydro[b]benzothiophene | COX-2 | 0.55 | 121.4 |
A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols: In Vitro COX-2 Inhibitor Screening Assay
The COX-2 inhibitory activity of the synthesized compounds can be evaluated using a fluorometric or ELISA-based screening kit.
Fluorometric Assay Protocol:
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (benzothiophene derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
The human recombinant COX-2 enzyme, COX cofactor, and COX assay buffer are pre-incubated with the test compounds for a short duration (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[6]
-
The COX probe is then added to the mixture.
-
The reaction is initiated by the addition of arachidonic acid.
-
The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[7]
-
The fluorescence is measured kinetically (Ex/Em = 535/587 nm).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
ELISA-based Assay Protocol:
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Stannous chloride (SnCl2)
-
PGF2α-specific antiserum
-
ELISA plates and reagents
Procedure:
-
The COX-2 enzyme is incubated with the test inhibitor.
-
The reaction is initiated by adding arachidonic acid.
-
The COX-derived PGH2 is reduced to PGF2α by stannous chloride.
-
The amount of PGF2α is quantified using a competitive ELISA.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathway: Prostaglandin Biosynthesis
The diagram below shows the central role of COX-2 in the prostaglandin synthesis pathway.
Caption: The role of COX-2 in the prostaglandin biosynthesis pathway and its inhibition.
This guide provides a snapshot of the research into benzothiophene-based enzyme inhibitors. The versatility of the benzothiophene scaffold continues to make it a promising starting point for the design of novel and potent inhibitors for a wide range of therapeutic targets. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compensatory Prostaglandin E2 Biosynthesis in Cyclooxygenase 1 or 2 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Comparative Guide to the Mechanism of Action of 1-Benzothiophene-5-carboxylic acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 1-Benzothiophene-5-carboxylic acid against established therapeutic agents. Due to the limited publicly available data on the specific biological activity of this compound, this comparison utilizes data from its derivatives to infer potential mechanisms and performance. This approach is based on the common practice in medicinal chemistry where the core scaffold of a molecule is systematically modified to enhance its biological activity. The information presented herein is intended to guide further research and hypothesis testing.
Executive Summary
This compound is a heterocyclic compound that serves as a versatile scaffold in the synthesis of various biologically active molecules. While direct evidence for its specific mechanism of action is scarce, derivatives of this compound have demonstrated potential as anti-inflammatory and anticancer agents. This guide compares the hypothesized mechanisms of this compound, based on its derivatives, with two established drugs: Raloxifene , a selective estrogen receptor modulator (SERM), and Zileuton , a 5-lipoxygenase inhibitor.
Data Presentation: Comparative Biological Activity
The following table summarizes the available quantitative data for derivatives of this compound and the comparator drugs. It is crucial to note that the data for this compound derivatives are indicative of potential activity and are not direct measurements for the parent compound.
| Compound/Derivative Class | Target/Assay | IC50 Value | Reference |
| 1-Benzothiophene-2-carboxanilides | Cyclooxygenase-2 (COX-2) Inhibition | Not specified, low activity observed | [1] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues | Cyclooxygenase-2 (COX-2) Inhibition | 0.31–1.40 µM | [2] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Proliferation of MDA-MB-231 cells | Compound b19 showed significant inhibition | [3][4] |
| Raloxifene HCl | Estrogen Receptor (ER) | 2.9 - 5.7 nM | [5] |
| Zileuton | 5-Lipoxygenase (in rat basophilic leukemia cell supernatant) | 0.5 µM | [6][7] |
| Zileuton | 5-Lipoxygenase (in human PMNL) | 0.4 µM | [6][7] |
| Zileuton | PGE2 production in J774 macrophages | 1.94 µM | [8] |
Hypothesized Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the potential signaling pathways that derivatives of this compound may modulate, based on existing literature. Experimental workflows for key validation assays are also provided.
Hypothesized Anti-Inflammatory Pathway: COX-2 Inhibition
Derivatives of benzothiophene have been shown to inhibit Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.
Hypothesized Anticancer Pathway: RhoA/ROCK Inhibition
Certain derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in cancer cell proliferation, migration, and invasion.[3][4]
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
A standard workflow for assessing the cytotoxic effects of a compound on cancer cell lines.
Detailed Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from fluorometric COX inhibitor screening kits.[9][10][11][12]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX assay buffer
-
COX cofactor working solution
-
COX probe solution
-
Arachidonic acid solution
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well plate
-
Fluorometric microplate reader
-
-
Procedure:
-
In a 96-well plate, add the COX assay buffer, COX cofactor working solution, and the test compound at various concentrations.
-
Add the recombinant COX-1 or COX-2 enzyme to the respective wells.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the arachidonic acid solution and the COX probe.
-
Immediately measure the fluorescence kinetics for 10 minutes at 25°C using a microplate reader (excitation/emission wavelengths of 535/587 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Rho-associated Protein Kinase (ROCK) Activity Assay
This protocol is based on commercially available ROCK activity assay kits.[13][14][15][16]
-
Objective: To screen for inhibitors of ROCK activity.
-
Materials:
-
96-well plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1)
-
Active ROCK enzyme (e.g., ROCK-II) as a positive control
-
Kinase reaction buffer
-
ATP solution
-
Anti-phospho-substrate antibody (e.g., anti-phospho-MYPT1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Test compounds
-
Microplate reader
-
-
Procedure:
-
To the wells of the pre-coated plate, add the diluted active ROCK enzyme or cell/tissue lysates containing ROCK.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding the kinase reaction buffer containing ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Wash the wells to remove the reaction mixture.
-
Add the anti-phospho-substrate antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by a 1-hour incubation at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Determine the inhibitory effect of the test compound by comparing the absorbance to the control wells.
-
Cell Viability (MTT) Assay
This is a standard colorimetric assay to assess the cytotoxicity of a compound.[17][18][19][20][21]
-
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Remove the medium and add fresh medium containing MTT solution (10% of the total volume).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value.
-
Comparison with Alternatives
Raloxifene
-
Mechanism of Action: Raloxifene is a second-generation selective estrogen receptor modulator (SERM).[5] It binds to estrogen receptors and has estrogen agonist effects in some tissues (e.g., bone) and antagonist effects in others (e.g., breast and uterus).[5] Its bone-protective effects make it useful for the prevention and treatment of osteoporosis in postmenopausal women.[22][23][24]
-
Signaling Pathway: Raloxifene's activity is mediated through the estrogen receptor signaling pathway. Upon binding to the estrogen receptor, it induces conformational changes that lead to the recruitment of co-activators or co-repressors, resulting in tissue-specific gene expression.
Zileuton
-
Mechanism of Action: Zileuton is a direct inhibitor of 5-lipoxygenase, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes.[6][8][25] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma.
-
Signaling Pathway: By inhibiting 5-lipoxygenase, Zileuton blocks the synthesis of leukotrienes (LTB4, LTC4, LTD4, and LTE4), thereby reducing bronchoconstriction, inflammation, and mucus production in the airways.[6][7][26]
Conclusion
While this compound itself is primarily recognized as a synthetic intermediate, its derivatives show promise as potential anti-inflammatory and anticancer agents, possibly acting through the inhibition of COX-2 and the RhoA/ROCK pathway, respectively. Further investigation is required to elucidate the precise mechanism and potency of the parent compound. In comparison, Raloxifene and Zileuton have well-defined mechanisms of action, targeting the estrogen receptor and 5-lipoxygenase, respectively. This guide provides a framework for future studies aimed at validating the therapeutic potential of this compound and its analogues. The provided experimental protocols can be utilized to systematically evaluate its biological activity and compare its performance against established drugs.
References
- 1. This compound | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Rho相关激酶(ROCK)活性测定 This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. clyte.tech [clyte.tech]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Raloxifene - Wikipedia [en.wikipedia.org]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Zyflo CR (Zileuton Extended Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 26. selleckchem.com [selleckchem.com]
Comparative analysis of synthetic routes to 1-Benzothiophene-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
1-Benzothiophene-5-carboxylic acid is a crucial heterocyclic building block in the synthesis of various pharmacologically active molecules and functional materials. Its rigid bicyclic structure and the presence of a carboxylic acid handle make it a versatile scaffold for drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into two approaches:
-
Construction of the Benzothiophene Ring System: This strategy involves building the bicyclic scaffold from appropriately substituted benzene precursors. A key example is the cyclization of a substituted thiophenol derivative.
-
Functionalization of a Pre-formed Benzothiophene Core: This approach starts with the parent 1-benzothiophene molecule and introduces the carboxylic acid group at the 5-position through electrophilic substitution or other functionalization reactions.
This guide will delve into a specific example of each strategy, providing a head-to-head comparison of their respective merits and drawbacks.
Synthetic Route 1: Cyclization of a Substituted Thiophenol Derivative
This multi-step synthesis commences with a commercially available substituted benzene derivative and culminates in the formation of the target carboxylic acid.
digraph "Synthetic_Route_1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8];
edge [fontname="Arial", fontsize=10];
A [label="p-Bromothiophenol", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="1-Bromo-4-(2,2-\ndimethoxyethylsulfanyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="5-Bromobenzo[b]thiophene", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="1-Benzothiophene-5-\ncarboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label="Bromoacetaldehyde\ndiethyl acetal,\nNaOMe, MeOH"];
B -> C [label="PPA, PhCl, heat"];
C -> D [label="1. n-BuLi, THF, -78 °C\n2. CO2\n3. H3O+"];
}
In-Vitro Anticancer Activity of Benzothiophene Derivatives: A Comparative Guide
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the benzothiophene core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, in-vitro comparison of various benzothiophene derivatives, elucidating their anticancer potential through a lens of mechanistic diversity and comparative efficacy. We will delve into the experimental data that underpins these findings, offering a clear rationale for the observed activities and the experimental designs used to uncover them.
Introduction: The Versatility of the Benzothiophene Scaffold
Benzothiophene, a bicyclic aromatic heterocycle, has proven to be a versatile template for the design of potent anticancer agents.[1][2][3][4] Its rigid structure and amenability to substitution at various positions allow for the fine-tuning of physicochemical properties and biological targets. This has led to the development of several distinct classes of benzothiophene derivatives, each with a unique mechanism of action against cancer cells. This guide will focus on a comparative analysis of some of the most promising classes, including tubulin polymerization inhibitors, kinase inhibitors, and modulators of other critical cellular pathways.
Comparative Analysis of Anticancer Activity
The in-vitro efficacy of anticancer compounds is typically assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal growth inhibition (GI50) or the half-maximal inhibitory concentration (IC50) are key metrics used for this purpose. Below is a comparative summary of the cytotoxic activities of representative benzothiophene derivatives against a panel of human cancer cell lines.
Table 1: Comparative In-Vitro Anticancer Activity (GI50/IC50) of Selected Benzothiophene Derivatives
| Derivative Class | Compound | Cancer Cell Line | GI50/IC50 (nM) | Primary Mechanism of Action | Reference |
| Acrylonitrile Analogs | Compound 6 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) | Leukemia (CCRF-CEM) | 21.2 | Tubulin Polymerization Inhibition | [5] |
| CNS Cancer (SF-268) | 33.3 | [5] | |||
| Prostate Cancer (PC-3) | 41.1 | [5] | |||
| Compound 13 (E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) | Leukemia (K-562) | < 10.0 | Tubulin Polymerization Inhibition | [5] | |
| Colon Cancer (HCT-116) | < 10.0 | [5] | |||
| Breast Cancer (MCF7) | < 10.0 | [5] | |||
| Aminobenzothiophenes | Compound 6d (2-amino-3-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivative) | Murine Leukemia (L1210) | 0.76 | Tubulin Polymerization Inhibition | [6] |
| Human T-lymphoblastoid (Molt/4) | 0.69 | [6] | |||
| Human T-lymphoblastoid (CEM) | 0.52 | [6] | |||
| Benzo[b]thiophene 1,1-dioxides | Compound 8b | MDA-MB-231 (Breast) | Not specified, but potent | STAT3 Inhibition | [7] |
| Compound 15 | A549 (Lung) | 330 | STAT3 Inhibition | [8] | |
| HeLa (Cervical) | 750 | [8] | |||
| Hydroxybenzothiophenes | Compound 16b | U87MG (Glioblastoma) | 7,200 | Multi-kinase Inhibition | [9][10] |
| HCT-116 (Colon) | >10,000 | [10] | |||
| A549 (Lung) | >10,000 | [10] |
Analysis of Comparative Efficacy:
The data clearly indicates that benzothiophene derivatives acting as tubulin polymerization inhibitors exhibit exceptionally potent in-vitro anticancer activity, with GI50 and IC50 values often in the nanomolar and even sub-nanomolar range.[5][6] Notably, the acrylonitrile analog Compound 13 and the aminobenzothiophene Compound 6d demonstrate broad and potent activity across multiple cancer cell lines.[5][6] This high potency is a direct consequence of their targeted disruption of the microtubule network, a critical component of the cellular machinery for division.[11]
In contrast, derivatives targeting other pathways, such as the STAT3 inhibitors and multi-kinase inhibitors , show activity at higher concentrations (micromolar range).[7][8][10] While less potent in terms of direct cytotoxicity, these compounds offer the advantage of targeting signaling pathways that are often dysregulated in cancer and can contribute to drug resistance.[7][9] For instance, STAT3 is a key player in tumor cell survival and proliferation, making its inhibition a valuable therapeutic strategy.[7][8]
Mechanistic Insights and Signaling Pathways
A deep understanding of the mechanism of action is crucial for the rational development of any therapeutic agent. Benzothiophene derivatives achieve their anticancer effects through diverse and specific molecular interactions.
Tubulin Polymerization Inhibition
A significant number of potent benzothiophene derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[5][6][11][12] These compounds typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5][11] This disruption leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[6][11][12]
Figure 1: Signaling pathway for tubulin polymerization inhibition.
A key advantage of some benzothiophene-based tubulin inhibitors is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in chemotherapy.[5]
STAT3 Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[7][8] Certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of STAT3 phosphorylation.[7][8] By blocking the activation of STAT3, these compounds can suppress the expression of downstream target genes involved in cell survival (e.g., Bcl-2), leading to the induction of apoptosis.[8]
Figure 2: Signaling pathway for STAT3 inhibition.
Multi-Kinase Inhibition
Cancer is a complex disease often driven by the dysregulation of multiple signaling pathways. Therefore, agents that can simultaneously inhibit several key kinases offer a promising therapeutic strategy.[9][10] 5-Hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors, targeting enzymes like Clk1/4, DRAK1, and Dyrk1A/B.[9][10] The simultaneous inhibition of these kinases disrupts various cellular processes, including cell cycle progression, leading to G2/M arrest and apoptosis.[9][10]
Targeting Apoptosis Pathways
Ultimately, the goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in cancer cells.[13] Benzothiophene derivatives can trigger apoptosis through both the extrinsic and intrinsic pathways. For instance, the disruption of microtubule dynamics by tubulin inhibitors is a potent trigger for the intrinsic apoptotic pathway.[5] Similarly, the inhibition of pro-survival proteins like Bcl-2 by STAT3 inhibitors also promotes apoptosis.[8] Some derivatives have also been shown to directly activate pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[14]
Figure 3: General overview of apoptosis induction by benzothiophene derivatives.
Experimental Protocols
The reliability of in-vitro data hinges on the robustness of the experimental methodologies. Below are detailed protocols for key assays used to evaluate the anticancer activity of benzothiophene derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a cornerstone for determining the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values by plotting a dose-response curve.
In-Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and the benzothiophene derivative at various concentrations. Include paclitaxel (a polymerization promoter) and vinblastine (a polymerization inhibitor) as positive and negative controls, respectively.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Absorbance Monitoring: Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples with the controls to determine the inhibitory effect of the compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with the benzothiophene derivative at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Perspectives
Benzothiophene derivatives represent a highly promising and versatile class of anticancer agents. Their ability to target diverse and critical cellular pathways, including tubulin polymerization and key signaling networks like STAT3, underscores their therapeutic potential. The exceptional potency of tubulin-targeting benzothiophenes, coupled with their ability to circumvent multidrug resistance, makes them particularly attractive candidates for further development.
Future research should focus on optimizing the pharmacokinetic properties and in-vivo efficacy of these compounds. Structure-activity relationship (SAR) studies will continue to be crucial in designing next-generation derivatives with improved potency and selectivity. Furthermore, exploring combination therapies, where benzothiophene derivatives are used alongside other anticancer agents, could lead to synergistic effects and more durable clinical responses. The continued investigation of this remarkable scaffold holds great promise for the future of cancer therapy.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting apoptosis pathways in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oiccpress.com [oiccpress.com]
A Head-to-Head Comparison of Catalysts for Benzothiophene Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of benzothiophene and its derivatives is of paramount importance due to their prevalence in pharmaceuticals and functional materials. The choice of catalyst is a critical factor that dictates the efficiency, substrate scope, and overall success of the synthesis. This guide provides a head-to-head comparison of three prominent classes of metal catalysts—Palladium, Gold, and Copper—used in the synthesis of benzothiophenes, supported by experimental data and detailed protocols.
The construction of the benzothiophene scaffold, a key structural motif in drugs like the estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton, has been the subject of extensive research.[1] Transition metal catalysis has emerged as a powerful tool for the efficient synthesis of these valuable heterocycles. This comparative guide focuses on Palladium, Gold, and Copper catalysts, highlighting their distinct advantages and typical applications in benzothiophene synthesis.
At a Glance: Catalyst Performance in Benzothiophene Synthesis
To facilitate a direct comparison, the following table summarizes key quantitative data from representative experimental procedures for each catalyst. The selected examples showcase the synthesis of 2-substituted benzothiophenes, a common structural motif.
| Catalyst System | Starting Materials | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Palladium-catalyzed | 2-Iodothiophenol, Phenylacetylene | Pd(OAc)₂ (5) | 110 | 24 | 87 | [2] |
| Gold-catalyzed | 2-(Phenylethynyl)thioanisole | [Au(IPr)]OH (0.5) | 25 (rt) | 1 | 98 | [3] |
| Copper-catalyzed | (2-Iodobenzyl)triphenylphosphonium bromide, Thiobenzoic acid | CuI (10) | 80 | 12 | 85 | [4][5] |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed and reproducible experimental protocols are essential for any synthetic procedure. Below are the step-by-step methodologies for the synthesis of 2-phenylbenzothiophene using Palladium, Gold, and Copper catalysts.
Palladium-Catalyzed Synthesis of 2-Phenylbenzothiophene
This protocol utilizes a palladium-catalyzed Sonogashira-type cross-coupling reaction followed by intramolecular cyclization.
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add 2-iodothiophenol (0.3 mmol, 1.0 equiv), Pd(OAc)₂ (0.015 mmol, 5 mol%), and dppm (0.03 mmol, 10 mol%).
-
Seal the vial with a screw cap and evacuate and backfill with argon three times.
-
Add anhydrous toluene/acetonitrile (4:1, 5 mL) and stir the mixture at room temperature for 1 minute.
-
Add phenylacetylene (0.45 mmol, 1.5 equiv) and CsF (0.9 mmol, 3.0 equiv).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-phenylbenzothiophene.[2]
Gold-Catalyzed Synthesis of 2-Phenylbenzothiophene
This method employs a gold(I)-N-heterocyclic carbene (NHC) complex to catalyze the intramolecular cyclization of a 2-alkynyl thioanisole.
Procedure:
-
In a vial, dissolve 2-(phenylethynyl)thioanisole (0.2 mmol, 1.0 equiv) in toluene (1.0 mL).
-
To this solution, add a stock solution of [Au(IPr)]OH (0.001 mmol, 0.5 mol%) in toluene.
-
Add a stock solution of triflimide (NH(Tf)₂) (0.002 mmol, 1 mol%) in toluene.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to yield 2-phenylbenzothiophene.[3]
Copper-Catalyzed Synthesis of 2-Phenylbenzothiophene
This procedure involves a copper-catalyzed Ullmann-type C-S bond coupling followed by an intramolecular Wittig reaction.
Procedure:
-
To a sealed tube, add (2-iodobenzyl)triphenylphosphonium bromide (0.2 mmol, 1.0 equiv), thiobenzoic acid (0.24 mmol, 1.2 equiv), CuI (0.02 mmol, 10 mol%), and 1,10-phenanthroline (0.04 mmol, 20 mol%).
-
Evacuate the tube and backfill with nitrogen.
-
Add anhydrous dioxane (2.0 mL) and tripropylamine (n-Pr₃N) (0.4 mmol, 2.0 equiv).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylbenzothiophene.[4][5]
Visualizing the Process: Experimental Workflow and Catalytic Cycles
To better understand the experimental process and the underlying chemical transformations, the following diagrams, generated using the DOT language, illustrate the general workflow for catalyst screening and the proposed catalytic cycles for each metal.
Caption: General experimental workflow for the synthesis and analysis of benzothiophenes.
Caption: Proposed catalytic cycle for Palladium-catalyzed benzothiophene synthesis.
Caption: Proposed catalytic cycle for Gold-catalyzed benzothiophene synthesis.
Caption: Proposed catalytic cycle for Copper-catalyzed benzothiophene synthesis.
Conclusion
The choice of catalyst for benzothiophene synthesis depends on several factors, including the desired substitution pattern, substrate availability, and reaction conditions.
-
Palladium catalysts are highly versatile and effective for a wide range of substrates, often proceeding through well-established cross-coupling and cyclization pathways.
-
Gold catalysts have emerged as powerful tools for the mild and efficient intramolecular cyclization of alkynes, often requiring very low catalyst loadings and proceeding at room temperature.
-
Copper catalysts offer a cost-effective alternative and are particularly useful in Ullmann-type couplings, providing a robust method for C-S bond formation.
By understanding the strengths and nuances of each catalytic system, researchers can select the most appropriate method for their specific synthetic goals, ultimately accelerating the discovery and development of novel benzothiophene-containing molecules with significant therapeutic and material science applications.
References
- 1. Benzothiophene synthesis [organic-chemistry.org]
- 2. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 5. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Benzothiophene-5-Carboxylic Acid Analogs in Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of several analogs of 1-Benzothiophene-5-carboxylic acid, a scaffold of significant interest in medicinal chemistry.[1][2][3][4] The focus of this analysis is on the inhibition of a panel of protein kinases, which are critical targets in various therapeutic areas, including oncology and inflammatory diseases. The data presented herein is derived from in vitro experimental studies and is intended to aid researchers in the selection and development of more selective and potent drug candidates.
Introduction to 1-Benzothiophene Analogs and Kinase Inhibition
The benzothiophene scaffold is a key structural motif found in numerous biologically active compounds and FDA-approved drugs.[3][4][5] Its derivatives have been shown to exhibit a wide range of pharmacological activities, including the inhibition of various protein kinases.[1][2] Kinase inhibitors are a major class of targeted therapies, but their efficacy and safety are often linked to their selectivity. Cross-reactivity, the ability of a compound to bind to multiple targets, can lead to off-target effects or, in some cases, beneficial polypharmacology.[6][7] Therefore, understanding the cross-reactivity profile of drug candidates is a critical step in the drug discovery and development process.
This guide focuses on a series of 5-hydroxybenzothiophene-2-carboxamide and 2-carbohydrazide derivatives, which are analogs of this compound. These compounds have been evaluated for their inhibitory activity against a panel of kinases, providing valuable insights into their selectivity.
Comparative Cross-Reactivity Data
The following table summarizes the in vitro inhibitory activity (IC50) of selected 5-hydroxybenzothiophene analogs against a panel of six protein kinases: Cdc-like kinase 1 (Clk1), Cdc-like kinase 4 (Clk4), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A), Dual-specificity tyrosine phosphorylation-regulated kinase 1B (Dyrk1B), Haspin, and DRAK1. Lower IC50 values indicate higher potency.
| Compound ID | Scaffold | R Group | Clk1 (nM) | Clk4 (nM) | Dyrk1A (nM) | Dyrk1B (nM) | Haspin (nM) | DRAK1 (nM) |
| 6 | Carboxamide | 4-hydroxyphenyl | >10,000 | >10,000 | >10,000 | >10,000 | 1,005 | >10,000 |
| 7 | Carboxamide | 3-hydroxyphenyl | >10,000 | >10,000 | >10,000 | >10,000 | 1,023 | >10,000 |
| 10 | Carboxamide | 3,5-dimethoxyphenyl | >10,000 | >10,000 | >10,000 | >10,000 | 985 | >10,000 |
| 16b | Carbohydrazide | 4-chlorophenyl | 163 | 11 | 353.3 | 284 | 125.7 | 87 |
Data sourced from Abd El-Rahman, et al. (2024).[8][9]
Analysis of Cross-Reactivity:
The data reveals distinct cross-reactivity profiles among the tested analogs.
-
The carboxamide derivatives (6, 7, and 10) demonstrate high selectivity for the Haspin kinase, with IC50 values in the micromolar range, while showing negligible activity against the other five kinases at concentrations up to 10,000 nM.
-
In contrast, the carbohydrazide derivative (16b) exhibits a multi-kinase inhibitory profile, with potent activity against all six kinases in the nanomolar range. This compound is most potent against Clk4 (IC50 = 11 nM) and DRAK1 (IC50 = 87 nM), but also shows significant inhibition of Haspin, Clk1, Dyrk1B, and Dyrk1A.
These findings highlight how subtle modifications to the this compound scaffold can dramatically alter the potency and selectivity profile of the resulting compounds. The hydrazide linker in compound 16b appears to be a key determinant of its multi-targeted activity.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to determine the IC50 of a test compound, based on common methodologies such as luminescence-based ATP detection assays (e.g., ADP-Glo™).[10]
Objective: To measure the dose-dependent inhibition of a specific recombinant kinase by a test compound and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Recombinant protein kinase
-
Kinase-specific peptide substrate
-
Test compound (e.g., this compound analog)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the test compound (e.g., 10-point, 3-fold dilution) in DMSO.
-
Transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the wells of a 384-well assay plate. Include control wells with DMSO only (0% inhibition) and a known broad-spectrum kinase inhibitor like Staurosporine (100% inhibition).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 5 µL of the 2X enzyme/substrate solution to each well of the assay plate.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Shake the plate for 30 seconds and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration using the high and low control wells for normalization: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Experimental and Logical Diagrams
The following diagrams illustrate the experimental workflow, a relevant signaling pathway, and the concept of cross-reactivity.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Caption: Simplified signaling pathway involving the DYRK1A kinase.
Caption: Cross-reactivity profiles of a selective vs. multi-targeted analog.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Research Portal [ircommons.uwf.edu]
- 6. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Performance Analysis of Novel Benzothiophene Compounds and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of recently developed benzothiophene compounds against established drugs with similar therapeutic indications. The data presented is intended to aid researchers in evaluating the potential of these new chemical entities for further investigation and development.
Introduction to Benzothiophene and its Derivatives
Benzothiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Several FDA-approved drugs, such as the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the 5-lipoxygenase inhibitor Zileuton, feature a benzothiophene core, highlighting the therapeutic importance of this structural motif.[4] This guide focuses on benchmarking the performance of novel benzothiophene derivatives against these established drugs in their respective therapeutic areas.
Anticancer Activity: New Benzothiophene Derivatives vs. Raloxifene
Recent research has focused on the development of novel benzothiophene derivatives with potent anticancer activity, particularly against breast cancer cell lines. A comparative analysis of the in vitro efficacy of these new compounds against the established SERM, Raloxifene, is presented below.
Disclaimer: The following data is compiled from different studies. Direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental protocols, cell lines, and assay conditions.
Table 1: In Vitro Anticancer Activity of Benzothiophene Derivatives against MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) | Reference |
| New Benzothiophene Derivatives | ||
| 5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | 1.91 | [5] |
| Known Drug | ||
| Raloxifene | Not explicitly provided in the same study for direct comparison. Other studies show activity in the low micromolar range. | [6][7] |
| Arzoxifene (a more potent analog of Raloxifene) | 0.05 ± 0.02 (inhibition of MCF-7 proliferation) | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (new benzothiophene derivatives and reference drugs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[9]
Signaling Pathway: Estrogen Receptor (ER) Signaling in Breast Cancer
Raloxifene and its analogs exert their anticancer effects by modulating the estrogen receptor signaling pathway. As selective estrogen receptor modulators (SERMs), they act as antagonists in breast tissue, inhibiting the proliferative effects of estrogen.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiophene Analogues - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Benzothiophene Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of benzothiophene and its key positional isomers. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in synthesis, quality control, and various research applications. This document presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and visualizations to aid in the differentiation of these structurally related compounds.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for benzo[b]thiophene, its less stable isomer benzo[c]thiophene, and the related thieno[3,2-b]thiophene and thieno[2,3-b]thiophene isomers. Data for the unstable, unsubstituted benzo[c]thiophene is limited and often inferred from derivatives.[1]
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | Benzo[b]thiophene Chemical Shift (δ, ppm) | Benzo[c]thiophene Chemical Shift (δ, ppm) | Thieno[3,2-b]thiophene Chemical Shift (δ, ppm) | Thieno[2,3-b]thiophene Chemical Shift (δ, ppm) |
| H2 | 7.42 | - | 7.25 | 7.39 |
| H3 | 7.33 | ~7.67 | 7.14 | 7.20 |
| H4 | 7.88 | ~7.50-7.60 (multiplet) | - | - |
| H5 | 7.36 | ~7.20-7.30 (multiplet) | 7.14 | 7.20 |
| H6 | 7.34 | ~7.20-7.30 (multiplet) | 7.25 | 7.39 |
| H7 | 7.83 | ~7.50-7.60 (multiplet) | - | - |
Note: Data for Benzo[c]thiophene is estimated from derivatives due to its inherent instability.[1]
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | Benzo[b]thiophene Chemical Shift (δ, ppm) | Benzo[c]thiophene Chemical Shift (δ, ppm) | Thieno[3,2-b]thiophene Chemical Shift (δ, ppm) | Thieno[2,3-b]thiophene Chemical Shift (δ, ppm) |
| C2 | 126.5 | - | 121.5 | 119.8 |
| C3 | 122.9 | ~120-130 | 127.8 | 124.0 |
| C3a | 139.9 | ~130-140 | - | 142.1 |
| C4 | 124.3 | ~120-130 | - | - |
| C5 | 124.4 | ~120-130 | 127.8 | 124.0 |
| C6 | 123.5 | ~120-130 | 121.5 | 119.8 |
| C7 | 121.7 | ~120-130 | - | - |
| C7a | 140.4 | ~130-140 | 142.1 | - |
Note: Data for Benzo[c]thiophene is estimated from derivatives.[1]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Benzo[b]thiophene | General Aromatic Compounds |
| Aromatic C-H Stretch | ~3100 - 3000 | 3100 - 3000 |
| Aromatic C=C Stretch | ~1600 - 1450 | 1600 - 1450 |
| C-H Out-of-Plane Bending | ~900 - 675 | 900 - 675 |
Data for Benzo[b]thiophene sourced from the NIST Chemistry WebBook.[2]
Table 4: UV-Vis Spectroscopic Data (in Hexane)
| Isomer | λmax (nm) |
| Benzo[b]thiophene | ~228, 258, 288, 297[1] |
| Thieno[3,2-b]thiophene | ~260, 268, 277 |
Table 5: Mass Spectrometry Data
| Parameter | Benzo[b]thiophene | Benzo[c]thiophene | Thieno[3,2-b]thiophene | Thieno[2,3-b]thiophene |
| Molecular Formula | C₈H₆S | C₈H₆S | C₆H₄S₂ | C₆H₄S₂ |
| Molecular Weight | 134.20 g/mol | 134.20 g/mol | 140.23 g/mol | 140.23 g/mol |
| Molecular Ion (M⁺•) m/z | 134[3] | 134[4] | 140 | 140 |
| Key Fragments (m/z) | 89, 90, 63[1] | Not readily available | Not readily available | Not readily available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of ¹H and ¹³C nuclei, providing detailed structural information.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the benzothiophene isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify functional groups and provide a molecular fingerprint based on vibrational modes.
Methodology:
-
Sample Preparation:
-
KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for liquids or solutions): Place a drop of the neat liquid or a concentrated solution in a volatile solvent between two IR-transparent salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.
-
Place the sample in the IR beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions within the molecule, particularly the conjugated π-system.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the benzothiophene isomer in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum. The instrument records the absorbance as a function of wavelength.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like benzothiophene isomers, gas chromatography-mass spectrometry (GC-MS) is a common method.
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a standard technique where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺•) and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions, and the resulting data is plotted as a mass spectrum, which shows the relative abundance of ions at different m/z values.
Mandatory Visualization
Caption: Workflow for the comparative spectroscopic analysis of benzothiophene isomers.
References
- 1. fiveable.me [fiveable.me]
- 2. Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[c]thiophene [webbook.nist.gov]
Unlocking Potency: A Comparative Guide to Halogenated Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogens into the benzothiophene scaffold has emerged as a powerful tool in medicinal chemistry for modulating the pharmacological properties of this versatile heterocyclic system. Halogenation can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of the relative potency of halogenated benzothiophene derivatives across different biological activities, supported by experimental data.
Comparative Potency of Halogenated Benzothiophene Derivatives
The following tables summarize the quantitative data on the biological activities of various halogenated benzothiophene derivatives, offering a clear comparison of their potency.
Antimicrobial Activity
A study directly comparing the antimicrobial potency of 3-halobenzo[b]thiophene derivatives revealed a clear trend in their activity against Gram-positive bacteria and the fungus Candida albicans.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Halobenzo[b]thiophene Derivatives [1]
| Compound ID | Halogen at C3-position | Bacillus cereus MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| 25 | Chloro | 16 | 16 | 16 | 16 |
| 26 | Bromo | 16 | 16 | 16 | 16 |
| 27 | Iodo | >512 | >512 | >512 | >512 |
Lower MIC values indicate higher potency.
The data clearly indicates that both 3-chloro and 3-bromo substituted benzothiophenes exhibit significant and comparable antimicrobial and antifungal activity.[1] In stark contrast, the 3-iodo derivative showed no significant activity at the tested concentrations.[1]
Anticancer Activity
Table 2: Anticancer Activity (IC50, µM) of Halogenated Benzofuran Derivatives [2]
| Compound ID | Halogen | HepG2 (Liver) | A549 (Lung) | SW620 (Colon) |
| 7 | Chloro | 11 ± 3.2 | 6.3 ± 2.5 | - |
| 8 | Bromo | 3.8 ± 0.5 | 3.5 ± 0.6 | 10.8 ± 0.9 |
Lower IC50 values indicate higher potency.
The results suggest that the brominated derivative (Compound 8) exhibits stronger anticancer potential than its chlorinated counterpart (Compound 7) in HepG2 and A549 cell lines.[2] This trend, where brominated derivatives are more cytotoxic than chlorinated ones, supports the hypothesis that the nature of the halogen significantly impacts cytotoxic potency.[2]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold serial dilutions of the stock solution is prepared in the appropriate broth medium in a 96-well microtiter plate. The final concentrations typically range from 512 µg/mL to 1 µg/mL.[3]
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared microbial suspension.[3] The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the halogenated benzothiophene derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway Inhibition
Several benzothiophene derivatives have been identified as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] This pathway plays a crucial role in regulating inflammatory responses and cell proliferation. Inhibition of key kinases in this pathway, such as p38α MAPK, is a promising strategy for the development of anti-inflammatory and anticancer agents.
Caption: Inhibition of the p38 MAPK signaling pathway by halogenated benzothiophene derivatives.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the inhibitory potency of halogenated benzothiophene derivatives against a specific kinase, such as p38 MAPK.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Benzothiophene-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 1-Benzothiophene-5-carboxylic acid should be treated as a hazardous chemical waste. It is harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal and Waste Accumulation
Proper handling and accumulation of this compound waste are critical first steps.
-
Waste Identification and Segregation :
-
All waste containing this compound, including pure substance, contaminated labware (e.g., weigh boats, gloves, spatulas), and spill cleanup materials, must be classified as hazardous waste.
-
This waste stream should be segregated from other chemical wastes. Specifically, keep it separate from bases, strong oxidizing agents, and other incompatible materials to prevent dangerous reactions.
-
-
Container Selection :
-
Use a designated, leak-proof container that is compatible with solid organic acids. A high-density polyethylene (HDPE) wide-mouth container with a screw-on cap is recommended.
-
Ensure the container is clean and in good condition before use. Do not use metal containers.
-
-
Labeling :
-
The waste container must be clearly labeled with the words "Hazardous Waste".
-
The label must also include:
-
The full chemical name: "this compound" (no abbreviations).
-
The date when the first waste was added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The specific hazards associated with the chemical (e.g., "Harmful," "Irritant," "Aquatic Toxin").
-
-
Storage of Chemical Waste
Proper storage of the accumulated waste is crucial to maintain a safe laboratory environment.
-
Designated Storage Area : Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. The secondary container should be made of a compatible material and be large enough to hold the entire contents of the primary container.
-
Container Integrity : Keep the waste container securely closed at all times, except when adding waste.
-
Regular Inspections : Visually inspect the waste container weekly for any signs of leaks, degradation, or improper labeling.
Disposal Procedure
Once the waste container is full or has been in storage for the maximum allowed time (as per institutional and local regulations, often not exceeding one year for satellite accumulation), it must be disposed of through the proper channels.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup. Do not attempt to transport the waste off-site yourself.
-
Documentation : Complete any required waste disposal forms or manifests provided by your EHS office. This documentation is a critical part of the "cradle-to-grave" tracking of hazardous waste as mandated by the Resource Conservation and Recovery Act (RCRA).
-
Final Disposal : The collected waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which typically involves incineration at a high temperature.
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE) including safety goggles, gloves, and a lab coat, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for organic acids.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable laboratory detergent and water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
-
Equipment Decontamination :
-
Lab equipment that has come into contact with this compound should be decontaminated.
-
Wipe down surfaces with a suitable solvent (such as ethanol or acetone, if compatible with the equipment) to remove residual chemical, collecting the wipes as hazardous waste.
-
Wash the equipment with a laboratory-grade detergent and water. The initial rinsate may need to be collected as hazardous waste depending on the level of contamination.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₆O₂S |
| Molecular Weight | 178.21 g/mol |
| Melting Point | 207-211 °C |
| Boiling Point | 376.2 °C at 760 mmHg |
| Appearance | White to off-white solid |
Disposal Workflow
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling 1-Benzothiophene-5-carboxylic Acid
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of 1-Benzothiophene-5-carboxylic acid (CAS No. 2060-64-2). The following procedures and recommendations are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specifications | Rationale |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene). | To prevent skin contact and irritation.[1][2][4] |
| Eye and Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards. | To protect against serious eye irritation from dust or splashes.[1][2][4] |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat or disposable gown, to prevent skin exposure. | To prevent skin contact and contamination of personal clothing.[1][2][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust formation is likely.[2][4] A fit-tested N95 or N100 mask protects against airborne particles. For vapors, gases, or splash danger, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be necessary. | To protect the respiratory system from irritation due to dust or aerosols.[1][5] |
Experimental Workflow for Safe Handling
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and handling workflow for this compound.
Detailed Experimental Protocols
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][5] For procedures that may generate dust or aerosols, use a chemical fume hood.[4]
-
Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[2][3]
-
Personal Hygiene: Wash your face, hands, and any exposed skin thoroughly after handling.[2][3][4] Do not eat, drink, or smoke when using this product.
-
Clothing: Take off any contaminated clothing and wash it before reuse.[1]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[1][2][4] If skin irritation occurs, get medical advice/attention.[1][2][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][4] If eye irritation persists, get medical advice/attention.[2][4]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[2][5]
-
If Swallowed: Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2][4]
Storage and Disposal Plan:
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the product and empty containers away from heat and sources of ignition.[2][4]
-
Incompatible materials include strong oxidizing agents and bases.[2][4]
Disposal:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]
-
Do not empty into drains.[4]
-
Contaminated packaging should be disposed of in the same manner as the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
